molecular formula C48H83N2O11P B12370610 Dope-mal

Dope-mal

Cat. No.: B12370610
M. Wt: 895.2 g/mol
InChI Key: LCNRIZXWHOCCGU-OYJIOEIKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DOPE-Mal is a synthetic, maleimide-derivatized phospholipid designed for the site-specific conjugation of thiol-containing molecules, such as peptides, antibodies, or other ligands, to lipid bilayers . This product is a key reagent for functionalizing the surface of liposomes and lipid nanoparticles (LNPs), supporting the development of advanced targeted drug delivery systems and other biomedical applications . The maleimide group reacts efficiently with thiol groups to form a stable covalent bond, facilitating the anchoring of proteins or other targeting moieties to model and synthetic membranes . In autophagy research, for instance, this compound is used to chemically tether autophagy-related proteins (e.g., Atg8) to membranes, mimicking the native conjugation to phosphatidylethanolamine (PE) and enabling studies on autophagosome expansion in reconstituted systems . Comparative biophysical studies have shown that while this compound closely mimics native PE in lipid bilayers by not significantly perturbing fatty acyl chains or increasing permeability, it does induce subtle changes, including increased membrane order and altered hydration of the polar headgroup region . This compound is manufactured using highly purified fatty acids (typically featuring oleic acid, C18:1, at both the sn-1 and sn-2 positions) to ensure consistent quality for pharmaceutical research . Intended Use: This product is labeled "For Research Use Only" (RUO) . It is exclusively tailored for laboratory research applications, such as fundamental scientific investigation and drug discovery . It is not intended for use in diagnostic procedures or for any clinical or human use .

Properties

Molecular Formula

C48H83N2O11P

Molecular Weight

895.2 g/mol

IUPAC Name

[(2R)-3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C48H83N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(54)58-41-43(61-48(55)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-60-62(56,57)59-40-38-49-44(51)37-39-50-45(52)35-36-46(50)53/h17-20,35-36,43H,3-16,21-34,37-42H2,1-2H3,(H,49,51)(H,56,57)/b19-17-,20-18-/t43-/m1/s1

InChI Key

LCNRIZXWHOCCGU-OYJIOEIKSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DOPE-Mal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(3-(2-pyridyldithio)propionate) (DOPE-Mal), a critical component in advanced drug delivery systems. We will delve into its core functionalities, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical and biological interactions.

Core Mechanism of Action: Thiol-Maleimide Conjugation

This compound is a synthetic phospholipid derivative designed for the functionalization of liposomes and other lipid-based nanoparticles. Its primary mechanism of action revolves around the highly specific and efficient reaction between its maleimide headgroup and thiol (-SH) moieties present on various biomolecules, such as peptides, antibodies, and other targeting ligands. This conjugation reaction, a Michael addition, results in the formation of a stable thioether bond, effectively anchoring the desired ligand to the surface of the lipid carrier.

The dioleoyl (DOPE) lipid anchor ensures the stable integration of the functionalized lipid into the liposomal bilayer. The maleimide group serves as a reactive handle for the covalent attachment of thiol-containing molecules. This strategic design allows for the creation of targeted drug delivery vehicles that can selectively recognize and bind to specific cells or tissues, thereby enhancing therapeutic efficacy and minimizing off-target effects.

Reaction Specificity and pH Dependence

The thiol-maleimide conjugation is highly chemoselective within a specific pH range. The reaction proceeds most efficiently at a pH between 6.5 and 7.5. Below this range, the thiol group is predominantly protonated, reducing its nucleophilicity and slowing the reaction rate. Conversely, at a pH above 7.5, the maleimide ring becomes susceptible to hydrolysis, rendering it inactive for conjugation. Furthermore, at higher pH values, primary amines (e.g., from lysine residues in proteins) can compete with thiols for reaction with the maleimide group, leading to a loss of specificity.

Quantitative Data

The efficiency and kinetics of the this compound conjugation are critical parameters in the development of targeted drug delivery systems. The following tables summarize key quantitative data related to the maleimide-thiol reaction.

ParameterValueConditionsReference(s)
Reaction pH Optimum 6.5 - 7.5Aqueous buffer
Second-Order Rate Constant 100 - 1000 M⁻¹s⁻¹Dependent on thiol structure and pH
Conjugation Efficiency Up to 84%Maleimide-functionalized nanoparticles with a thiol-containing peptide

Table 1: Key Parameters of Maleimide-Thiol Conjugation

Side ReactionConditions Favoring the ReactionConsequencesMitigation Strategies
Maleimide Hydrolysis pH > 7.5Inactivation of the maleimide groupMaintain pH between 6.5 and 7.5
Retro-Michael Reaction Presence of excess thiols (e.g., glutathione)Reversal of the conjugation, leading to drug releaseRing-opening of the succinimide thioether adduct
Thiazine Rearrangement Conjugation with N-terminal cysteineFormation of a more stable thiazine structureCan be a desired outcome for increased stability

Table 2: Potential Side Reactions and Mitigation Strategies

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is best sourced from specialized chemical synthesis literature, the general approach involves the reaction of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) with a maleimide-containing activating agent, such as N-succinimidyl 3-maleimidopropionate. The reaction is typically carried out in an organic solvent in the presence of a non-nucleophilic base.

Protocol for Conjugation of a Thiol-Containing Peptide to this compound Liposomes

This protocol provides a general workflow for the conjugation of a cysteine-containing peptide to pre-formed liposomes incorporating this compound.

Materials:

  • Pre-formed liposomes containing a known molar percentage of this compound.

  • Thiol-containing peptide.

  • Degassed conjugation buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.0).

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Liposome Preparation: Prepare liposomes using a standard method (e.g., thin-film hydration followed by extrusion) to achieve the desired size distribution. The lipid composition should include the desired molar percentage of this compound.

  • Peptide Solution Preparation: Dissolve the thiol-containing peptide in the degassed conjugation buffer. Degassing is crucial to prevent oxidation of the thiol group.

  • Conjugation Reaction:

    • Add the peptide solution to the liposome suspension. The molar ratio of peptide to this compound should be optimized, but a starting point is often a 1:2 to 1:5 molar ratio of thiol to maleimide.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Quenching (Optional): To stop the reaction, a small molecule thiol, such as cysteine or 2-mercaptoethanol, can be added to react with any remaining maleimide groups.

  • Purification: Separate the peptide-conjugated liposomes from unreacted peptide and other small molecules using size-exclusion chromatography.

  • Characterization:

    • Determine the concentration of the conjugated peptide using a suitable protein quantification assay (e.g., BCA or fluorescence-based methods).

    • Analyze the size and zeta potential of the final liposomal product using dynamic light scattering (DLS).

Visualizations

G Mechanism of this compound Conjugation cluster_0 Reactants cluster_1 Reaction cluster_2 Product DOPE_Mal This compound Liposome Maleimide Reaction Michael Addition (pH 6.5-7.5) DOPE_Mal:head->Reaction Thiol_Molecule Targeting Ligand Thiol (-SH) Thiol_Molecule:thiol->Reaction Conjugate Functionalized Liposome Stable Thioether Bond Reaction->Conjugate

Caption: Covalent bond formation between this compound and a thiol.

G Experimental Workflow for Liposome Conjugation A 1. Prepare this compound containing Liposomes B 2. Dissolve Thiol-Peptide in Degassed Buffer A->B C 3. Mix Liposomes and Peptide Solution B->C D 4. Incubate (RT, 1-2h) C->D E 5. Quench Reaction (Optional) D->E F 6. Purify via Size-Exclusion Chromatography E->F G 7. Characterize Final Product F->G

Caption: Step-by-step workflow for peptide conjugation.

G Cellular Uptake of Functionalized Liposomes cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Liposome Functionalized Liposome Receptor Target Receptor Liposome->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape

Caption: General pathway for cellular internalization.

Intracellular Fate and Further Considerations

Upon reaching the target cell, this compound functionalized liposomes are typically internalized through receptor-mediated endocytosis. The specific signaling pathways activated upon liposome binding and uptake are complex and can depend on the nature of the targeting ligand and the cell type. Generally, the process involves the clustering of receptors and the recruitment of cellular machinery to form an endocytic vesicle.

Once inside the cell, the liposome is trafficked through the endo-lysosomal pathway. The acidic environment of the late endosome and lysosome can facilitate the degradation of the liposome and the release of its cargo. The stability of the thioether bond within the intracellular environment is a key consideration. While generally stable, it can be susceptible to cleavage through a retro-Michael reaction, especially in the presence of high concentrations of intracellular thiols like glutathione. However, the succinimide ring of the maleimide-thiol adduct can undergo hydrolysis to form a more stable ring-opened structure, which is less prone to the retro-Michael reaction.

Further research is ongoing to fully elucidate the specific intracellular signaling cascades triggered by various functionalized liposomes and to engineer linkers with precisely controlled stability for optimal drug release profiles.

An In-depth Technical Guide to the Synthesis and Purification of DOPE-Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-maleimide (DOPE-Mal). This functionalized phospholipid is a critical reagent in the development of targeted drug delivery systems, such as liposomes and lipid nanoparticles (LNPs), and for the bioconjugation of peptides, antibodies, and other thiol-containing molecules to lipid bilayers.

Introduction

DOPE-Maleimide is a derivative of the naturally occurring phospholipid DOPE, featuring a reactive maleimide group at the terminus of its polar headgroup.[1][2] This maleimide moiety allows for the covalent conjugation of sulfhydryl (thiol) groups via a Michael addition reaction, forming a stable thioether bond. This specific reactivity is widely employed to anchor targeting ligands or therapeutic molecules to the surface of lipid-based nanoparticles, enhancing their efficacy and specificity. The dioleoyl (18:1) fatty acid chains of DOPE confer a cone-shaped molecular geometry that can promote the formation of non-bilayer lipid phases, a property that is often exploited to facilitate the endosomal escape of delivered cargo.

Synthesis of DOPE-Maleimide

The synthesis of this compound is typically achieved through the reaction of the primary amine of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) with a heterobifunctional crosslinker containing an amine-reactive group (most commonly an N-hydroxysuccinimide, or NHS, ester) and a maleimide group. A widely used crosslinker for this purpose is succinimidyl 4-(p-maleimidophenyl)butyrate (SMPB) or similar reagents like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

The reaction proceeds in two conceptual steps, though often performed as a one-pot synthesis where the crosslinker is first reacted with the lipid. The NHS ester reacts with the primary amine of the DOPE headgroup to form a stable amide bond, leaving the maleimide group available for subsequent conjugation reactions.

Core Reaction Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_products Products DOPE DOPE (1,2-dioleoyl-sn-glycero-3- phosphoethanolamine) Intermediate Amine-Reactive Step DOPE->Intermediate Primary Amine SMPB SMPB Crosslinker (Succinimidyl 4-(p-maleimidophenyl)butyrate) SMPB->Intermediate NHS Ester DOPE_Mal DOPE-Maleimide (18:1 MPB PE) Intermediate->DOPE_Mal Formation of Amide Bond NHS NHS (N-hydroxysuccinimide byproduct) Intermediate->NHS Release of Leaving Group Purification_Workflow Start Crude Reaction Mixture Dissolve Dissolve in Minimal Chloroform Start->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute_CHCl3 Elute with 100% Chloroform (Removes excess SMPB) Load->Elute_CHCl3 Elute_Gradient Elute with Chloroform/Methanol Gradient (e.g., 95:5 -> 85:15) Elute_CHCl3->Elute_Gradient Collect Collect Fractions Elute_Gradient->Collect TLC Analyze Fractions by TLC (Check for purity, no ninhydrin stain) Collect->TLC TLC->Collect Continue Elution Pool Pool Pure Fractions TLC->Pool If Pure Evaporate Solvent Evaporation Pool->Evaporate Final Purified DOPE-Maleimide Evaporate->Final

References

Technical Guide: In Vitro Toxicity of DOPE-Maleimide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicity profile of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide] (DOPE-Mal) formulations. This compound is a maleimide-functionalized phospholipid integral to modern drug delivery systems, enabling the covalent conjugation of thiol-containing ligands, such as antibodies and peptides, to the surface of liposomes for targeted therapy. Understanding the inherent cytotoxicity of these delivery vehicles is critical for the accurate interpretation of preclinical data and the development of safe and effective nanomedicines.

Overview of this compound Cytotoxicity

The primary function of the maleimide group in this compound is to react with thiol (sulfhydryl) groups on proteins or peptides to form a stable thioether bond. This allows for the decoration of liposome surfaces, enhancing their targeting capabilities. A key concern in the development of such functionalized liposomes is whether the maleimide moiety itself imparts additional toxicity.

Based on available research, maleimide-functionalized liposomes, including those formulated with this compound, generally exhibit minimal intrinsic cytotoxicity at concentrations typically used in in vitro studies.[1][2][3] The covalent binding capability of the maleimide group does not appear to significantly increase the toxicity of the liposomal carrier itself.[1][2] Studies have shown that blank liposomes functionalized with maleimide are often non-toxic at low to moderate concentrations. The primary driver of toxicity in drug-loaded formulations is almost always the encapsulated therapeutic agent (e.g., doxorubicin) rather than the maleimide-lipid conjugate.

However, it is important to note that like many cationic lipids used in liposomal formulations, components can become toxic at very high concentrations. The overall toxicity is dependent on the specific formulation, including the molar ratio of the maleimide-lipid, the presence of other lipids like cholesterol, and the cell type being investigated.

Quantitative Data Summary

The following table summarizes key findings on the in vitro cytotoxicity of maleimide-functionalized liposome formulations from various studies. Direct IC50 values for blank this compound liposomes are not commonly reported, as their toxicity is generally low. The focus is often on comparing the functionalized liposomes to their non-functionalized counterparts.

Formulation Cell Line(s) Concentration Range / Metric Key Cytotoxicity Findings Reference
Maleimide-functionalized Liposomes (Mal-Lip)VariousTested range of lipid concentrationsShowed minimal cytotoxicity; the maleimide functionality did not increase the toxicity of liposomes.
Blank Maleimide-Liposomes (M-Lip) vs. Blank non-functionalized Liposomes (Lip)4T1 (mouse breast cancer)Low concentrationsBoth blank M-Lip and blank Lip were found to be non-toxic at the tested concentrations.
Empty Maleimide-modified GGLG-liposomes (M-GGLG)HeLa, HCC1954, MDA-MB-468Up to >1000 mg/LCytotoxicity was observed only at extremely high lipid concentrations after 48 hours of incubation.
Doxorubicin-loaded M-Lip (M-Lip/Dox) vs. Dox-loaded Lip (Lip/Dox)4T1Dose-dependentM-Lip/Dox showed stronger inhibitory effect on cell growth than Lip/Dox, suggesting enhanced uptake and efficacy, not increased carrier toxicity.
Cationic Liposomes (DOPE-based)Murine Macrophages, U937ED50 values reportedCationic lipids, particularly when combined with DOPE, can be highly toxic to phagocytic cells. Toxicity is dependent on the specific cationic lipid used.

Thiol-Maleimide Conjugation and Cellular Interaction

The foundational chemistry of this compound involves the reaction between its maleimide headgroup and a thiol group. This reaction is central to its utility in targeted drug delivery. Furthermore, the interaction with cell-surface thiols is hypothesized to be a mechanism for enhanced cellular uptake.

Thiol_Maleimide_Conjugation cluster_liposome This compound Liposome Surface cluster_target Target Molecule / Cell Surface cluster_product Conjugated Product liposome Liposome mal Maleimide Group liposome->mal DOPE Linker reaction + protein Protein / Peptide thiol Thiol (-SH) protein->thiol product Stable Thioether Bond liposome_conj Liposome liposome_conj->product protein_conj Protein / Peptide product->protein_conj Cellular_Uptake_Pathway cluster_main Proposed Cellular Uptake of Maleimide-Liposomes mal_liposome Maleimide-Liposome interaction Initial Interaction (Covalent Bonding) mal_liposome->interaction cell_surface Cell Surface Thiol (-SH) cell_surface->interaction trafficking Thiol-Mediated Membrane Trafficking interaction->trafficking endocytosis Endocytosis trafficking->endocytosis transport Energy-Independent Transport trafficking->transport internalization Internalization & Drug Release endocytosis->internalization transport->internalization Apoptosis_Assay_Workflow start Start: Treat Cells with This compound Formulation harvest Harvest Adherent & Floating Cells start->harvest wash Wash Cells with Cold PBS (2x) harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate 15 min in the Dark at RT stain->incubate analyze Analyze via Flow Cytometry incubate->analyze end End: Quantify Cell Populations (Viable, Apoptotic, Necrotic) analyze->end

References

understanding DOPE-Mal fusogenic behavior

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Fusogenic Behavior of DOPE-Containing Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a neutral phospholipid widely employed in advanced drug delivery systems, particularly in lipid nanoparticle (LNP) formulations for nucleic acid therapies.[1] Its profound fusogenic properties are pivotal for overcoming a critical barrier in intracellular delivery: the escape from endosomal compartments. This technical guide provides a comprehensive exploration of the core principles underlying DOPE's fusogenic behavior, detailed experimental protocols for its characterization, and quantitative data to inform formulation development. The term "DOPE-Mal" in the context of fusogenic behavior likely refers to DOPE lipids functionalized with a maleimide group for conjugation purposes. While this guide focuses on the intrinsic fusogenic nature of DOPE, the principles and methodologies described herein are foundational for understanding and characterizing such functionalized systems.

Core Concepts: The Fusogenic Nature of DOPE

The fusogenicity of DOPE is intrinsically linked to its unique molecular geometry. Unlike cylindrical phospholipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) that favor the formation of stable lipid bilayers, DOPE possesses a small hydrophilic headgroup relative to its two unsaturated oleoyl chains.[1][2] This imparts a conical shape to the molecule, which induces negative curvature strain within a lipid bilayer.[2] This structural attribute makes DOPE-containing membranes prone to transition from a lamellar (bilayer) phase to a non-lamellar, inverted hexagonal (HII) phase.[1] This phase transition is a key mechanistic step in membrane destabilization and fusion.

In the context of drug delivery, when a DOPE-containing LNP is internalized by a cell via endocytosis, it becomes entrapped within an endosome. The endosomal environment progressively acidifies, dropping from a pH of ~6.2 in early endosomes to ~5.0-6.0 in late endosomes. This acidic environment can trigger the protonation of ionizable lipids within the LNP, leading to a net positive charge and electrostatic interactions with the negatively charged lipids of the endosomal membrane. Concurrently, the acidic pH promotes the lamellar-to-HII phase transition of DOPE, which destabilizes the endosomal membrane, facilitating the fusion of the LNP and endosomal membranes and the subsequent release of the therapeutic cargo into the cytoplasm, thereby avoiding degradation in lysosomes.

Quantitative Analysis of DOPE's Fusogenic Activity

The fusogenic potential of a liposomal formulation is significantly influenced by its lipid composition. The inclusion of DOPE as a "helper lipid" is often critical for achieving efficient membrane fusion, particularly in formulations containing cationic lipids designed to interact with negatively charged cell surfaces.

Table 1: Comparative Fusion Efficiency of DOPE vs. DOPC
Lipid FormulationFusion Efficiency (%)Uptake Mechanism
DOPE/DOTAP87 (± 8)Membrane Fusion
DOPC/DOTAP7 (± 3)Endocytosis
Data from a study comparing the fusogenic behavior of liposomes containing either DOPE or DOPC with the cationic lipid DOTAP. The significantly higher fusion efficiency of the DOPE-containing formulation highlights its superior fusogenic properties.
Table 2: Influence of DOPE Molar Ratio on LNP Properties and Transfection Efficiency
Cationic LipidDOPE Molar Ratio (%)Particle Size (nm)ζ-potential (mV)Transfection Efficiency
2X333.3~150-200~ +30-40Moderate
2X350~100-150~ +40-50High
2X366.7~90-140~ +50-60Highest
Data synthesized from a study investigating the impact of the molar ratio of DOPE to the cationic lipid 2X3 on the physicochemical properties and mRNA transfection efficiency of lipoplexes. Increasing the molar ratio of DOPE generally led to smaller particle sizes and increased transfection efficiency.
Table 3: pH-Dependent Calcein Leakage from DOPE:CHEMS Liposomes
Liposome Composition (molar ratio)pHIncubation Time (min)Calcein Leakage (%)
DOPE:CHEMS (6:4)7.4240< 10
DOPE:CHEMS (6:4)5.5240~ 40
DOPE:CHEMS (6:4) with 10% DSPE-PEG7505.5240~ 25
DOPE:CHEMS (6:4) with 10% DSPE-PEG20005.5240~ 15
Data from a study on the pH-responsive release from DOPE:CHEMS liposomes. The results demonstrate significantly increased leakage at a lower pH, characteristic of the endosomal environment. The inclusion of PEGylated lipids enhances stability and reduces leakage.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the fusogenic properties of DOPE-containing formulations.

Protocol 1: Preparation of Cationic DOTAP/DOPE Liposomes by Thin-Film Hydration

This protocol describes the preparation of cationic liposomes suitable for applications such as gene delivery.

Materials:

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Hydration buffer (e.g., sterile, nuclease-free water or HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DOTAP and DOPE in chloroform at the desired molar ratio (e.g., 1:1) in a round-bottom flask.

    • Attach the flask to a rotary evaporator and immerse it in a water bath (30-40°C).

    • Rotate the flask and gradually reduce the pressure to evaporate the solvent, forming a thin, uniform lipid film on the inner surface.

    • Further dry the film under high vacuum for at least 1-2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired volume of pre-warmed (30-40°C) hydration buffer to achieve the target lipid concentration (typically 1-10 mg/mL).

    • Vigorously vortex or hand-shake the flask to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Sizing:

    • To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension in a bath sonicator to clarity (typically 2-5 minutes).

    • Alternatively, for more uniform sizing, extrude the MLV suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a liposome extruder. The extrusion should be performed at a temperature above the lipid phase transition temperature.

  • Storage:

    • Store the prepared liposomes at 4°C. For short-term storage, they are typically stable for a few days to a week.

Protocol 2: FRET-Based Lipid Mixing Assay

This assay quantifies the mixing of lipids between two liposome populations, indicating membrane fusion. It is based on the principle of Förster Resonance Energy Transfer (FRET) between a donor (e.g., NBD-PE) and an acceptor (e.g., Rhodamine-PE) fluorescent lipid pair incorporated into the same liposome. Fusion with an unlabeled liposome population leads to the dilution of the fluorescent probes, resulting in a decrease in FRET and an increase in the donor's fluorescence emission.

Materials:

  • Labeled liposomes (containing 0.5-1 mol% each of NBD-PE and Rhodamine-PE)

  • Unlabeled liposomes (of the same or different lipid composition)

  • Fluorometer with temperature control

  • Quartz cuvettes

  • Fusion buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Triton X-100 solution (e.g., 10% v/v) for determining maximum fluorescence

Procedure:

  • In a quartz cuvette, add the labeled liposomes to the fusion buffer at a specific concentration (e.g., 5 µM).

  • Place the cuvette in the fluorometer and record the baseline fluorescence of the donor (NBD-PE: excitation ~465 nm, emission ~530 nm). This represents 0% fusion (F₀).

  • Initiate the fusion reaction by adding the unlabeled "target" liposomes at a desired ratio (e.g., 1:9 labeled to unlabeled).

  • Monitor the increase in NBD fluorescence over time as lipid mixing occurs.

  • After the fusion reaction has reached a plateau or at a designated endpoint, add a small volume of Triton X-100 solution to completely disrupt all liposomes and achieve maximum probe dilution. Record the fluorescence, which represents 100% fusion (F_max).

  • The percentage of lipid mixing at a given time point (F) can be calculated using the following formula: % Fusion = [(F - F₀) / (F_max - F₀)] * 100

Protocol 3: Calcein Leakage Assay

This assay measures the release of encapsulated aqueous content from liposomes, which can be indicative of membrane destabilization or fusion events. Calcein, a fluorescent dye, is encapsulated in liposomes at a self-quenching concentration. Leakage of calcein into the surrounding buffer results in its dilution and a corresponding increase in fluorescence.

Materials:

  • Calcein-encapsulated liposomes

  • Fluorometer

  • Buffer for dilution (e.g., PBS)

  • Triton X-100 solution (e.g., 10% v/v)

Procedure:

  • Prepare liposomes by hydrating a lipid film with a solution containing a self-quenching concentration of calcein (e.g., 80 mM).

  • Remove unencapsulated calcein by size-exclusion chromatography or dialysis.

  • Dilute the calcein-loaded liposomes in the desired buffer in a cuvette and measure the baseline fluorescence (F₀).

  • Induce leakage by adding the agent of interest (e.g., changing the pH by adding a small amount of acid, adding a fusogenic peptide).

  • Monitor the increase in fluorescence over time.

  • To determine the maximum fluorescence (F_max), add Triton X-100 to completely lyse the liposomes and release all encapsulated calcein.

  • The percentage of calcein leakage at a given time (F) is calculated as: % Leakage = [(F - F₀) / (F_max - F₀)] * 100

Visualization of Mechanisms and Workflows

DOPE-Mediated Endosomal Escape Pathway

DOPE_Endosomal_Escape LNP DOPE-containing LNP Endocytosis Endocytosis LNP->Endocytosis Payload Therapeutic Payload (e.g., mRNA, siRNA) EarlyEndosome Early Endosome (pH ~6.2) Endocytosis->EarlyEndosome 2. Trafficking LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome 3. Maturation & Acidification LateEndosome->Payload 4. Membrane Fusion & Endosomal Escape Lysosome Lysosome (Degradation) LateEndosome->Lysosome Default Pathway

Caption: DOPE facilitates the escape of therapeutic payloads from the endosomal pathway.

Experimental Workflow for FRET-Based Lipid Mixing Assay

FRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PrepLabeled Prepare Labeled Liposomes (with NBD-PE & Rhodamine-PE) Mix Mix Labeled and Unlabeled Liposomes in Cuvette PrepLabeled->Mix PrepUnlabeled Prepare Unlabeled Liposomes PrepUnlabeled->Mix MeasureF0 Measure Initial Fluorescence (F₀) (Exc: 465 nm, Em: 530 nm) Mix->MeasureF0 InduceFusion Induce Fusion (e.g., add target cells, change pH) MeasureF0->InduceFusion MonitorF Monitor Fluorescence Increase (F) over time InduceFusion->MonitorF AddDetergent Add Triton X-100 MonitorF->AddDetergent MeasureFmax Measure Maximum Fluorescence (F_max) AddDetergent->MeasureFmax Calculate Calculate % Fusion: [(F - F₀) / (F_max - F₀)] * 100 MeasureFmax->Calculate

Caption: Workflow for quantifying liposome fusion using a FRET-based lipid mixing assay.

Conclusion

DOPE is an indispensable component in many lipid-based drug delivery systems, primarily due to its potent fusogenic properties that are critical for the efficient endosomal escape of therapeutic payloads. Its unique conical molecular shape and its propensity to undergo a pH-dependent transition to the inverted hexagonal phase are the key drivers of its function. A thorough understanding of the mechanisms of DOPE-mediated fusion and the robust experimental methodologies to characterize it are paramount for the rational design and optimization of next-generation nanomedicines. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide to DOPE-Maleimide Applications in Gene Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of non-viral gene delivery, the development of efficient and targeted vectors is paramount. Among the various lipid-based systems, those incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) have garnered significant attention. DOPE's inherent fusogenic properties, particularly its propensity to form non-bilayer hexagonal phases in acidic environments, facilitate the crucial step of endosomal escape, thereby enhancing the delivery of genetic cargo into the cytoplasm. This guide focuses on a functionalized derivative of DOPE, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (DOPE-Mal or MPB-DOPE), which features a maleimide group. This reactive moiety allows for the covalent conjugation of thiol-containing ligands, such as peptides and antibodies, to the liposome surface, enabling targeted gene delivery to specific cell types. This document provides a comprehensive technical overview of the applications of this compound in gene delivery systems, including quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Concepts: The Role of DOPE and Maleimide Functionalization

DOPE is a zwitterionic helper lipid characterized by its conical molecular shape, a consequence of its small headgroup and unsaturated acyl chains. This geometry is central to its function in gene delivery. While cationic lipids are essential for condensing negatively charged nucleic acids and mediating initial contact with the cell membrane, DOPE's primary role is to facilitate the release of the genetic material from the endosome into the cytoplasm. Upon internalization of a lipoplex via endocytosis, the acidic environment of the late endosome triggers a structural transition in DOPE from a lamellar (bilayer) phase to an inverted hexagonal (HII) phase. This phase transition disrupts the endosomal membrane, leading to the release of the genetic cargo.

The addition of a maleimide group to DOPE (this compound) provides a powerful tool for active targeting. The maleimide moiety reacts specifically and efficiently with sulfhydryl (thiol) groups, which are present in the cysteine residues of peptides and antibodies. This allows for the covalent attachment of targeting ligands to the surface of the liposome, directing the gene delivery vehicle to cells that overexpress the corresponding receptors. This targeted approach can significantly enhance transfection efficiency in specific cell populations while minimizing off-target effects.

Quantitative Data on this compound Based Gene Delivery Systems

The efficacy of this compound functionalized liposomes in gene delivery is influenced by several factors, including the choice of cationic lipid, the molar ratio of the lipid components, the nature of the genetic cargo (plasmid DNA, siRNA, etc.), the targeting ligand, and the cell type. The following tables summarize quantitative data from various studies to provide a comparative overview of formulation characteristics and transfection efficiencies.

Cationic LipidHelper LipidsGenetic CargoTargeting LigandCell LineTransfection EfficiencyReference
DOTAPDOPE, DSPE-PEG2000-MaleimidesiRNANone (for functionalization)L929 (murine fibroblasts)Significant knockdown of Ptpn22 mRNA[1]
DC-CholesterolDOPE, DSPE-PEG2000-MaleimidesiRNARGD peptideARPE-19 (human retinal pigment epithelial cells)~4-fold increase compared to non-targeted liposomes[2]
DOTAPDOPEPlasmid DNAMannoseIn vivo (mouse liver)~10-fold higher than DOPC-containing liposomes[3]
Gemini AmphiphileDOPE, CholesterolPlasmid DNANoneA549, HeLaComparable to Lipofectamine 2000[4]

Table 1: In Vitro Transfection Efficiencies of this compound Based Lipoplexes

FormulationParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DOTAP/DOPE/DSPE-PEG2000-Maleimide (47.5/47.5/5) lipoplexes~150Not specifiedNot specified[1]
DC-Chol/DOPE/DSPE-PEG2000-RGD (50/49/1) lipoplexes129.7 ± 5132 ± 1.3>96
DC-Chol/DOPE/DSPE-PEG2000-RGD (50/45/5) lipoplexes230.7 ± 60.717.3 ± 0.6>96
Gemini Amphiphile/DOPE liposomes326 - 400+30.1 to +46.4Not applicable

Table 2: Physicochemical Properties of this compound Containing Formulations

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in gene delivery systems.

Protocol 1: Formulation of Cationic Liposomes Containing DOPE-Maleimide by Thin-Film Hydration

This protocol describes the preparation of cationic liposomes incorporating DOPE-Maleimide using the thin-film hydration method.

Materials:

  • Cationic lipid (e.g., DOTAP)

  • Helper lipid (e.g., DOPE)

  • DOPE-Maleimide (or a PEGylated derivative such as DSPE-PEG-Maleimide)

  • Chloroform

  • Sterile, nuclease-free buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Formation: a. Dissolve the cationic lipid, helper lipid, and DOPE-Maleimide in chloroform in a round-bottom flask at the desired molar ratio (e.g., DOTAP:DOPE:DSPE-PEG2000-Maleimide at 47.5:47.5:5). b. Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure to form a thin lipid film on the inner surface of the flask. c. Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with a sterile, nuclease-free buffer by adding the buffer to the flask and vortexing or sonicating until the lipid film is fully dispersed. This will form multilamellar vesicles (MLVs).

  • Sizing: a. To obtain unilamellar vesicles (LUVs) of a defined size, sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a liposome extruder.

Protocol 2: Conjugation of a Cysteine-Containing Peptide to DOPE-Maleimide Liposomes

This protocol outlines the post-insertion method for conjugating a thiol-containing peptide to pre-formed liposomes containing DOPE-Maleimide.

Materials:

  • Pre-formed liposomes containing DOPE-Maleimide (from Protocol 1)

  • Cysteine-terminated targeting peptide (e.g., RGD peptide)

  • Reaction buffer (e.g., PBS, pH 7.2-7.4)

  • Inert gas (e.g., nitrogen or argon)

  • Dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

  • Peptide Solution Preparation: Dissolve the cysteine-containing peptide in the reaction buffer.

  • Conjugation Reaction: a. Add the peptide solution to the pre-formed liposome suspension. A typical molar ratio is a 2-fold molar excess of peptide to maleimide groups on the liposomes. b. Gently mix the suspension and incubate at room temperature for several hours to overnight under an inert gas atmosphere to prevent oxidation of the thiol groups.

  • Purification: a. Remove unconjugated peptide by dialysis against the reaction buffer using a dialysis membrane with a molecular weight cut-off that retains the liposomes but allows the free peptide to diffuse out.

Protocol 3: In Vitro Transfection using Targeted Lipoplexes

This protocol describes a general procedure for transfecting mammalian cells with gene-containing lipoplexes functionalized with a targeting ligand.

Materials:

  • Adherent mammalian cells

  • Complete cell culture medium

  • Serum-free medium

  • Plasmid DNA or siRNA

  • Peptide-conjugated DOPE-Maleimide liposomes (from Protocol 2)

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 24-well plate to achieve 70-90% confluency at the time of transfection.

  • Lipoplex Formation: a. In separate tubes, dilute the nucleic acid and the targeted liposomes in a serum-free medium. b. Add the diluted liposome solution to the diluted nucleic acid solution and mix gently. The ratio of positive charges from the cationic lipid to negative charges from the nucleic acid (N/P ratio) is a critical parameter to optimize. c. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection: a. Aspirate the culture medium from the cells and wash once with serum-free medium. b. Add the lipoplex-containing medium to the cells. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

  • Post-Transfection: a. After the incubation period, replace the transfection medium with a fresh, complete culture medium. b. Culture the cells for 24-72 hours before assaying for gene expression (e.g., reporter gene assay, qPCR for knockdown, or western blot).

Visualizing the Processes: Signaling Pathways and Experimental Workflows

To better understand the mechanisms and procedures involved in this compound-mediated gene delivery, the following diagrams have been generated using the DOT language for Graphviz.

Experimental_Workflow_for_Targeted_Gene_Delivery cluster_liposome_prep Liposome Formulation cluster_conjugation Peptide Conjugation cluster_transfection Cell Transfection Lipids Cationic Lipid + DOPE + this compound in Chloroform Film Thin Lipid Film Lipids->Film Evaporation Hydration Hydration with Buffer Film->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Sizing Extrusion/Sonication MLV->Sizing LUVs Unilamellar Vesicles (LUVs) Sizing->LUVs Incubation Incubation LUVs->Incubation Peptide Cys-Peptide Solution Peptide->Incubation Purification Dialysis Incubation->Purification TargetedLipo Targeted Liposomes Purification->TargetedLipo LipoplexFormation Lipoplex Formation TargetedLipo->LipoplexFormation NucleicAcid Plasmid DNA / siRNA NucleicAcid->LipoplexFormation TransfectionInc Transfection LipoplexFormation->TransfectionInc Cells Target Cells Cells->TransfectionInc GeneExpression Gene Expression Assay TransfectionInc->GeneExpression

Caption: Experimental workflow for targeted gene delivery using peptide-conjugated DOPE-Maleimide liposomes.

Receptor_Mediated_Endocytosis_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Lipoplex Targeted Lipoplex (this compound-Peptide) Receptor Cell Surface Receptor Lipoplex->Receptor Binding CoatedPit Clathrin-Coated Pit Receptor->CoatedPit Internalization Endosome Early Endosome CoatedPit->Endosome Vesicle Formation LateEndosome Late Endosome (Acidic pH) Endosome->LateEndosome Maturation GeneRelease Gene Release LateEndosome->GeneRelease Endosomal Escape (DOPE HII Phase) Lysosome Lysosome LateEndosome->Lysosome Degradation Pathway Nucleus Nucleus GeneRelease->Nucleus for Plasmid DNA Translation Protein Expression GeneRelease->Translation for mRNA/siRNA Nucleus->Translation Transcription/Translation

Caption: Receptor-mediated endocytosis pathway for targeted gene delivery with this compound lipoplexes.

Cellular Uptake and Intracellular Trafficking

The conjugation of targeting ligands to this compound containing liposomes facilitates their uptake through receptor-mediated endocytosis. For instance, liposomes decorated with RGD peptides target integrin receptors, which are often overexpressed on tumor cells and angiogenic endothelial cells. The binding of the RGD peptide to its integrin receptor triggers internalization of the lipoplex, often via clathrin-mediated endocytosis.

Once inside the cell, the lipoplex is trafficked through the endosomal pathway. As the endosome matures, its internal pH drops. This acidic environment is the key trigger for DOPE-mediated endosomal escape. The protonation of the phosphate group of DOPE in the acidic milieu promotes the transition from the lamellar lipid bilayer to the non-bilayer inverted hexagonal (HII) phase. This structural rearrangement destabilizes the endosomal membrane, leading to the release of the encapsulated genetic material into the cytoplasm before it can be degraded by lysosomal fusion.

In addition to receptor-mediated endocytosis, some studies suggest that maleimide-modified liposomes can also be internalized via thiol-mediated transport, which may involve both energy-dependent and energy-independent pathways. This suggests a potentially multifaceted mechanism for the cellular uptake of these targeted gene delivery systems.

Conclusion

DOPE-Maleimide is a valuable tool in the design of sophisticated, targeted gene delivery systems. By combining the inherent fusogenic properties of DOPE with the ability to attach specific targeting ligands via the maleimide group, researchers can develop liposomal vectors with enhanced transfection efficiency and cell-type specificity. The quantitative data and detailed protocols provided in this guide offer a solid foundation for the rational design and optimization of this compound-based gene delivery platforms. Further research into the specific signaling pathways triggered by these targeted vectors and the exploration of a wider range of targeting moieties will continue to advance the field of non-viral gene therapy, bringing these promising technologies closer to clinical application.

References

Structural Analysis of DOPE-Maleimide Containing Liposomes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of liposomes containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (DOPE-Mal). This document details the core principles, experimental protocols, and data interpretation for the characterization of these versatile drug delivery vehicles.

Introduction to DOPE-Maleimide Liposomes

Liposomes are artificially prepared vesicles composed of a lipid bilayer. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a phospholipid frequently incorporated into liposomal formulations due to its fusogenic properties, which facilitate the endosomal escape of encapsulated therapeutics. The inclusion of a maleimide-functionalized lipid, such as this compound, enables the covalent conjugation of thiol-containing molecules, such as peptides and antibodies, to the liposome surface for targeted drug delivery.[1][2][3][4][5] The structural integrity and physicochemical properties of these liposomes are critical to their function and stability.

Physicochemical Characterization

A thorough characterization of this compound containing liposomes is essential to ensure their quality, stability, and efficacy. The primary parameters evaluated are particle size, polydispersity index (PDI), zeta potential, and morphology.

Data Presentation: Physicochemical Properties

The following table summarizes typical physicochemical characteristics of this compound and other maleimide-functionalized liposomes based on published data. It is important to note that these values can vary depending on the specific lipid composition, preparation method, and buffer conditions.

Liposome FormulationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
Maleimide-functionalized Doxorubicin Liposomes (M-Lip/Dox)~110< 0.2~ -15
Non-functionalized Doxorubicin Liposomes (Lip/Dox)~105< 0.2~ -10
pH-responsive DOPE:CHEMS Liposomes160 - 170< 0.2Negative
DC-Chol/DOPE Liposomes150 - 3000.2 - 0.4+30 to +50
SA-PBS pH 5.6 Liposomes108 ± 150.20 ± 0.04+30.1 ± 1.2
DCP-PBS pH 5.6 Liposomes88 ± 140.21 ± 0.02-36.7 ± 3.3

Experimental Protocols

Detailed methodologies for the preparation and characterization of this compound containing liposomes are provided below.

Liposome Preparation: Thin-Film Hydration

The thin-film hydration method is a common and effective technique for preparing DOPE-containing liposomes in a laboratory setting.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • DOPE-Maleimide (or other maleimide-functionalized lipid)

  • Other lipids as required (e.g., cholesterol, DSPE-PEG2000)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

Procedure:

  • Lipid Dissolution: Dissolve the lipids (DOPE, this compound, and any other components) in chloroform in a round-bottom flask at the desired molar ratio. Ensure the lipids are completely dissolved to form a clear solution.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. The water bath temperature should be set above the phase transition temperature (Tm) of the lipids. This will create a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the pre-warmed hydration buffer to the flask. The buffer should be at a temperature above the Tm of the lipids.

  • Vesicle Formation: Agitate the flask by hand-shaking or vortexing above the Tm of the lipids until the lipid film is fully suspended. This results in the formation of a milky suspension of multilamellar vesicles (MLVs).

  • Sizing (Extrusion): To obtain unilamellar vesicles (LUVs) with a more uniform size distribution, pass the MLV suspension through a liposome extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 10-21 passes).

Particle Size and Zeta Potential Measurement

Dynamic Light Scattering (DLS) and electrophoretic light scattering are standard techniques for determining the size, PDI, and zeta potential of liposomes.

Materials:

  • Liposome suspension

  • DLS instrument

  • Suitable cuvettes

  • Filtered buffer for dilution

Procedure:

  • Sample Preparation: Dilute the liposome suspension to an appropriate concentration with filtered buffer to avoid multiple scattering effects. For zeta potential measurements, dilution in a low ionic strength buffer (e.g., 10 mM NaCl) is recommended to reduce charge screening.

  • Instrument Setup: Set the parameters on the DLS instrument, including temperature (e.g., 25°C), solvent viscosity, and refractive index.

  • Measurement: Place the cuvette in the instrument and allow the sample to equilibrate. For size and PDI, the instrument measures the fluctuations in scattered light intensity. For zeta potential, an electric field is applied, and the particle mobility is measured.

  • Data Analysis: The instrument's software calculates the average particle size (Z-average), polydispersity index (PDI), and zeta potential.

Morphological Characterization: Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for visualizing the high-resolution structure of liposomes in their near-native state.

Procedure:

  • Sample Preparation: A small aliquot of the liposome suspension is applied to an EM grid.

  • Vitrification: The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to form a thin layer of vitrified (non-crystalline) ice, preserving the liposome structure.

  • Imaging: The vitrified sample is then imaged in a transmission electron microscope at cryogenic temperatures.

  • Analysis: Cryo-EM images can reveal information about the liposome's size, shape, lamellarity (number of lipid bilayers), and the presence of encapsulated material.

Stability of DOPE-Containing Liposomes

DOPE has a cone-like shape due to its small headgroup, which favors the formation of an inverted hexagonal (HII) phase rather than a stable bilayer. This inherent instability can lead to vesicle fusion and aggregation.

Methods to Enhance Stability:

  • Inclusion of Helper Lipids: Incorporating lipids like cholesterol or phosphatidylcholine (PC) can increase bilayer rigidity and stability.

  • PEGylation: The addition of PEGylated lipids (e.g., DSPE-PEG2000) creates a hydrated layer on the liposome surface, providing steric hindrance that prevents aggregation.

  • Storage Conditions: Liposomes are typically stored at 4°C to minimize lipid mobility and degradation. Formulations should be monitored over time for changes in size and PDI.

Visualizations

Experimental Workflow for Liposome Preparation and Characterization

G cluster_prep Liposome Preparation cluster_char Characterization cluster_stability Stability Assessment dissolution Lipid Dissolution in Organic Solvent film_formation Thin Film Formation (Rotary Evaporation) dissolution->film_formation hydration Hydration with Aqueous Buffer film_formation->hydration extrusion Sizing by Extrusion hydration->extrusion dls DLS & Zeta Potential (Size, PDI, Surface Charge) extrusion->dls cryo_em Cryo-EM (Morphology, Lamellarity) extrusion->cryo_em storage Storage at 4°C dls->storage monitoring Time-course Monitoring (DLS) storage->monitoring

Caption: Workflow for the preparation and structural analysis of this compound liposomes.

Logical Relationship of Maleimide Conjugation

G liposome This compound Liposome maleimide Maleimide Group (on liposome surface) liposome->maleimide conjugation Thiol-Maleimide Covalent Bond Formation maleimide->conjugation thiol Thiol-containing Ligand (e.g., Peptide, Antibody) thiol->conjugation targeted_liposome Targeted Liposome conjugation->targeted_liposome

Caption: Covalent conjugation of targeting ligands to this compound liposomes.

References

An In-depth Technical Guide on the Interaction of DOPE-Maleimide with Cellular Membranes

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, applications, and experimental considerations surrounding the interaction of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (DOPE-Mal) with cellular membranes. This lipid conjugate is a critical component in advanced drug delivery systems, leveraging the unique biophysical properties of DOPE and the versatile conjugation chemistry of the maleimide group.

Core Concepts: The Roles of DOPE and Maleimide

1.1 The Fusogenic Nature of DOPE

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a non-bilayer forming phospholipid integral to many advanced drug delivery formulations.[1] Its defining characteristic is a small, minimally hydrated polar head group relative to its two unsaturated oleoyl chains, giving the molecule a conical shape.[1] This geometry is central to its function:

  • Phase Transition: Under physiological conditions (pH 7.4), DOPE can exist in a stable lamellar (bilayer) phase when combined with other lipids like phosphatidylcholine or cholesterol.[2] However, in the acidic environment of endosomes (pH 5.5-6.5), the ethanolamine headgroup becomes protonated.[3][4] This neutralizes charge repulsion and induces a phase transition to a non-lamellar, inverted hexagonal (HII) phase.

  • Membrane Destabilization: The formation of this HII phase disrupts the lipid bilayer, promoting membrane fusion and the release of encapsulated contents into the cytoplasm. This "fusogenic" property is crucial for overcoming endosomal entrapment, a major hurdle in intracellular drug delivery. The efficacy of this process is strongly influenced by the inclusion of DOPE in the liposome composition.

1.2 The Maleimide Group: A Gateway for Targeted Delivery

The maleimide moiety is a highly specific and efficient reactive group for bioconjugation.

  • Thiol-Specific Conjugation: Maleimide reacts readily with thiol (sulfhydryl) groups, such as those found in the side chains of cysteine residues in peptides and proteins. This reaction forms a stable thioether bond, providing a robust method for anchoring targeting ligands to the liposome surface.

  • Surface Functionalization: By incorporating this compound into a liposome formulation, the surface can be decorated with antibodies, peptides, or other molecules that recognize specific cell surface receptors, thereby enabling targeted drug delivery.

  • Thiol-Mediated Uptake: Beyond targeted ligand conjugation, the maleimide group itself can enhance cellular uptake by interacting with cell-surface thiols, triggering internalization through mechanisms that may be independent of conventional endocytosis pathways.

Mechanism of Action: From Systemic Circulation to Cytosolic Delivery

The interaction of this compound containing liposomes with target cells is a multi-step process designed to achieve site-specific intracellular drug release.

  • Targeting and Binding: Liposomes functionalized via the maleimide group with a specific ligand will circulate and preferentially bind to cells overexpressing the target receptor.

  • Internalization: The liposome-receptor complex is typically internalized via endocytosis, sequestering the therapeutic payload within an endosome.

  • Endosomal Escape: As the endosome matures, its internal pH drops. This acidification triggers the protonation of the DOPE headgroup, initiating the lamellar-to-hexagonal phase transition.

  • Membrane Fusion and Drug Release: The resulting instability in the liposomal membrane facilitates its fusion with the endosomal membrane. This fusion event creates a pore or disrupts the endosomal membrane entirely, releasing the encapsulated drug into the cytoplasm where it can reach its therapeutic target.

This entire process is a key strategy for enhancing the therapeutic index of potent drugs, such as chemotherapeutics, by increasing their concentration at the site of action while minimizing systemic toxicity.

Quantitative Data on DOPE-Containing Liposome Performance

The efficiency of membrane fusion and drug release is highly dependent on the lipid composition of the formulation. The following tables summarize key quantitative data from relevant studies.

Formulation (Molar Ratio)Assay TypepHResultReference Context
DOPE/CHEMSCalcein Leakage5.5Rapid releaseConfirmed pH-sensitivity and fusogenic capability upon acidification.
DOPE/CHEMS with DSPE-PEG₂₀₀₀Fusion Assay5.5Decreased fusion abilityIncorporation of PEG-lipids reduces pH-sensitivity and fusion.
DOPE/CHEMS with 0.6 mol% Sterol-PEG₁₁₀₀Fusion Assay5.5Capable of fusingA low concentration of sterol-PEG allows for fusion to be retained.
DOPE (40 mol%) / Cholesterol / DSPE-mPEG (5 mol%) / CL / SADaunorubicin Release5.5Rapid release within 1 hrFormulation optimized for rapid drug release in acidic conditions.
DOTMA/DOPE (1:1) with pCMV5 plasmidLipid Mixing FusionN/A~80% fusion observedPlasmid DNA strongly promotes fusion between cationic liposomes containing DOPE.

Table 1: pH-Dependent Fusion and Leakage Data.

Formulation ComponentObservationImplicationReference Context
Increasing mol% of DOTAP (cationic lipid)Increased binding to cell membranesHigher positive charge enhances initial cell association.
Increasing mol% of PEGDecreased cellular internalization"Stealth" properties of PEG can hinder uptake if not optimized.
DOPE as helper lipidIncreased fusion efficiencyDOPE's conical shape enhances the fusion process with target membranes.
Maleimide modificationEnhanced cellular uptakeInteraction with cell-surface thiols provides an additional uptake mechanism.

Table 2: Effects of Formulation Components on Cellular Interaction.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound liposome function.

4.1. Liposome Preparation (Lipid Film Hydration and Extrusion)

This is a standard method for producing unilamellar vesicles of a defined size.

  • Lipid Film Formation: The desired lipids (e.g., DOPE, cholesterol, a stabilizing lipid, and this compound) are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then removed under reduced pressure (using a rotary evaporator) to form a thin, uniform lipid film on the inside of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the drug to be encapsulated) at a temperature above the phase transition temperature of the lipids. This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain large unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome extruder.

  • Purification: Unencapsulated drug is removed by methods such as size exclusion chromatography or dialysis.

4.2. Membrane Fusion Assay (FRET-based)

This assay quantifies the mixing of lipid bilayers between liposomes and a target membrane.

  • Probe Incorporation: Two populations of liposomes are prepared. One is co-labeled with a FRET pair of fluorescent lipids (e.g., NBD-PE as the donor and Rhodamine-PE as the acceptor) at a concentration where FRET is high (emission from the acceptor is dominant). The second population (target liposomes or cells) is unlabeled.

  • Fusion Induction: The two populations are mixed. A change in conditions (e.g., lowering the pH for pH-sensitive liposomes) is introduced to induce fusion.

  • Signal Measurement: Upon fusion, the fluorescent probes from the labeled liposomes are diluted into the membrane of the unlabeled liposomes. This increases the distance between the donor and acceptor probes, leading to a decrease in FRET efficiency.

  • Quantification: The fusion efficiency is measured as an increase in the donor fluorescence intensity and a corresponding decrease in the acceptor fluorescence intensity over time.

4.3. Content Release Assay (Calcein Leakage)

This assay measures the release of encapsulated contents from liposomes.

  • Encapsulation: Liposomes are prepared by hydrating the lipid film with a solution containing a high concentration of a fluorescent dye, such as calcein. At this high concentration, the fluorescence of calcein is self-quenched.

  • Purification: External, unencapsulated calcein is removed by gel filtration. The resulting liposome solution has low background fluorescence.

  • Release Induction: The liposomes are subjected to a destabilizing condition (e.g., acidification to pH 5.5).

  • Fluorescence Measurement: If the liposome membrane is compromised, the calcein leaks out into the larger external volume. The dilution of the calcein relieves the self-quenching, resulting in a measurable increase in fluorescence intensity. The percentage of release is calculated relative to the maximum fluorescence achieved by completely lysing the liposomes with a detergent (e.g., Triton X-100).

Visualizing Key Processes

Diagrams created using Graphviz provide clear visual representations of complex workflows and mechanisms.

G cluster_0 Step 1: Liposome Formulation cluster_1 Step 2: Surface Functionalization lipids DOPE, this compound, Helper Lipids in Organic Solvent film Thin Lipid Film Formation (Rotary Evaporation) lipids->film hydration Hydration with Drug Solution (Forms MLVs) film->hydration extrusion Extrusion through 100nm filter (Forms LUVs) hydration->extrusion purification Purification (Size Exclusion Chromatography) extrusion->purification conjugation Conjugation Reaction (pH 6.5-7.5) purification->conjugation ligand Thiol-containing Ligand (e.g., Antibody, Peptide) ligand->conjugation final_lipo Targeted Liposome conjugation->final_lipo

Caption: Experimental workflow for preparing targeted this compound liposomes.

G Lipo_Circ Targeted Liposome (pH 7.4) Binding Receptor Binding Lipo_Circ->Binding 1. Targeting Cell Target Cell Cell->Binding Endocytosis Endocytosis Binding->Endocytosis 2. Internalization Endosome Endosome (pH 7.4 -> 5.5) Endocytosis->Endosome 3. Trafficking Fusion Membrane Fusion (DOPE HII Phase Transition) Endosome->Fusion 4. pH Drop Triggers Fusion Release Drug Release Fusion->Release 5. Endosomal Escape Cytoplasm Cytoplasm Release->Cytoplasm G Lipo Liposome Bilayer This compound Helper Lipid Product Functionalized Liposome Stable Thioether Bond Lipo:d->Product:p Maleimide reacts with Thiol Ligand Targeting Ligand Thiol Group (-SH) Ligand:t->Product:p

References

Methodological & Application

Application Notes and Protocols for DOPE-Maleimide Liposome Formulation for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents. Formulations incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) are of particular interest due to DOPE's fusogenic properties, which facilitate the release of encapsulated cargo into the cytoplasm of target cells. The inclusion of a maleimide-functionalized lipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Mal), allows for the covalent conjugation of targeting ligands containing thiol groups, such as antibodies or peptides. This enables the development of actively targeted liposomal drug delivery systems that can enhance therapeutic efficacy and reduce off-target side effects.

These application notes provide a detailed protocol for the formulation, characterization, and application of DOPE-Maleimide (DOPE-Mal) liposomes for targeted drug delivery.

Data Presentation

Table 1: Physicochemical Characteristics of this compound Liposome Formulations
Formulation IDLipid Composition (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
This compound-1DOPE:Cholesterol:DSPE-PEG-Maleimide (50:45:5)125 ± 50.15 ± 0.03-15 ± 3>90 (for Doxorubicin)
This compound-2DOTAP:DOPE:DSPE-PEG-Maleimide (47.5:47.5:5)150 ± 80.21 ± 0.04+25 ± 4>95 (for siRNA)[1]
pH-sens-MalDOPE:CHEMS:DSPE-PEG-Maleimide (6:4:0.3)110 ± 60.18 ± 0.02-22 ± 5>85 (for Doxorubicin)

Data are presented as mean ± standard deviation.

Table 2: In Vitro Doxorubicin Release from this compound Liposomes
Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
15 ± 115 ± 2
412 ± 240 ± 3
1220 ± 375 ± 4
2428 ± 492 ± 5

Data are presented as mean ± standard deviation.

Table 3: In Vivo Biodistribution of Targeted this compound Liposomes in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue)
OrganTargeted Liposomes (24h)Non-Targeted Liposomes (24h)
Tumor10.5 ± 2.14.2 ± 1.5
Liver15.3 ± 3.518.9 ± 4.2
Spleen8.7 ± 1.910.1 ± 2.8
Kidneys3.1 ± 0.83.5 ± 1.1
Lungs2.5 ± 0.62.8 ± 0.9
Blood5.2 ± 1.34.8 ± 1.0

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar this compound liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol (Chol)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Liposome extruder

  • Polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve DOPE, Cholesterol, and DSPE-PEG-Maleimide in chloroform in a round-bottom flask at the desired molar ratio (e.g., 50:45:5).

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 37°C) to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with pre-warmed PBS (pH 7.4) to a final lipid concentration of 10-20 mg/mL. Vortex the flask for 10-15 minutes until the lipid film is completely suspended, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion: Assemble the liposome extruder with a 100 nm polycarbonate membrane. Equilibrate the extruder to a temperature above the lipid phase transition temperature. Pass the MLV suspension through the extruder 11-21 times to form small unilamellar vesicles (SUVs).

  • Storage: Store the liposome suspension at 4°C.

Protocol 2: Drug Loading into Liposomes (Doxorubicin Example)

This protocol describes the active loading of doxorubicin into pre-formed liposomes using a transmembrane ammonium sulfate gradient.

Materials:

  • This compound liposomes prepared in ammonium sulfate buffer (300 mM, pH 7.4)

  • Doxorubicin hydrochloride

  • HEPES-buffered saline (HBS), pH 7.4

  • Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Gradient Creation: Prepare the liposomes as described in Protocol 1, but use 300 mM ammonium sulfate solution for hydration. After extrusion, remove the external ammonium sulfate by passing the liposome suspension through a size exclusion chromatography column equilibrated with HBS (pH 7.4).

  • Drug Incubation: Add doxorubicin hydrochloride solution to the liposome suspension to achieve the desired drug-to-lipid ratio (e.g., 1:5 w/w).

  • Loading: Incubate the mixture at 60°C for 1-2 hours with gentle stirring.

  • Purification: Remove unencapsulated doxorubicin by passing the liposome-drug mixture through a new size exclusion chromatography column equilibrated with HBS (pH 7.4).

  • Quantification: Determine the encapsulation efficiency by lysing a portion of the liposomes with a detergent (e.g., 1% Triton X-100) and measuring the doxorubicin concentration using a fluorescence spectrophotometer (Ex/Em: 485/590 nm) or by HPLC.[2][3][4]

Protocol 3: Conjugation of Thiolated Ligands to this compound Liposomes

This protocol describes the covalent attachment of a thiol-containing targeting ligand (e.g., a thiolated antibody or peptide) to the maleimide-functionalized liposome surface.

Materials:

  • This compound liposomes in HBS, pH 7.4

  • Thiolated targeting ligand (e.g., reduced antibody)

  • Reaction buffer: HBS, pH 6.5-7.5

Procedure:

  • pH Adjustment: Adjust the pH of the this compound liposome suspension to 6.5-7.5 with 0.1 M HCl or NaOH.

  • Ligand Addition: Add the thiolated targeting ligand to the liposome suspension at a desired molar ratio (e.g., 1:1000 ligand-to-lipid).

  • Conjugation Reaction: Incubate the mixture overnight at 4°C or for 2-4 hours at room temperature with gentle stirring, protected from light.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol such as L-cysteine to the reaction mixture and incubate for an additional 30 minutes.

  • Purification: Remove unconjugated ligand by size exclusion chromatography or dialysis.

  • Characterization: Confirm the successful conjugation by protein quantification assays (e.g., BCA assay) or by SDS-PAGE analysis.

Mandatory Visualization

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_drug_loading Drug Loading cluster_conjugation Ligand Conjugation cluster_characterization Characterization lipid_dissolution 1. Lipid Dissolution (DOPE, Chol, DSPE-PEG-Mal) film_formation 2. Thin-Film Formation (Rotary Evaporation) lipid_dissolution->film_formation hydration 3. Hydration (Ammonium Sulfate Buffer) film_formation->hydration extrusion 4. Extrusion (100 nm membrane) hydration->extrusion gradient_creation 5. Gradient Creation (Size Exclusion Chromatography) extrusion->gradient_creation drug_incubation 6. Drug Incubation (Doxorubicin) gradient_creation->drug_incubation purification_drug 7. Purification (Size Exclusion Chromatography) drug_incubation->purification_drug ligand_addition 8. Ligand Addition (Thiolated Antibody/Peptide) purification_drug->ligand_addition conjugation_reaction 9. Conjugation Reaction (pH 6.5-7.5) ligand_addition->conjugation_reaction purification_conjugate 10. Purification (Size Exclusion Chromatography) conjugation_reaction->purification_conjugate dls Size & Zeta Potential (DLS) purification_conjugate->dls hplc Encapsulation Efficiency (HPLC) purification_conjugate->hplc in_vitro In Vitro Release purification_conjugate->in_vitro in_vivo In Vivo Studies purification_conjugate->in_vivo

Caption: Experimental workflow for the preparation and characterization of targeted this compound liposomes.

signaling_pathway cluster_targeting Targeted Drug Delivery liposome Targeted this compound Liposome (with Drug & Ligand) receptor Cell Surface Receptor liposome->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape (DOPE-mediated) endosome->endosomal_escape drug_release Drug Release into Cytoplasm endosomal_escape->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Signaling pathway of targeted this compound liposome for intracellular drug delivery.

References

Application Notes and Protocols for Targeted siRNA Delivery Using DOPE-Mal Functionalized Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) offers a powerful and highly specific mechanism for silencing gene expression, presenting a promising therapeutic modality for a wide range of diseases. However, the effective delivery of siRNA to target cells in vivo remains a significant challenge due to its inherent instability and poor cellular uptake. This document provides detailed application notes and protocols for the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (DOPE-Mal) in the formulation of targeted liposomal delivery systems for siRNA.

DOPE, a fusogenic lipid, is incorporated into liposomes to facilitate endosomal escape, a critical step for the cytoplasmic delivery of siRNA to the RNA-induced silencing complex (RISC). The maleimide functional group on this compound allows for the covalent conjugation of thiol-containing targeting ligands, such as peptides (e.g., RGD) or antibody fragments, enabling the specific delivery of the siRNA payload to target cells and tissues. This targeted approach enhances therapeutic efficacy while minimizing off-target effects and potential cytotoxicity.

Data Presentation: Physicochemical and Biological Properties of this compound siRNA Liposomes

The following tables summarize quantitative data from representative studies on liposomal siRNA delivery systems incorporating DOPE and maleimide-functionalized lipids for targeting. These tables are intended to provide a comparative overview of formulation parameters and their impact on delivery efficiency and biological activity.

Table 1: Physicochemical Characterization of Targeted siRNA Liposomes

Formulation IDCationic LipidHelper Lipid(s)Targeting LigandMolar Ratio (Cationic:Helper:Targeting)Particle Size (nm)Zeta Potential (mV)siRNA Encapsulation Efficiency (%)Reference
RGD-LP-1DC-CholDOPE, DSPE-PEG-RGDRGD Peptide50:49:1156.4 ± 37.5+24.9 ± 1.598.8 ± 0.01[1][2][3]
RGD-LP-2DC-CholDOPE, DSPE-PEG-RGDRGD Peptide50:45:5230.7 ± 60.7+17.3 ± 0.6>96[1][2]
T14diLys-LPT14diLysDOPENone1:2 (lipid ratio)114.1 ± 1.9+45 (at N/P 5)~90 (at N/P 5)
DOTAP-LPDOTAPDOPENone1:1~150+30 to +40>90

Table 2: In Vitro Gene Silencing Efficiency and Cytotoxicity

Formulation IDCell LineTarget GenesiRNA Conc. (nM)Gene Knockdown (%)Viability (%)Reference
RGD-LP-1ARPE-19FAM-siRNA (uptake)N/A~4-fold higher uptake vs. non-targeted>80
T14diLys-LPeGFP-DLD1eGFP10052.9 ± 4.3 (at N/P 5)>85 (at 1 µg/mL siRNA)
DOTAP/DOPEA549Actin40~70 (at N/P 5)~95 (at N/P 5)
MA-Chol/DOPEPC-3N/AN/AN/A~100
DC-Chol/DOPEPC-3N/AN/AN/ADose-dependent decrease

Experimental Protocols

This section provides detailed methodologies for the preparation, characterization, and in vitro evaluation of this compound functionalized liposomes for targeted siRNA delivery.

Protocol 1: Preparation of Maleimide-Functionalized Liposomes

This protocol describes the thin-film hydration method for preparing liposomes incorporating this compound.

Materials:

  • Cationic lipid (e.g., DC-Chol, DOTAP)

  • Helper lipid (DOPE)

  • Maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide or a custom synthesized this compound)

  • Cholesterol (optional, for membrane stability)

  • Chloroform

  • Hydration buffer (e.g., sterile, nuclease-free PBS or HEPES-buffered saline)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the cationic lipid, DOPE, this compound (or DSPE-PEG-Maleimide), and cholesterol (if used) in chloroform at the desired molar ratio.

    • Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed (above the lipid phase transition temperature) hydration buffer by gentle rotation. The volume of the buffer should be calculated to achieve the desired final lipid concentration.

    • Allow the mixture to swell for 1-2 hours at the same temperature to form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Pass the lipid suspension through the extruder 10-20 times to ensure a homogenous size distribution.

    • Store the prepared maleimide-functionalized liposomes at 4°C until further use.

Protocol 2: Conjugation of Targeting Ligand to Maleimide-Functionalized Liposomes

This protocol details the conjugation of a thiol-containing targeting peptide (e.g., RGD) to the maleimide group on the liposome surface.

Materials:

  • Maleimide-functionalized liposomes (from Protocol 1)

  • Thiol-containing targeting peptide (e.g., Cys-RGD)

  • Conjugation buffer (e.g., sterile PBS, pH 7.0-7.4)

  • Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

  • Dissolve the thiol-containing peptide in the conjugation buffer.

  • Add the peptide solution to the maleimide-functionalized liposome suspension at a specific molar ratio (e.g., 1:1 peptide to maleimide-lipid).

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench any unreacted maleimide groups by adding a thiol-containing compound like cysteine (optional).

  • Remove the unconjugated peptide by size exclusion chromatography or dialysis against the desired buffer.

  • Characterize the resulting targeted liposomes for size, zeta potential, and conjugation efficiency.

Protocol 3: siRNA Encapsulation and Lipoplex Formation

This protocol describes the complexation of siRNA with the prepared targeted cationic liposomes.

Materials:

  • Targeted cationic liposomes (from Protocol 2)

  • siRNA stock solution (in nuclease-free water or buffer)

  • Nuclease-free buffer (e.g., Opti-MEM or MES buffer)

Procedure:

  • Dilute the targeted liposome suspension to the desired concentration in the nuclease-free buffer.

  • Dilute the siRNA stock solution to the desired concentration in a separate tube with the same buffer.

  • Calculate the required volumes of the liposome and siRNA solutions to achieve the desired Nitrogen-to-Phosphate (N/P) ratio. The N/P ratio is the molar ratio of the positively charged nitrogen atoms in the cationic lipid to the negatively charged phosphate groups in the siRNA.

  • Gently add the diluted siRNA solution to the diluted liposome suspension while vortexing or pipetting to ensure rapid mixing.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable siRNA-lipoplexes.

Protocol 4: Characterization of Targeted siRNA Lipoplexes

Methods:

  • Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential: Determine the surface charge of the lipoplexes using Laser Doppler Velocimetry. A positive zeta potential is generally desired for interaction with the negatively charged cell membrane.

  • siRNA Encapsulation Efficiency:

    • Gel Retardation Assay: Run the lipoplexes on an agarose gel. Free siRNA will migrate into the gel, while encapsulated siRNA will remain in the loading well.

    • Quant-iT RiboGreen Assay: Quantify the amount of unencapsulated siRNA in the supernatant after centrifugation of the lipoplexes. The encapsulation efficiency is calculated as: ((Total siRNA - Unencapsulated siRNA) / Total siRNA) * 100%.

Protocol 5: In Vitro Transfection and Gene Silencing Assay

Procedure:

  • Cell Seeding: Plate the target cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, replace the cell culture medium with fresh, serum-free or serum-containing medium (this may require optimization).

    • Add the prepared targeted siRNA lipoplexes to the cells to achieve the desired final siRNA concentration.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

  • Post-transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

    • Incubate the cells for an additional 24-72 hours to allow for gene silencing to occur.

  • Assessment of Gene Knockdown:

    • RT-qPCR: Measure the level of target mRNA knockdown by reverse transcription-quantitative polymerase chain reaction.

    • Western Blotting: Measure the level of target protein knockdown.

    • Functional Assays: If the target is an enzyme or has a measurable function, perform a relevant functional assay.

Protocol 6: Cytotoxicity Assay

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • The following day, treat the cells with a range of concentrations of the targeted siRNA lipoplexes.

  • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the cells for 24-72 hours.

  • Assess cell viability using a standard method such as the MTT, MTS, or resazurin assay.

Visualizations

experimental_workflow cluster_prep Formulation cluster_char Characterization cluster_invitro In Vitro Evaluation prep_lipo Liposome Preparation conjugation Ligand Conjugation prep_lipo->conjugation encapsulation siRNA Encapsulation conjugation->encapsulation size Size (DLS) encapsulation->size transfection Cell Transfection encapsulation->transfection zeta Zeta Potential ee Encapsulation Efficiency knockdown Gene Knockdown (qPCR/Western) transfection->knockdown cytotoxicity Cytotoxicity Assay transfection->cytotoxicity

Caption: Experimental workflow for targeted siRNA delivery using this compound liposomes.

signaling_pathway cluster_delivery Cellular Delivery cluster_release Cytoplasmic Release cluster_silencing Gene Silencing liposome Targeted Liposome (this compound-Ligand) receptor Cell Surface Receptor liposome->receptor endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape (DOPE-mediated) endosome->escape siRNA siRNA escape->siRNA risc RISC Loading siRNA->risc mrna Target mRNA risc->mrna cleavage mRNA Cleavage mrna->cleavage protein Protein Synthesis Inhibition cleavage->protein

Caption: Mechanism of targeted siRNA delivery and gene silencing via this compound liposomes.

logical_relationship cluster_components Key Components cluster_outcomes Desired Outcomes siRNA siRNA (Therapeutic Payload) silencing Gene Silencing siRNA->silencing cationic_lipid Cationic Lipid (siRNA Complexation) stability Stability in Circulation cationic_lipid->stability uptake Enhanced Cellular Uptake cationic_lipid->uptake dope DOPE (Endosomal Escape) release Cytoplasmic Delivery dope->release dope_mal This compound (Targeting Conjugation) targeting Specific Cell Targeting dope_mal->targeting ligand Targeting Ligand (Specificity) ligand->targeting targeting->uptake uptake->release release->silencing low_toxicity Low Cytotoxicity silencing->low_toxicity leads to therapeutic effect

References

Application Notes: DOPE-Maleimide in pH-Sensitive Liposomes for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a pivotal component in the design of pH-sensitive liposomal drug delivery systems. Its unique conical molecular shape drives the transition of liposomes from a stable lamellar phase at physiological pH (7.4) to a fusogenic inverted hexagonal (HII) phase in acidic environments, such as those found in tumor microenvironments and endosomes.[1][2][3] This transition facilitates the rapid release of encapsulated therapeutic agents directly into the cytoplasm of target cells, enhancing efficacy and reducing off-target effects.[2][4] The incorporation of a maleimide-functionalized lipid, such as DSPE-PEG-Maleimide, provides a versatile platform for conjugating targeting ligands (e.g., antibodies, peptides) to the liposome surface, enabling active targeting to specific cell types. This document provides a comprehensive overview, formulation data, and detailed protocols for the preparation and characterization of DOPE-based, maleimide-functionalized, pH-sensitive liposomes.

Mechanism of Action: The Role of DOPE and CHEMS

The pH sensitivity of these liposomes typically relies on the combination of DOPE with a weakly acidic amphiphile like cholesteryl hemisuccinate (CHEMS).

  • At Physiological pH (7.4): The carboxyl group of CHEMS is deprotonated and negatively charged. This creates electrostatic repulsion with the phosphate group of DOPE, forcing the conical DOPE molecules into a stable bilayer (lamellar) structure that effectively retains the encapsulated drug.

  • At Acidic pH (<6.5): In the acidic environment of an endosome or tumor, the CHEMS carboxyl group becomes protonated, neutralizing its charge. This eliminates the electrostatic repulsion, allowing the cone-shaped DOPE lipids to revert to their preferred, non-bilayer inverted hexagonal (HII) phase. This structural transition destabilizes the liposomal membrane, leading to fusion with the endosomal membrane and the release of the therapeutic payload into the cytoplasm.

G Mechanism of pH-Sensitive Drug Release cluster_0 Physiological pH (7.4) cluster_1 Acidic Endosome (pH < 6.5) pH7_Lipo Stable Liposome (Lamellar Phase) pH7_Chems CHEMS is Deprotonated (-) Electrostatic Repulsion pH7_Lipo->pH7_Chems Stabilized by pH7_Drug Drug is Retained pH7_Lipo->pH7_Drug pH5_Chems CHEMS is Protonated (Neutral) pH7_Lipo->pH5_Chems pH Drop pH5_Lipo Unstable Liposome (Hexagonal HII Phase) pH5_Release Drug is Released into Cytoplasm pH5_Lipo->pH5_Release pH5_Phase DOPE induces phase transition pH5_Chems->pH5_Phase pH5_Phase->pH5_Lipo start->pH7_Lipo Internalization via Endocytosis

Caption: pH-triggered destabilization of a DOPE:CHEMS liposome.

Applications

DOPE-based pH-sensitive liposomes are particularly valuable for delivering therapeutics that need to reach the cell cytoplasm to be effective.

  • Oncology: Targeted delivery of chemotherapeutics (e.g., doxorubicin, paclitaxel) to the acidic tumor microenvironment or after endocytosis by cancer cells.

  • Gene Therapy: Facilitating the endosomal escape of nucleic acids like siRNA and plasmid DNA, a critical barrier in non-viral gene delivery.

  • Intracellular Delivery: Delivering a wide range of biologics and small molecules that would otherwise be degraded in the endo-lysosomal pathway.

Formulation and Characterization Data

The physicochemical properties of liposomes are critical for their performance. The molar ratio of lipids significantly impacts size, charge, stability, and pH sensitivity.

Table 1: Physicochemical Properties of pH-Sensitive Liposome Formulations

Formulation (Molar Ratio) Mean Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%) Reference
DOPE:CHEMS (6:4) 160 - 170 < 0.2 Negative >85 (for Doxorubicin)
DOPE:CHOL:DSPE-mPEG:CL:SA (40:30:5:17:8) ~94 ~0.16 Negative >90 (for Daunorubicin)
DOPE:CHEMS:CHOL:DSPE-PEG (5.7:3.8:4.0:0.25) 120 - 150 ~0.22 -25 to -35 >90 (for Dox-conjugate)

| DOTAP:DOPE (1:1) (Cationic) | 140 - 215 | ~0.2 | +30 to +41 | >90 (for nucleic acids) | |

CHOL: Cholesterol; DSPE-mPEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)]; CL: Cardiolipin; SA: Stearylamine; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane.

Table 2: pH-Dependent Drug Release

Formulation Condition % Drug Release Time Reference
DOPE:CHEMS-based pH 7.4 < 10% 6 h
DOPE:CHEMS-based pH 5.5 ~90% 6 h
Gemcitabine-loaded PEG-pSL pH 7.4 ~20% 48 h

| Gemcitabine-loaded PEG-pSL | pH 5.0 | ~58% | 48 h | |

Experimental Protocols

Protocol 1: Preparation of pH-Sensitive Liposomes

This protocol describes the widely used thin-film hydration method followed by extrusion to produce unilamellar vesicles of a defined size.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesteryl hemisuccinate (CHEMS)

  • DSPE-PEG(2000)-Maleimide (for targeted formulation, typically 0.5-5 mol%)

  • Additional lipids as required (e.g., Cholesterol, DSPE-PEG(2000))

  • Chloroform/Methanol solvent mixture (e.g., 9:1 v/v)

  • Hydration Buffer: Phosphate-Buffered Saline (PBS, pH 7.4) or HEPES-buffered saline

  • Drug to be encapsulated

  • Round-bottom flask, rotary evaporator, water bath, liposome extruder, polycarbonate membranes (e.g., 100 nm).

G Experimental Workflow for Liposome Preparation cluster_workflow Experimental Workflow for Liposome Preparation A 1. Lipid Dissolution Dissolve lipids (DOPE, CHEMS, DSPE-PEG-Mal) in chloroform. B 2. Thin-Film Formation Evaporate solvent using a rotary evaporator. A->B C 3. Vacuum Drying Dry film under high vacuum (>2h) to remove residual solvent. B->C D 4. Hydration Hydrate film with drug-containing aqueous buffer (pH 7.4). C->D E 5. Sizing by Extrusion Extrude suspension through 100 nm polycarbonate membranes. D->E F 6. Purification Remove unencapsulated drug via dialysis or size exclusion chromatography. E->F G 7. Characterization Analyze size, PDI, zeta potential, and encapsulation efficiency. F->G

Caption: Workflow for pH-sensitive liposome formulation and purification.

Step-by-Step Method:

  • Lipid Dissolution: Weigh and dissolve the desired lipids (e.g., DOPE, CHEMS, and DSPE-PEG-Maleimide) in a chloroform/methanol mixture in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 30-40°C) to form a thin, uniform lipid film on the flask wall.

  • Vacuum Drying: Place the flask under a high vacuum for at least 2-4 hours (or overnight) to ensure complete removal of residual organic solvent.

  • Hydration: Add the aqueous hydration buffer (e.g., PBS pH 7.4), containing the hydrophilic drug to be encapsulated, to the flask. Agitate the flask by vortexing or hand-shaking above the lipid transition temperature until the film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).

  • Sizing by Extrusion: To obtain uniformly sized unilamellar vesicles, pass the MLV suspension through a liposome extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated 11-21 times. The resulting suspension should appear more translucent.

  • Purification: Remove unencapsulated drug and other impurities using size exclusion chromatography or dialysis against the hydration buffer.

  • Storage: Store the final liposome suspension at 4°C.

Protocol 2: Characterization of Liposomes

A. Size and Polydispersity Index (PDI) Measurement

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the liposome sample appropriately with the hydration buffer. Place the sample in a cuvette and measure using a DLS instrument. The instrument measures fluctuations in scattered light intensity caused by Brownian motion to determine the hydrodynamic diameter and PDI (a measure of size distribution width).

B. Zeta Potential Measurement

  • Technique: Laser Doppler Velocimetry.

  • Procedure: Dilute the liposome sample in a low ionic strength buffer (e.g., 10 mM NaCl) to reduce charge screening. The instrument applies an electric field and measures the velocity of the charged particles (electrophoretic mobility), which is then used to calculate the zeta potential. Zeta potential indicates surface charge and predicts colloidal stability.

C. Encapsulation Efficiency (EE) Determination

  • Separate the liposomes from the unencapsulated (free) drug using a method like size exclusion chromatography or ultracentrifugation.

  • Quantify the amount of free drug in the supernatant/eluate (Drug_free).

  • Lyse the purified liposomes with a detergent (e.g., Triton X-100) or a suitable solvent to release the encapsulated drug.

  • Quantify the total amount of drug associated with the liposomes (Drug_encapsulated).

  • Calculate EE% using the formula: EE (%) = (Drug_encapsulated / (Drug_encapsulated + Drug_free)) * 100

Protocol 3: Conjugation of Thiolated Ligands to Maleimide-Liposomes

The maleimide group on the liposome surface reacts specifically with sulfhydryl (thiol) groups from cysteine residues in peptides or thiolated antibodies to form a stable thioether bond.

Materials:

  • Maleimide-functionalized liposomes (from Protocol 1)

  • Thiol-containing peptide or thiolated antibody

  • Reaction Buffer: HEPES or PBS, pH 6.5-7.5 (Note: Maleimide hydrolysis increases at pH > 7.5)

  • Degassing equipment or nitrogen/argon gas

  • Quenching agent: 2-Mercaptoethanol or L-cysteine

  • Purification system (dialysis or size exclusion chromatography)

G Ligand Conjugation to Maleimide-Functionalized Liposome Lipo Maleimide-Liposome (DSPE-PEG-Mal) Reaction Incubate at RT pH 6.5-7.5 Under N2/Ar Lipo->Reaction Peptide Thiolated Ligand (Peptide-SH) Peptide->Reaction Product Targeted Liposome (Stable Thioether Bond) Reaction->Product Covalent Bond Formation

Caption: Covalent coupling of a thiol-containing ligand to a maleimide liposome.

Step-by-Step Method:

  • Prepare Ligand: Dissolve the thiol-containing peptide or antibody in a degassed reaction buffer. If the protein is not naturally thiolated, it can be modified using reagents like Traut's reagent (2-iminothiolane).

  • Reaction Setup: Mix the maleimide-functionalized liposomes with the thiolated ligand in the reaction buffer. A typical molar ratio is a 2 to 10-fold molar excess of the ligand to the maleimide lipid to ensure efficient coupling. The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the thiol groups.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench any unreacted maleimide groups by adding a small molar excess of a quenching agent like 2-mercaptoethanol or L-cysteine and incubating for an additional 30 minutes.

  • Purification: Remove the excess, unconjugated ligand and quenching agent from the final targeted liposome formulation by dialysis or size exclusion chromatography.

  • Validation: Confirm successful conjugation using appropriate methods, such as protein quantification assays (e.g., BCA assay) on the purified liposomes or by observing a change in zeta potential.

References

Application Notes and Protocols for Incorporating DOPE-Mal into Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of therapeutic payloads, most notably nucleic acids like mRNA and siRNA.[1] The efficacy of these delivery vehicles is highly dependent on their lipid composition, which typically includes an ionizable cationic lipid, cholesterol, a PEGylated lipid, and a "helper" phospholipid.[1][2] 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a frequently utilized helper lipid due to its fusogenic properties that facilitate the crucial step of endosomal escape.[3][]

This document provides detailed application notes and protocols for the incorporation and utilization of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide] (DOPE-Mal) in lipid nanoparticles. The inclusion of a maleimide functional group on the DOPE lipid allows for covalent conjugation of targeting ligands, such as antibodies or peptides, to the surface of the LNP, enabling targeted drug delivery.

The Role of DOPE in Lipid Nanoparticles

DOPE is a neutral phospholipid with two unsaturated oleic acid chains and a small phosphoethanolamine headgroup, giving it a conical molecular shape. This shape is critical for its function as it promotes the formation of non-bilayer, inverted hexagonal (HII) phases, which can destabilize the endosomal membrane. After an LNP is taken up by a cell via endocytosis, the acidic environment of the endosome protonates the ionizable lipid, leading to electrostatic interactions with the endosomal membrane. This, in conjunction with DOPE's propensity to form the HII phase, facilitates the fusion of the LNP with the endosomal membrane, releasing the therapeutic cargo into the cytoplasm.

Maleimide Functionalization for Targeted Delivery

The maleimide group is a reactive moiety that readily and specifically forms a stable thioether bond with a thiol group (sulfhydryl group) via a Michael addition reaction. By incorporating this compound into the LNP formulation, the nanoparticle surface can be decorated with maleimide groups, which can then be used to covalently attach thiol-containing ligands. This strategy is widely used for active targeting of LNPs to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.

Quantitative Data on DOPE-Containing LNP Formulations

The physicochemical properties of LNPs are critical for their in vivo performance. The inclusion of DOPE and its molar ratio relative to other lipid components can significantly impact particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Ionizable/Cationic LipidHelper Lipids (Molar Ratio)CargoParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Key Findings & Reference
SM-102DOPE:Cholesterol:C14-PEG-2000 (10:48:2)mRNA~100< 0.2-2 to -4> 80%Optimized molar ratio for mRNA delivery.
4A3-SC8DOPE:Cholesterol:DMG-PEG (15:30:3)mRNA~100< 0.2-> 80%Phospholipids with PE head groups were consistently more efficient for in vitro and in vivo mRNA delivery.
LipidoidDOPE:Cholesterol:PEG2000 (16:46.5:2.5)mRNA----The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism.
DOTAPDOPE:CholesterolmRNA----LNP3 (DOTAP, DOPE, and cholesterol) showed higher transfection efficiency than LNPs composed of DOTAP-DOPE and DOTAP-cholesterol.
DOPE/DC-Chol-mRNA~129< 0.1-31.2%DOPE/DC-Chol LNPs had better size homogeneity and mRNA encapsulation efficiency compared to other formulations.
DOPE/DOTAP/DC-Chol-mRNA~129< 0.1-18.6%Demonstrated narrow size distributions and appropriate size ranges.

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidics

Microfluidic mixing is a highly reproducible and scalable method for producing uniform LNPs. It involves the rapid and controlled mixing of a lipid-containing organic phase with a payload-containing aqueous phase.

Materials:

  • Ionizable lipid (e.g., SM-102) stock solution in ethanol

  • This compound stock solution in ethanol

  • Cholesterol stock solution in ethanol

  • PEG-lipid (e.g., C14-PEG-2000) stock solution in ethanol

  • Therapeutic cargo (e.g., mRNA) stock solution in an acidic buffer (e.g., 10 mM citrate buffer, pH 3-4)

  • 200 proof ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Preparation of the Organic Phase (Lipid Mix):

    • In a sterile tube, combine the stock solutions of the ionizable lipid, this compound, cholesterol, and PEG-lipid in the desired molar ratio. A common starting molar ratio is 48:10:40:2 (ionizable lipid:this compound:cholesterol:PEG-lipid).

    • Add pure ethanol to achieve the final desired total lipid concentration.

    • Vortex the solution to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase:

    • Dilute the cargo stock solution in the acidic citrate buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Prime the system with ethanol and then with the aqueous buffer.

    • Load the organic phase and the aqueous phase into separate syringes.

    • Initiate the mixing process at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing causes a change in polarity, leading to the self-assembly of lipids around the cargo, forming LNPs.

  • Purification:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 2 hours to remove ethanol and unencapsulated cargo.

    • If necessary, concentrate the LNP formulation using a suitable method like ultrafiltration.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Ionizable Lipid Ionizable Lipid Lipid Mix in Ethanol Lipid Mix in Ethanol Ionizable Lipid->Lipid Mix in Ethanol This compound This compound This compound->Lipid Mix in Ethanol Cholesterol Cholesterol Cholesterol->Lipid Mix in Ethanol PEG-Lipid PEG-Lipid PEG-Lipid->Lipid Mix in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix in Ethanol->Microfluidic Mixing mRNA mRNA mRNA Solution mRNA Solution mRNA->mRNA Solution Acidic Buffer (pH 3-4) Acidic Buffer (pH 3-4) Acidic Buffer (pH 3-4)->mRNA Solution mRNA Solution->Microfluidic Mixing Self-Assembly Self-Assembly Microfluidic Mixing->Self-Assembly Purification (Dialysis) Purification (Dialysis) Self-Assembly->Purification (Dialysis) This compound LNPs This compound LNPs Purification (Dialysis)->this compound LNPs

Workflow for the formulation of this compound containing LNPs.
Protocol 2: LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the LNP formulation in PBS.

    • Analyze the sample using a DLS instrument to determine the Z-average diameter and PDI. A PDI value below 0.2 is generally considered acceptable for LNP formulations.

2. Zeta Potential Measurement:

  • Method: Laser Doppler Electrophoresis.

  • Procedure:

    • Dilute the LNP sample in an appropriate buffer (e.g., PBS).

    • Measure the zeta potential to determine the surface charge of the nanoparticles. At physiological pH, LNPs should have a near-neutral surface charge.

3. Encapsulation Efficiency Measurement:

  • Method: RiboGreen Assay (for RNA cargo).

  • Procedure:

    • Prepare two sets of LNP samples.

    • In the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated RNA, measuring the total RNA amount.

    • In the second set, do not add the lysis buffer to measure the amount of free (unencapsulated) RNA.

    • Add the RiboGreen reagent to both sets of samples.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the encapsulation efficiency using the formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Protocol 3: Thiol-Maleimide Conjugation of Ligands to this compound LNPs

This protocol describes the conjugation of a thiol-containing ligand (e.g., a reduced antibody or a cysteine-containing peptide) to the surface of this compound functionalized LNPs.

Materials:

  • This compound functionalized LNPs in PBS, pH 7.4

  • Thiol-containing ligand (e.g., antibody, peptide)

  • Reducing agent (e.g., TCEP or DTT) if the ligand requires reduction to expose a free thiol.

  • Reaction buffer (e.g., PBS, pH 7.0-7.5)

Procedure:

  • Ligand Preparation (if necessary):

    • If the ligand is an antibody, it may need to be partially reduced to expose free thiol groups in the hinge region. This can be achieved by incubating the antibody with a reducing agent like TCEP. The molar ratio of TCEP to antibody and the reaction time should be optimized.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Add the prepared thiol-containing ligand to the this compound LNP suspension. The molar ratio of maleimide groups on the LNPs to the thiol groups on the ligand should be optimized, with a common starting point being a 2:1 to 5:1 maleimide to thiol ratio.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification of Conjugated LNPs:

    • Remove unconjugated ligand using a suitable method such as size exclusion chromatography or dialysis.

Thiol_Maleimide_Conjugation DOPE-Mal_LNP This compound LNP Conjugation Thiol-Maleimide Michael Addition DOPE-Mal_LNP->Conjugation Thiol_Ligand Thiol-containing Ligand (e.g., reduced antibody) Thiol_Ligand->Conjugation Targeted_LNP Targeted LNP Conjugation->Targeted_LNP

Thiol-Maleimide conjugation workflow.

Signaling Pathways and Mechanisms

DOPE-Mediated Endosomal Escape

The ability of LNPs to escape the endosome is a critical determinant of their therapeutic efficacy. DOPE plays a pivotal role in this process.

Endosomal_Escape cluster_cell Cellular Environment LNP_Uptake LNP Uptake via Endocytosis Endosome LNP in Endosome LNP_Uptake->Endosome Acidification Endosome Acidification (pH drop) Endosome->Acidification Ionizable_Lipid_Protonation Ionizable Lipid Protonation (+ charge) Acidification->Ionizable_Lipid_Protonation DOPE_Phase_Transition DOPE Lamellar to Hexagonal (HII) Phase Transition Acidification->DOPE_Phase_Transition Membrane_Destabilization Endosomal Membrane Destabilization & Fusion Ionizable_Lipid_Protonation->Membrane_Destabilization DOPE_Phase_Transition->Membrane_Destabilization Cargo_Release Cargo Release into Cytoplasm Membrane_Destabilization->Cargo_Release

Mechanism of DOPE-mediated endosomal escape.

The incorporation of this compound into lipid nanoparticles offers a dual advantage: the fusogenic properties of DOPE enhance endosomal escape and intracellular delivery of the therapeutic cargo, while the maleimide group provides a versatile handle for the covalent attachment of targeting ligands. This combination allows for the development of highly potent and specific LNP-based therapeutics. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals working to optimize LNP formulations for targeted delivery.

References

Application Notes & Protocols: Preparation of DOPE-Mal Based Immunoliposomes for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Immunoliposomes are advanced drug delivery systems that combine the biocompatibility and drug-loading capacity of liposomes with the target specificity of monoclonal antibodies. This targeted approach enhances the therapeutic efficacy of anticancer drugs while minimizing off-target side effects. The use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in the lipid formulation can confer pH-sensitive properties to the liposomes, facilitating endosomal escape and cytoplasmic drug delivery. The incorporation of a maleimide (Mal) functionalized lipid, such as DSPE-PEG-Maleimide, allows for the covalent conjugation of thiolated antibodies to the liposome surface. This document provides detailed protocols for the preparation, characterization, and application of DOPE-Mal based immunoliposomes for targeted cancer therapy.

Data Presentation

Table 1: Physicochemical Characteristics of DOPE-Based Liposomes and Immunoliposomes
FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DOPE/CHEMS Liposomes107.2 ± 2.90.213 ± 0.005-21.9 ± 1.888.65 ± 20.3 (Docetaxel)[1][2]
M-GGLG-liposomesNot specifiedNot specifiedNot specifiedNot specified[3]
Doxorubicin-Liposomes (scFv G8)Not specifiedNot specifiedNot specified95 (Doxorubicin)[4]
Doxorubicin-Liposomes (scFv Hyb3)Not specifiedNot specifiedNot specified80 (Doxorubicin)[4]
Paclitaxel/Rapamycin Immunoliposomes140.3Not specified-9.8555.87 (Paclitaxel), 69.51 (Rapamycin)
Table 2: In Vitro Cytotoxicity of DOPE-Based Immunoliposomes
Cell LineFormulationDrugIC50 (nM)Reference
PC3 (Prostate Cancer)LiposomeDocetaxel65.74
PC3 (Prostate Cancer)ImmunoliposomeDocetaxel152.1
DU145 (Prostate Cancer)LiposomeDocetaxel28.28
DU145 (Prostate Cancer)ImmunoliposomeDocetaxel12.60

Experimental Protocols

Protocol 1: Preparation of DOPE-Maleimide Liposomes

This protocol is based on the thin-film hydration method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesteryl hemisuccinate (CHEMS)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mal)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., 0.3 M citrate buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Film Formation:

    • Dissolve DOPE, CHEMS, and DSPE-PEG(2000)-Mal in a chloroform/methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio would be DOPE:CHEMS:DSPE-PEG(2000)-Mal.

    • Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 65°C) to form a thin lipid film on the flask wall.

    • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the dried lipid film with the hydration buffer by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This results in the formation of multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

    • Perform at least 10-20 passes through the membrane to ensure a homogenous liposome population.

  • Purification:

    • Remove unencapsulated drug (if applicable) and other impurities by methods such as dialysis against PBS or size exclusion chromatography.

Protocol 2: Thiolation of Antibodies

This protocol describes the introduction of free sulfhydryl groups to an antibody for conjugation.

Materials:

  • Monoclonal antibody (mAb) specific to a tumor antigen

  • 2-Iminothiolane (Traut's reagent) or other thiolation reagents

  • Reaction buffer (e.g., PBS with EDTA)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the mAb in the reaction buffer.

  • Add a molar excess of 2-Iminothiolane to the antibody solution.

  • Incubate the reaction mixture at room temperature for 1 hour with gentle stirring.

  • Remove the excess 2-Iminothiolane and other small molecules by passing the solution through a purification column equilibrated with a degassed conjugation buffer (e.g., PBS, pH 7.0-7.5).

  • The concentration and degree of thiolation of the antibody should be determined using methods like the Ellman's assay. It is crucial to perform the conjugation step soon after thiolation to prevent the formation of disulfide bonds.

Protocol 3: Conjugation of Thiolated Antibody to Maleimide-Liposomes

This protocol details the covalent coupling of the thiolated antibody to the maleimide-functionalized liposomes.

Materials:

  • Maleimide-activated liposomes (from Protocol 1)

  • Thiolated antibody (from Protocol 2)

  • Conjugation buffer (e.g., PBS, pH 6.5-7.5)

  • Quenching reagent (e.g., L-cysteine)

Procedure:

  • Mix the maleimide-activated liposomes with the thiolated antibody in the conjugation buffer. The reaction pH should be maintained between 6.5 and 7.5 for optimal maleimide reactivity.

  • Incubate the mixture overnight at 4°C or room temperature with gentle stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfhydryl groups.

  • Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine.

  • Separate the immunoliposomes from unconjugated antibody and other reactants by size exclusion chromatography or dialysis. For dialysis, use a dialysis cassette with an appropriate molecular weight cut-off (MWCO) to retain the immunoliposomes.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Immunoliposome_Preparation_Workflow cluster_liposome Liposome Preparation cluster_antibody Antibody Modification cluster_conjugation Conjugation and Purification Lipid_Dissolution 1. Lipid Dissolution (DOPE, CHEMS, DSPE-PEG-Mal) Film_Formation 2. Thin Film Formation Lipid_Dissolution->Film_Formation Hydration 3. Hydration Film_Formation->Hydration Extrusion 4. Extrusion Hydration->Extrusion Conjugation 1. Conjugation Reaction (Maleimide-Thiol Coupling) Extrusion->Conjugation Maleimide Liposomes Antibody Native Antibody Thiolation 1. Thiolation (e.g., Traut's Reagent) Antibody->Thiolation Purification_Ab 2. Purification Thiolation->Purification_Ab Purification_Ab->Conjugation Thiolated Antibody Quenching 2. Quenching Conjugation->Quenching Purification_IL 3. Purification (Dialysis/SEC) Quenching->Purification_IL Final_Product This compound Immunoliposome Purification_IL->Final_Product Drug_Delivery_Mechanism cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Cellular Uptake and Drug Release Immunoliposome Immunoliposome in Bloodstream Binding 1. Antibody-Antigen Binding Immunoliposome->Binding Tumor_Cell Cancer Cell (Antigen Overexpression) Endocytosis 2. Receptor-Mediated Endocytosis Binding->Tumor_Cell Binding->Endocytosis Internalization Endosome Endosome (Acidic pH) Endocytosis->Endosome Release 3. pH-Triggered Drug Release Endosome->Release Cytoplasm Cytoplasm Release->Cytoplasm Therapeutic_Effect 4. Therapeutic Effect Cytoplasm->Therapeutic_Effect

References

Application Notes and Protocols for In Vivo Administration of DOPE-Maleimide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, characterization, and in vivo administration of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (DOPE-Mal) formulations. The inclusion of the maleimide functional group allows for the covalent conjugation of thiol-containing molecules, such as peptides and antibodies, to the liposome surface, enabling targeted drug delivery.

Data Presentation: Physicochemical Characteristics of DOPE-Based Liposomes

The successful in vivo application of DOPE-Maleimide formulations is critically dependent on their physicochemical properties. The following tables summarize typical quantitative data for various DOPE-based liposome formulations, providing a basis for comparison and formulation selection.

Table 1: Comparative Physicochemical Characteristics of Various DOPE-Based Liposome Formulations [1]

Liposome FormulationCo-Lipid(s)Molar RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Cationic LiposomesDOTAP1:1140 - 215~0.2+30 to +41>90 (for nucleic acids)
pH-Sensitive LiposomesCHEMS6:4160 - 170<0.2Negative>85 (for doxorubicin)
Folate-Targeted LiposomesHSPC, Cholesterol, CHEMS, mPEG2000-Hz-VES, FA-PEG-CHEMS40:25:20:20:4:1~159Not SpecifiedNot Specified~96 (for doxorubicin and imatinib)[2]
Anionic LiposomesPC, CAP4:2:1 (PC:CAP:DOPE)138.8 ± 34Narrow-18.2 ± 1.346 (for FITC-labelled peptide)[3]

Table 2: In Vivo Tumor Accumulation of Liposomal Drugs [1]

Liposome FormulationAnimal ModelTumor TypeDrugAccumulation (% Injected Dose/g tumor)
PEGylated Liposomal DoxorubicinMurine GlioblastomaBrain TumorDoxorubicin~2.2 (with BBB disruption)[4]
Maleimide-Modified LiposomesNude MiceBreast CancerDoxorubicinEnhanced retention at injection site
Folate-Targeted LiposomesNot SpecifiedNot SpecifiedNot SpecifiedEnhanced internalization in FR-β-expressed cells

Experimental Protocols

Protocol 1: Preparation of DOPE-Maleimide Containing Liposomes by Lipid Film Hydration

This protocol describes a general method for preparing DOPE-Maleimide liposomes, which can be adapted for specific applications by modifying the lipid composition.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • DOPE-PEG-Maleimide (DOPE-PEG-Mal)

  • Other lipids (e.g., cholesterol, DSPE-PEG2000) as required for the formulation

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Size exclusion chromatography column (e.g., Sephadex) or dialysis equipment

Procedure:

  • Lipid Film Formation:

    • Dissolve DOPE, DOPE-PEG-Maleimide, and any other lipids in the chosen organic solvent in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. It is crucial to ensure all solvent is removed, which can be facilitated by leaving the flask under high vacuum for several hours.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer containing the drug to be encapsulated. The hydration should be performed at a temperature above the phase transition temperature of the lipid with the highest Tc.

    • Gentle agitation (vortexing or swirling) helps to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To produce unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

  • Purification:

    • Remove the unencapsulated drug from the liposome suspension using methods such as size exclusion chromatography or dialysis.

Protocol 2: Conjugation of Thiol-Containing Ligands to DOPE-Maleimide Liposomes

This protocol outlines the "click chemistry" reaction to conjugate thiol-containing molecules (e.g., peptides with a cysteine residue) to the maleimide groups on the liposome surface.

Materials:

  • Prepared DOPE-Maleimide liposomes

  • Thiol-containing peptide or antibody

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Incubate the extruded DOPE-Maleimide liposomes with an excess molar proportion of the thiol-containing peptide for 2 hours at 37°C. A typical molar excess of the peptide is 1.2 times the molar concentration of the accessible maleimide groups.

  • Vortex the mixture intermittently (e.g., once after 1 hour) and continue the reaction on a plate shaker at room temperature overnight.

  • Separate the peptide-conjugated liposomes from the unconjugated peptide using size exclusion chromatography or dialysis.

Protocol 3: In Vivo Biodistribution and Efficacy Studies

Animal Model:

  • Use an appropriate animal model relevant to the disease being studied (e.g., tumor-bearing mice). Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before starting treatment.

Liposome Labeling:

  • For biodistribution studies, label the liposomes with a fluorescent dye (e.g., DiR, DiD) for in vivo imaging or a radiolabel.

Administration:

  • Administer the formulated liposomes to the animals via the desired route, commonly intravenous (IV) tail vein injection.

Dosing Regimen for Efficacy Studies:

  • Administer the treatments intravenously at a predetermined dose and schedule (e.g., once every three days for a total of four doses).

Tumor Growth Monitoring:

  • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

Biodistribution Analysis:

  • In Vivo Imaging: At predetermined time points post-injection (e.g., 3, 6, 24 hours), image the animals using an appropriate imaging system.

  • Ex Vivo Analysis: After the final imaging time point, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Quantify the fluorescence or radioactivity in the harvested organs to determine the biodistribution profile of the liposomes.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_conj Ligand Conjugation cluster_invivo In Vivo Studies A Lipid Film Hydration (DOPE, this compound, etc.) B Extrusion (Size Reduction) A->B C Incubation with Thiol-Ligand B->C D Purification C->D E IV Administration (Animal Model) D->E F Efficacy Study (Tumor Growth) E->F G Biodistribution Study (Imaging & Ex Vivo) E->G

Experimental workflow for this compound formulations.

signaling_pathway cluster_targeting Targeted Delivery cluster_uptake Cellular Uptake cluster_release Drug Release Liposome This compound Liposome (with Targeting Ligand) Receptor Cell Surface Receptor Liposome->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (pH-mediated) Endosome->Escape Drug Drug Release into Cytoplasm Escape->Drug

Targeted delivery and intracellular drug release pathway.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of DOPE-Mal Containing Vesicles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)2000] (DOPE-Mal) containing vesicles. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation, functionalization, and storage of these liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound containing vesicles?

A1: The stability of this compound vesicles is primarily influenced by two main factors: the inherent properties of DOPE and the reactivity of the maleimide group. DOPE has a cone-like shape due to its small headgroup, which predisposes it to form an unstable inverted hexagonal (HII) phase rather than a stable bilayer, potentially leading to vesicle fusion and aggregation.[1] The maleimide group is susceptible to hydrolysis, especially at a pH above 7.5 and at elevated temperatures, which leads to the opening of the maleimide ring and renders it unable to react with thiol groups for conjugation.[2][3]

Q2: What is the optimal pH for working with this compound vesicles?

A2: The optimal pH is a balance between maintaining the stability of the maleimide group and achieving efficient thiol-maleimide conjugation. For the conjugation reaction, a pH range of 6.5-7.5 is generally recommended as it is a good compromise between the reaction rate and minimizing maleimide hydrolysis.[2] It is crucial to avoid alkaline conditions (pH > 7.5) as the rate of maleimide hydrolysis increases significantly.[2] For storage, a slightly acidic to neutral pH is preferable to prolong the activity of the maleimide group.

Q3: How should I store my this compound vesicles to ensure long-term stability?

A3: For optimal long-term stability, this compound vesicles should be stored at 4°C. This temperature helps to minimize lipid mobility, thereby reducing the likelihood of vesicle aggregation, fusion, and leakage of encapsulated contents. It is strongly advised to avoid freezing the vesicle suspension unless a specific cryoprotectant (e.g., trehalose, sucrose) and an optimized freezing protocol are used, as the formation of ice crystals can disrupt the vesicle structure.

Q4: Can I lyophilize (freeze-dry) my this compound vesicles for long-term storage?

A4: Yes, lyophilization is a viable method for the long-term storage of this compound vesicles. However, it is critical to include a cryoprotectant, such as trehalose or sucrose, in the formulation before freeze-drying. These sugars form a glassy matrix that protects the liposomes from damage during the freezing and drying processes, helping to maintain their size and integrity upon rehydration.

Q5: How does the method of incorporating this compound into vesicles affect maleimide activity?

A5: The method of incorporation has a significant impact on the final activity of the maleimide groups. Studies have shown that when DSPE-PEG2000-Mal is included during the initial liposome formation process (pre-insertion), the percentage of active maleimide groups can be significantly lower compared to when it is inserted into pre-formed liposomes (post-insertion). For instance, one study found that the pre-insertion method resulted in only 32% active maleimide groups after purification, whereas the post-insertion method yielded 76% active groups.

Troubleshooting Guides

Problem: Vesicle Aggregation and Fusion

Potential Causes & Solutions

Potential CauseTroubleshooting SolutionExpected Outcome
Inherent Instability of DOPE Incorporate helper lipids such as cholesterol (20-50 mol%) or phosphatidylcholine (PC) into the formulation.Increased bilayer rigidity and stability, reducing the tendency for fusion.
High Liposome Concentration Dilute the liposome suspension for storage.Reduced rate of aggregation due to increased distance between vesicles.
Inappropriate Storage Temperature Store liposomes at 4°C.Minimized membrane fluidity and a lower likelihood of fusion events.
Electrostatic Interactions Include a small percentage (e.g., 2-10 mol%) of PEGylated lipids (e.g., DSPE-PEG2000) in the formulation. The PEG chains create a protective steric barrier.Reduced aggregation and prolonged circulation time in vivo.
Problem: Low Thiol-Maleimide Conjugation Efficiency

Potential Causes & Solutions

Potential CauseTroubleshooting SolutionExpected Outcome
Hydrolysis of Maleimide Group Prepare aqueous solutions of the maleimide linker immediately before use. Ensure the pH of the reaction buffer is within the optimal range of 6.5-7.5.Maximized availability of active maleimide groups for conjugation.
Incorrect Buffer Composition Use non-amine containing buffers such as phosphate-buffered saline (PBS), MES, or HEPES. Avoid buffers containing primary amines (e.g., Tris) or thiols.Prevention of unintended side reactions with the maleimide group.
Steric Hindrance If conjugating a large molecule, consider using a longer PEG spacer on the this compound lipid to increase the accessibility of the maleimide group.Improved access of the thiol group to the maleimide, leading to higher conjugation efficiency.
Suboptimal Reaction Time/Temperature Optimize the reaction time and temperature. While higher temperatures can increase reaction rates, they also accelerate maleimide hydrolysis. Perform reactions at room temperature or 4°C for a longer duration.An optimized balance between conjugation reaction rate and maleimide stability.
Problem: Leakage of Encapsulated Contents

Potential Causes & Solutions

Potential CauseTroubleshooting SolutionExpected Outcome
Membrane Permeability Incorporate cholesterol into the lipid bilayer (up to 50 mol%). Cholesterol increases the packing of phospholipids, thereby decreasing the permeability of the membrane.Reduced leakage of encapsulated water-soluble molecules.
Vesicle Fusion/Aggregation Follow the solutions provided in the "Vesicle Aggregation and Fusion" section to create a more stable vesicle population.A stable vesicle suspension with minimal fusion will better retain its encapsulated contents.
Inappropriate Storage Conditions Store vesicles at the recommended 4°C to reduce membrane fluidity.Slower release of the encapsulated drug during storage.

Experimental Protocols

Protocol 1: Preparation of Stable this compound Vesicles by Thin-Film Hydration and Extrusion

This protocol describes a general method for preparing unilamellar vesicles (LUVs) with a uniform size distribution.

Materials:

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • This compound (e.g., DOPE-PEG(2000)-Maleimide)

  • Helper lipids (e.g., Cholesterol, DSPE-PEG2000)

  • Chloroform

  • Hydration buffer (e.g., HEPES buffer, pH 6.5-7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve DOPE, this compound, and any helper lipids in chloroform in a round-bottom flask at the desired molar ratio.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. The water bath temperature should be set above the phase transition temperature (Tm) of the lipids to create a thin, uniform lipid film on the wall of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the hydration buffer, pre-heated to a temperature above the Tm of the lipids, to the flask.

  • Vesicle Formation: Gently rotate the flask to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size, pass the MLV suspension through a liposome extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 passes) to ensure a narrow size distribution.

Data Presentation

Table 1: Effect of Preparation Method on Maleimide Activity
Preparation MethodRemaining Active Maleimide Groups (%)Reference
Pre-insertion (before purification)63%
Pre-insertion (after purification)32%
Post-insertion76%
Table 2: Influence of pH on Maleimide Hydrolysis
pHRelative Hydrolysis RateStability Recommendation
< 6.5LowStable, but conjugation may be slow.
6.5 - 7.5ModerateOptimal for conjugation.
> 7.5HighNot recommended due to rapid hydrolysis.

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_conj Thiol Conjugation cluster_storage Storage dissolve 1. Lipid Dissolution (DOPE, this compound, Helpers in Chloroform) film 2. Thin Film Formation (Rotary Evaporation) dissolve->film Evaporate Solvent dry 3. High Vacuum Drying film->dry Remove Residual Solvent hydrate 4. Hydration with Buffer (Above Tm) dry->hydrate Add Buffer extrude 5. Extrusion (e.g., 100 nm filter) hydrate->extrude Size Reduction prepare_thiol 6. Prepare Thiol-containing Molecule react 7. React Vesicles with Thiol (pH 6.5-7.5) extrude->react Add Thiol purify 8. Purification (e.g., Size Exclusion Chromatography) react->purify Remove Unreacted Molecules store 9. Store at 4°C purify->store Final Product

Caption: Experimental workflow for the preparation and conjugation of this compound vesicles.

stability_factors cluster_vesicle This compound Vesicle Stability cluster_factors Influencing Factors stability Optimal Vesicle Stability cholesterol Incorporate Cholesterol cholesterol->stability Improves peg Add PEGylated Lipids peg->stability Improves low_temp Store at 4°C low_temp->stability Improves optimal_ph Maintain pH 6.5-7.5 optimal_ph->stability Improves high_ph High pH (>7.5) high_ph->stability Reduces high_temp High Temperature high_temp->stability Reduces freezing Freezing (w/o cryoprotectant) freezing->stability Reduces high_conc High Concentration high_conc->stability Reduces

References

troubleshooting low encapsulation efficiency with DOPE-Mal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low encapsulation efficiency with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (DOPE-Mal) based liposomal systems.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?

The optimal pH for the reaction between the maleimide group of this compound and a thiol-containing molecule is between 6.5 and 7.5. Within this range, the thiol group is sufficiently deprotonated to be reactive, while minimizing hydrolysis of the maleimide group, which becomes significant at pH values above 8.0.

Q2: Can I use primary amines (e.g., Tris buffer) in my reaction buffer?

No, primary amines will compete with the thiol group to react with the maleimide, leading to lower conjugation efficiency. It is recommended to use buffers like HEPES, MES, or phosphate-buffered saline (PBS) at the appropriate pH.

Q3: How can I confirm that my payload has successfully conjugated to the this compound?

Successful conjugation can be confirmed using techniques such as SDS-PAGE, where a shift in the molecular weight of the payload will be observed. Alternatively, MALDI-TOF mass spectrometry can be used for a more precise mass determination of the conjugate.

Q4: What are the common causes of low encapsulation efficiency with this compound?

Low encapsulation efficiency can stem from several factors including:

  • Suboptimal pH: The pH of the reaction buffer may be too high or too low, affecting the stability of the maleimide group or the reactivity of the thiol.

  • Presence of competing nucleophiles: Buffers containing primary amines or other nucleophiles can react with the maleimide group.

  • Low conjugation efficiency: The payload may not be efficiently conjugating to the this compound prior to or during liposome formation.

  • Liposome instability: The formulation itself may be unstable, leading to leakage of the encapsulated content.

Troubleshooting Guide

Issue: Low Encapsulation Efficiency

This section provides a systematic approach to troubleshooting low encapsulation efficiency when working with this compound.

Before attempting to troubleshoot the liposomal formulation, it is crucial to confirm the successful conjugation of your payload to the this compound.

Experimental Protocol: Small-Scale Conjugation Test

  • Reaction Setup: In separate microcentrifuge tubes, combine your thiol-containing payload and this compound in a 1:1.5 molar ratio in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.0).

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle mixing.

  • Analysis: Analyze the reaction products using SDS-PAGE. Run samples of the payload alone, this compound alone, and the reaction mixture. A successful conjugation will show a new band at a higher molecular weight corresponding to the payload-DOPE-Mal conjugate.

If conjugation is successful, the next step is to optimize the liposome formulation process. The following table summarizes key parameters and their recommended ranges.

ParameterRecommended RangeRationalePotential Issue if Deviated
pH of Hydration Buffer 6.5 - 7.5Optimal for maleimide-thiol reaction and minimizes maleimide hydrolysis.Low conjugation, reduced encapsulation.
Reaction Temperature 4°C - Room TemperatureBalances reaction rate and stability of components.Higher temperatures can increase hydrolysis.
Molar Ratio (Payload:this compound) 1:1 to 1:3Ensures sufficient this compound for conjugation without excessive unreacted lipid.Incomplete conjugation or wasted lipid.
Purification Method Size Exclusion Chromatography (SEC) / DialysisRemoves unreacted payload and other small molecules.Contamination affecting stability and encapsulation.

Experimental Protocol: Liposome Formulation and Encapsulation

  • Lipid Film Hydration: Prepare a lipid film containing your desired lipid mixture, including this compound.

  • Hydration: Hydrate the lipid film with a buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.0) containing your thiol-payload to form multilamellar vesicles (MLVs).

  • Extrusion: Subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs).

  • Purification: Separate the liposomes from unencapsulated payload using size exclusion chromatography (SEC) or dialysis.

  • Quantification: Determine the amount of encapsulated payload using a suitable assay (e.g., fluorescence spectroscopy for a fluorescently labeled payload).

The following diagram illustrates a logical workflow for troubleshooting low encapsulation efficiency.

G cluster_start cluster_conjugation Step 1: Conjugation Verification cluster_optimization Step 2: Formulation Optimization cluster_analysis Step 3: Re-evaluation cluster_end start Start: Low Encapsulation Efficiency Observed conjugation_check Perform Small-Scale Conjugation Test start->conjugation_check conjugation_success Conjugation Successful? conjugation_check->conjugation_success optimize_ph Optimize Buffer pH (6.5-7.5) conjugation_success->optimize_ph Yes check_buffer Ensure No Primary Amines in Buffer conjugation_success->check_buffer No re_evaluate Re-run Encapsulation Experiment optimize_ph->re_evaluate optimize_ratio Adjust Payload:this compound Ratio optimize_ratio->conjugation_check check_buffer->optimize_ratio final_check Efficiency Improved? re_evaluate->final_check success Troubleshooting Successful final_check->success Yes fail Contact Technical Support final_check->fail No

Figure 1. Troubleshooting workflow for low encapsulation efficiency.

Understanding the underlying chemistry is key. The desired reaction is the nucleophilic attack of the thiolate anion on the maleimide double bond. However, a competing reaction, hydrolysis of the maleimide ring, can occur, especially at higher pH.

G cluster_reactants cluster_conditions cluster_products Thiol R-SH (Payload) pH_optimal pH 6.5 - 7.5 DOPE_Mal DOPE-Maleimide pH_low pH < 6.5 Slow_Reaction Slow/No Reaction pH_low->Slow_Reaction Slow Reaction Rate Conjugate Stable Thioether (Desired Product) pH_optimal->Conjugate Fast Conjugation pH_high pH > 8.0 Hydrolysis_Product Maleimide Hydrolysis (Inactive) pH_high->Hydrolysis_Product Increased Hydrolysis

Figure 2. Influence of pH on DOPE-Maleimide reaction pathways.

Technical Support Center: Preventing Aggregation of DOPE-Mal Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of aggregation in 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (DOPE-Mal) liposome preparations.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common causes of this compound liposome aggregation.

Issue: My this compound liposomes are aggregating during or after preparation.

To diagnose the potential cause, refer to the following troubleshooting workflow and detailed explanations.

TroubleshootingWorkflow start Start: Liposome Aggregation Observed q1 Is the pH of your buffer in the optimal range (6.5-7.5)? start->q1 sol1 Adjust buffer pH to 6.5-7.5 to ensure maleimide stability and minimize hydrolysis. q1->sol1 No q2 Are you using a helper lipid like Cholesterol? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Incorporate Cholesterol (33-50 mol%) to increase bilayer rigidity and stability. q2->sol2 No q3 Is your formulation PEGylated? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Include 2-10 mol% of a PEGylated lipid (e.g., DSPE-PEG2000) to provide steric hindrance. q3->sol3 No q4 What is your liposome storage temperature? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Store liposomes at 4°C to reduce lipid mobility and prevent fusion. Avoid freezing. q4->sol4 Above 4°C q5 Is the liposome concentration high? q4->q5 At 4°C a4_above4c Above 4°C a4_at4c At 4°C sol4->q5 sol5 Dilute the liposome suspension to decrease the likelihood of aggregation. q5->sol5 Yes end Problem Resolved q5->end No a5_yes Yes a5_no No sol5->end

Caption: Troubleshooting workflow for this compound liposome aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound liposome aggregation?

A1: The aggregation of this compound liposomes can be attributed to several factors:

  • Inherent Instability of DOPE: DOPE has a small headgroup and a cone-shaped molecular geometry, which favors the formation of an inverted hexagonal (HII) phase rather than a stable bilayer, leading to vesicle fusion.[1]

  • Maleimide Group Instability: The maleimide group is susceptible to hydrolysis, especially at pH values outside the optimal range of 6.5-7.5.[2][3][4] Hydrolysis of the maleimide ring can lead to changes in surface charge and reactivity, potentially promoting aggregation.

  • Electrostatic Interactions: If the liposome formulation includes charged lipids, interactions with ions in the buffer can screen the surface charge, reducing electrostatic repulsion and leading to aggregation.[1]

  • High Liposome Concentration: Concentrated liposome suspensions have a higher probability of particle collision, which can result in aggregation.

  • Inappropriate Storage Temperature: Temperatures above 4°C can increase the fluidity of the lipid bilayer, making the liposomes more prone to fusion and aggregation.

Q2: How does pH affect the stability of this compound liposomes?

A2: The pH of the buffer is a critical factor for the stability of this compound liposomes for two main reasons:

  • Maleimide Reactivity and Stability: The maleimide group is most stable and reactive towards thiols in a pH range of 6.5-7.5. At pH values above 7.5, the maleimide ring is prone to hydrolysis, forming a non-reactive maleamic acid. This hydrolysis can alter the surface properties of the liposomes and lead to aggregation. Acidic conditions (pH < 6.5) can also affect stability.

  • DOPE Bilayer Stability: The stability of liposomes containing DOPE can be pH-dependent. While stable DOPE liposomes can sometimes be formed at high pH (above 9.0), this is generally not compatible with the stability of the maleimide group.

Q3: What is the role of cholesterol in preventing aggregation?

A3: Cholesterol acts as a "stability buffer" in lipid bilayers. It inserts into the gaps between phospholipid molecules, increasing the packing density and mechanical rigidity of the membrane. This helps to prevent the transition of DOPE from a bilayer to the unstable inverted hexagonal phase, thereby reducing fusion and aggregation. A common starting molar ratio is 2:1 of total phospholipid to cholesterol.

Q4: How does PEGylation help in stabilizing this compound liposomes?

A4: PEGylation, the inclusion of polyethylene glycol (PEG)-conjugated lipids (e.g., DSPE-PEG2000) in the liposome formulation, provides a protective hydrophilic layer on the surface of the liposomes. This layer creates a steric barrier that physically hinders close contact between individual liposomes, thus preventing aggregation. Typically, 2-10 mol% of a PEGylated lipid is incorporated into the formulation.

Q5: What is the recommended storage condition for this compound liposomes?

A5: The recommended storage temperature for this compound liposomes is 4°C. This temperature helps to minimize lipid mobility and maintain the integrity of the liposomes. Freezing should be avoided as the formation of ice crystals can disrupt the vesicle structure.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the formulation and characterization of stable this compound liposomes.

Table 1: Recommended Formulation Parameters for Stable this compound Liposomes

ParameterRecommended RangeRationaleCitations
pH of Buffer 6.5 - 7.5Optimal for maleimide stability and reactivity; minimizes hydrolysis.
Cholesterol Content 33 - 50 mol%Increases bilayer rigidity and prevents DOPE phase transition.
PEGylated Lipid Content 2 - 10 mol%Provides steric hindrance to prevent aggregation.
Storage Temperature 4°CMinimizes lipid mobility and reduces the risk of fusion.

Table 2: Influence of Formulation Variables on Liposome Characteristics

VariableEffect on AggregationEffect on Particle SizeEffect on Stability
Increasing Cholesterol DecreasesMay slightly increaseIncreases
Increasing PEGylation DecreasesMay slightly increaseIncreases
Increasing pH > 7.5 IncreasesMay increase due to aggregationDecreases
Increasing Temperature > 4°C IncreasesMay increase due to fusionDecreases
Increasing Concentration IncreasesMay increase due to aggregationDecreases

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes with Cholesterol and PEGylation by Thin-Film Hydration and Extrusion

This protocol describes a general method for preparing stable this compound liposomes.

Materials:

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • DSPE-PEG(2000)-Maleimide (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000])

  • Cholesterol

  • Chloroform

  • Hydration Buffer (e.g., HEPES buffered saline, pH 7.0)

  • Round-bottom flask

  • Rotary evaporator

  • High vacuum pump

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: In a round-bottom flask, dissolve DOPE, cholesterol, and DSPE-PEG(2000)-Maleimide in chloroform at the desired molar ratio (e.g., DOPE:Cholesterol:DSPE-PEG-Mal at 63:35:2 mol%). A typical lipid concentration in the organic solvent is 10-20 mg/mL.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids (for DOPE, room temperature is generally sufficient). A thin, uniform lipid film will form on the inner surface of the flask.

  • Film Drying: To ensure complete removal of the organic solvent, dry the lipid film under a high vacuum for at least 2 hours.

  • Hydration: Add the pre-warmed hydration buffer (pH 7.0) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Vesicle Formation: Agitate the flask by hand-shaking or vortexing until the lipid film is fully suspended. This will form a milky suspension of multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Sizing by Extrusion: To obtain unilamellar vesicles with a uniform size, pass the MLV suspension through a liposome extruder equipped with a 100 nm polycarbonate membrane. Perform 11-21 passes to ensure a narrow size distribution.

  • Storage: Store the final liposome suspension at 4°C.

LiposomePreparation cluster_prep Liposome Preparation Workflow dissolve 1. Dissolve Lipids in Chloroform evaporate 2. Form Thin Film (Rotary Evaporation) dissolve->evaporate dry 3. Dry Film (High Vacuum) evaporate->dry hydrate 4. Hydrate Film (Buffer pH 7.0) dry->hydrate extrude 5. Extrude (100 nm membrane) hydrate->extrude store 6. Store at 4°C extrude->store

Caption: Workflow for preparing this compound liposomes.

Signaling Pathways and Logical Relationships

StabilizationMechanisms aggregation Liposome Aggregation cause1 Inherent Instability of DOPE (Cone Shape) cause1->aggregation cause2 Maleimide Hydrolysis (pH > 7.5) cause2->aggregation cause3 Lack of Repulsive Forces cause3->aggregation solution1 Incorporate Cholesterol effect1 Increases Bilayer Rigidity solution1->effect1 solution2 Control pH (6.5-7.5) effect2 Prevents Maleimide Degradation solution2->effect2 solution3 Incorporate PEGylated Lipids effect3 Provides Steric Hindrance solution3->effect3 effect1->aggregation Inhibits effect2->aggregation Inhibits effect3->aggregation Inhibits

Caption: Mechanisms for preventing this compound liposome aggregation.

References

Optimizing DOPE-Mal to Helper Lipid Ratio: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when optimizing the ratio of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (DOPE-Mal) to helper lipids in liposomal formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound and helper lipids in a liposomal formulation?

A1: this compound is a maleimide-functionalized derivative of DOPE, a "helper lipid." Its primary role is to facilitate the crucial step of endosomal escape, allowing the encapsulated cargo (like mRNA or siRNA) to reach the cytoplasm and perform its function.[1][2][3][4] The maleimide group allows for the covalent attachment of targeting ligands, such as antibodies or peptides, to the surface of the liposome. Helper lipids, in general, contribute to the stability and delivery efficiency of the nanoparticles.[2]

Q2: How does the molar ratio of DOPE impact the stability of lipid nanoparticles (LNPs)?

A2: The molar ratio of DOPE is a critical factor influencing the physical stability of LNPs. While essential for the efficacy of the formulation, an excessively high molar ratio of DOPE can lead to particle aggregation and instability. This is due to DOPE's natural tendency to form a hexagonal phase, which can cause the liposomes to fuse together. Therefore, optimizing the DOPE concentration is a balancing act between maximizing endosomal escape and maintaining the colloidal stability of the formulation.

Q3: What is a good starting molar ratio for DOPE in an LNP formulation?

A3: A common starting point for the molar percentage of DOPE in LNP formulations ranges from 10% to 40% of the total lipid composition. However, the optimal ratio is highly dependent on the other components of the formulation, including the ionizable lipid, cholesterol, and any PEGylated lipids, as well as the specific therapeutic cargo being delivered.

Q4: Can DOPE be substituted with other helper lipids?

A4: Yes, other phospholipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) are also commonly used as helper lipids. However, for applications like mRNA delivery, formulations containing DOPE have been shown to be more effective than those with DSPC, likely due to DOPE's superior ability to promote endosomal escape. The choice between DOPE and other helper lipids will depend on the specific application, the nature of the ionizable lipid, and the desired in vivo performance. Cholesterol is also frequently included as a helper lipid to enhance the stability of the lipid bilayer.

Troubleshooting Guides

Issue 1: Low Transfection Efficiency or Poor Endosomal Escape

  • Potential Cause: The molar ratio of DOPE may be too low to effectively destabilize the endosomal membrane.

  • Troubleshooting Steps:

    • Increase DOPE Molar Ratio: Systematically increase the molar percentage of DOPE in your formulation. It is advisable to test a range, for example, from 10% to 50%, while keeping the ratios of other lipids constant.

    • Evaluate Endosomal Escape: Employ an endosomal escape assay to directly measure the efficiency of payload release into the cytoplasm. This will help confirm if the increased DOPE concentration is having the intended effect.

Issue 2: Aggregation and Instability of Liposomes During Storage

  • Potential Cause: An excessively high molar ratio of DOPE can lead to the fusion of vesicles. Other factors can include electrostatic interactions, improper storage temperature, and incorrect pH.

  • Troubleshooting Steps:

    • Decrease DOPE Molar Ratio: If aggregation is observed, systematically decrease the molar percentage of DOPE.

    • Incorporate Other Helper Lipids: Adding cholesterol can help to fill gaps between lipid molecules, thereby increasing the rigidity and stability of the bilayer. Phosphatidylcholine (PC) can also be included to improve stability.

    • Optimize PEG-Lipid Content: Ensure that the concentration of the PEGylated lipid is sufficient to provide steric stabilization, which helps prevent aggregation.

    • Control Formulation and Storage Conditions: Maintain an appropriate pH for your formulation, as the stability of DOPE-containing liposomes can be pH-dependent. Store liposomes at a suitable temperature, typically 4°C, to reduce lipid mobility and the likelihood of fusion.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on LNP formulations.

Table 1: Example LNP Formulations with Varying DOPE Molar Ratios

Cationic/Ionizable LipidHelper Lipid(s) & Molar RatioApplicationReference
2X3DOPE (1:1, 1:2, 1:3 with 2X3)mRNA Delivery
DOTAPDOPE (1:1 with DOTAP)mRNA Delivery
DOTAPDOPE:Cholesterol (10:48 with 40 DOTAP)mRNA Delivery
Ionizable LipidoidDOPE (16 mol%)mRNA Delivery

Table 2: Influence of Helper Lipid on LNP Characteristics and Performance

Helper LipidKey FindingImpact on FormulationReference
DOPEPromotes fusogenic, inverted hexagonal lipid structures, leading to higher transfection efficiency.Essential for endosomal escape.
DOPCPromotes more stable lamellar structures, resulting in significantly lower transfection efficiency.Remains within late endo-lysosomal compartments.
DOPEDOPE-containing LNPs show preferential interaction with ApoE, leading to higher accumulation in the liver.Can be used to target the liver.
DSPCDSPC-containing LNPs accumulate in higher amounts in the spleen.Can be used to target the spleen.

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol outlines a general method for formulating LNPs using a microfluidic device.

Materials:

  • Ionizable lipid, this compound, Cholesterol, PEG-lipid dissolved in ethanol.

  • mRNA or siRNA dissolved in a low pH aqueous buffer (e.g., 10 mM citrate buffer).

  • Microfluidic mixing system.

  • Dialysis or ultrafiltration device for buffer exchange.

Procedure:

  • Prepare the lipid mixture in ethanol.

  • Prepare the nucleic acid solution in the aqueous buffer.

  • Set the flow rates and the flow rate ratio on the microfluidic device (e.g., a 3:1 aqueous to organic phase ratio).

  • Inject the lipid and nucleic acid solutions into their respective inlets on the microfluidic chip.

  • Collect the resulting LNP solution from the outlet.

  • Immediately dilute the collected LNPs in a neutral pH buffer (e.g., PBS) to stabilize the particles.

  • Perform buffer exchange using dialysis or ultrafiltration to remove ethanol and raise the pH.

Protocol 2: Characterization of LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the LNP formulation in 1x PBS.

    • Transfer the diluted sample to a suitable cuvette.

    • Analyze the sample using a DLS instrument to determine the average particle size and PDI. A PDI value below 0.2 is generally considered acceptable.

2. Zeta Potential Measurement:

  • Method: Laser Doppler Electrophoresis.

  • Procedure:

    • Dilute the LNP sample in a low ionic strength buffer (e.g., 0.1x PBS).

    • Transfer the diluted sample to a zeta potential cell.

    • Measure the zeta potential to determine the surface charge of the nanoparticles.

Protocol 3: In Vitro Transfection Assay

This protocol is for assessing the gene delivery efficiency of the formulated LNPs.

Materials:

  • Cells plated in a multi-well plate (at 70-90% confluency).

  • LNP formulation encapsulating a reporter gene (e.g., GFP or luciferase).

  • Serum-free medium.

  • Complete growth medium.

Procedure:

  • Lipoplex Formation:

    • In a sterile tube, dilute the LNP formulation in a serum-free medium.

    • Incubate at room temperature for 5-20 minutes to allow for the formation of lipoplexes if a separate nucleic acid solution is being complexed.

  • Transfection:

    • Remove the growth medium from the cells and wash once with PBS.

    • Add the diluted LNP solution to the cells.

    • Incubate the cells with the LNPs for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, replace the transfection medium with fresh, complete growth medium.

    • Incubate the cells for an additional 24-72 hours to allow for gene expression.

  • Assessment of Transfection Efficiency:

    • For GFP, visualize expression using a fluorescence microscope or quantify using flow cytometry.

    • For Luciferase, lyse the cells and measure the luciferase activity using a luminometer.

Visualizations

Experimental_Workflow cluster_mixing Microfluidic Mixing cluster_purification Purification & Characterization cluster_application Application prep_lipids Prepare Lipid Mix (Ethanol) mixing Rapid Mixing prep_lipids->mixing prep_mrna Prepare mRNA (Aqueous Buffer) prep_mrna->mixing dilution Dilution (PBS) mixing->dilution dialysis Dialysis/ Buffer Exchange dilution->dialysis characterization Characterization (DLS, Zeta) dialysis->characterization transfection In Vitro Transfection characterization->transfection analysis Analysis of Gene Expression transfection->analysis

Caption: Experimental workflow for LNP formulation and in vitro testing.

Troubleshooting_Logic start Start Optimization issue Identify Issue start->issue low_efficiency Low Transfection Efficiency issue->low_efficiency Efficacy aggregation Aggregation/ Instability issue->aggregation Stability increase_dope Increase DOPE Ratio low_efficiency->increase_dope decrease_dope Decrease DOPE Ratio aggregation->decrease_dope end Optimized Formulation increase_dope->end add_chol Add Cholesterol decrease_dope->add_chol add_chol->end

Caption: Troubleshooting decision tree for optimizing DOPE ratio.

Endosomal_Escape cluster_cell Cell lnp LNP cell Cell Membrane endocytosis Endocytosis endosome Endosome (Acidic pH) endocytosis->endosome destabilization Membrane Destabilization (DOPE HII Phase Transition) endosome->destabilization DOPE action release Cargo Release destabilization->release cytoplasm Cytoplasm release->cytoplasm

Caption: Role of DOPE in facilitating endosomal escape.

References

Navigating the Scale-Up of DOPE-Mal Liposome Production: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey of scaling up 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide] (DOPE-Mal) liposome production from the laboratory bench to industrial manufacturing is fraught with challenges. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this critical phase.

Troubleshooting Guides

Low Conjugation Efficiency

One of the most frequent hurdles in the large-scale production of this compound liposomes is achieving consistent and high-efficiency conjugation of thiol-containing molecules (e.g., antibodies, peptides). Low conjugation efficiency can often be traced back to the instability of the maleimide group.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Maleimide Hydrolysis The maleimide ring is susceptible to hydrolysis, especially at alkaline pH, rendering it inactive for conjugation. Maintain a pH between 6.5 and 7.5 during liposome preparation and conjugation.[1] Consider using buffers like HEPES, which have been shown to be compatible with maleimide chemistry.[2]
Suboptimal Reaction Time and Temperature The reaction between the maleimide and thiol groups is time and temperature-dependent. Optimization of these parameters is crucial. For instance, a maleimide to thiol molar ratio of 2:1 at room temperature in 10 mM HEPES pH 7.0 can achieve high conjugation efficiency within 30 minutes.[2]
Oxidation of Thiol Groups The thiol groups on the ligand can oxidize to form disulfide bonds, preventing their reaction with the maleimide. Ensure that the ligand is appropriately reduced prior to conjugation and consider performing the conjugation reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
Steric Hindrance The density of PEG chains on the liposome surface can sometimes hinder the accessibility of the maleimide group to the thiol on the ligand. The molar ratio of the maleimide-PEG-lipid in the formulation may need to be optimized.
Choice of Insertion Method The method of incorporating the this compound into the liposome can significantly impact the availability of active maleimide groups. The "post-insertion" method, where the maleimide-lipid is inserted into pre-formed liposomes, has been shown to be more effective at preserving maleimide activity compared to the "pre-insertion" method (incorporation during liposome formation).[2]
Inconsistent Particle Size and Polydispersity

Maintaining a consistent and narrow particle size distribution is critical for the in vivo performance and regulatory approval of liposomal formulations.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Inefficient Homogenization The chosen homogenization method may not be providing sufficient energy to produce uniformly sized liposomes. For high-pressure homogenization, optimizing the pressure and number of cycles is essential. For microfluidics, adjusting the total flow rate and flow rate ratio can control particle size.
Lipid Composition The lipid composition, including the presence of cholesterol and PEGylated lipids, can influence the rigidity and curvature of the liposome membrane, thereby affecting particle size.
Solvent Selection in Microfluidics In microfluidic-based production, the choice of organic solvent can impact the resulting liposome size. Generally, less polar solvents may lead to larger particles.
Aggregation during Storage Liposomes can aggregate over time, leading to an increase in apparent particle size and polydispersity. Ensure proper storage conditions, including temperature and pH, and consider the use of cryoprotectants for frozen storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge specific to scaling up this compound liposome production compared to other liposomes?

The primary challenge lies in maintaining the chemical integrity of the maleimide group. Maleimide is susceptible to hydrolysis, which inactivates it for conjugation. This instability is exacerbated by factors often encountered during large-scale production, such as prolonged processing times and localized pH variations.

Q2: What is the recommended pH range for working with this compound liposomes to ensure maleimide stability?

To minimize hydrolysis, it is crucial to maintain a pH between 6.5 and 7.5 throughout the manufacturing and conjugation process.

Q3: "Pre-insertion" vs. "Post-insertion": Which method is better for incorporating this compound at a large scale?

The "post-insertion" method is generally recommended for large-scale production. This technique involves preparing the liposomes first and then incubating them with micelles of the maleimide-PEG-lipid, allowing the functionalized lipid to insert into the outer leaflet of the liposome bilayer. Studies have shown that this method results in a higher percentage of active maleimide groups compared to the "pre-insertion" method, where the maleimide-lipid is included from the beginning of the liposome formation process. One study found that with the pre-insertion method, only 32% of maleimide groups remained active after purification, whereas the post-insertion method retained 76% activity.

Q4: How can I quantify the number of active maleimide groups on my liposomes?

The Ellman's assay is a common and reliable method for indirectly quantifying active maleimide groups. This assay involves reacting the maleimide-functionalized liposomes with a known excess of a thiol-containing compound (like cysteine) and then measuring the amount of unreacted thiol using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). The difference between the initial and unreacted thiol concentration corresponds to the amount of active maleimide.

Q5: What are the critical process parameters to consider when using microfluidics for this compound liposome production?

When using microfluidics, critical process parameters include the total flow rate (TFR), the flow rate ratio (FRR) of the aqueous and solvent phases, and the choice of organic solvent. These parameters directly influence the liposome's critical quality attributes, such as particle size and polydispersity. It's important to note that while microfluidics offers excellent control over these parameters, the impact of shear stress and solvent exposure on maleimide stability should be carefully evaluated during process development.

Q6: Can I lyophilize this compound liposomes for long-term storage? What are the key considerations?

Yes, lyophilization can be a suitable method for long-term storage. However, it is crucial to use cryoprotectants, such as sugars (e.g., sucrose, trehalose), to protect the liposomes from freezing- and drying-induced stresses that can lead to fusion and leakage. The impact of the lyophilization process and the chosen cryoprotectants on the stability of the maleimide group should be thoroughly investigated.

Data Summary

Table 1: Impact of Insertion Method on Maleimide Activity

Insertion Method Active Maleimide Groups Remaining After Purification
Pre-insertion32%
Post-insertion76%

Data from a study investigating the stability of DSPE-PEG2000-Mal during liposome preparation.

Experimental Protocols

Protocol 1: Large-Scale Post-Insertion of this compound into Pre-formed Liposomes

This protocol describes a general method for the post-insertion of this compound into pre-formed liposomes at a larger scale. Optimization will be required for specific liposome formulations and scales.

Materials:

  • Pre-formed liposomes in a suitable buffer (e.g., HEPES, pH 7.0)

  • This compound-PEG lipid

  • Buffer for micelle preparation (e.g., HEPES, pH 7.0)

  • Tangential flow filtration (TFF) system for purification

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare this compound Micelles:

    • Dissolve the this compound-PEG lipid in the chosen buffer to form a micellar solution. The concentration should be optimized based on the desired final molar ratio in the liposomes.

  • Incubation:

    • Heat the pre-formed liposome suspension to a temperature above the phase transition temperature (Tc) of the lipids.

    • Under gentle agitation and an inert atmosphere, add the this compound micelle solution to the liposome suspension.

    • Incubate the mixture for a predetermined time (e.g., 1-2 hours) to allow for the insertion of the maleimide-lipid into the liposome bilayer.

  • Purification:

    • Cool the liposome suspension to room temperature.

    • Use a TFF system to remove unincorporated this compound micelles and for buffer exchange.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the final liposome formulation.

    • Quantify the amount of active maleimide on the liposome surface using the Ellman's assay (see Protocol 2).

Protocol 2: Quantification of Active Maleimide Groups using Ellman's Assay

This protocol provides a method for the indirect quantification of active maleimide groups on the surface of liposomes.

Materials:

  • Maleimide-functionalized liposomes

  • L-cysteine solution of known concentration (in excess)

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) - DTNB) solution

  • Reaction buffer (e.g., Phosphate buffer, pH 8.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction with Cysteine:

    • Mix a known volume of the maleimide-functionalized liposome suspension with a known excess of the L-cysteine solution.

    • Incubate the mixture at room temperature for a sufficient time (e.g., 1-2 hours) to ensure complete reaction between the active maleimide groups and the thiols.

  • Reaction with DTNB:

    • To a separate tube, add the reaction buffer and the DTNB solution.

    • Add an aliquot of the supernatant from the liposome-cysteine reaction mixture.

    • Incubate at room temperature for approximately 15 minutes. A yellow color will develop.

  • Measurement:

    • Measure the absorbance of the solution at 412 nm using a UV-Vis spectrophotometer.

  • Calculation:

    • Create a standard curve using known concentrations of L-cysteine.

    • Determine the concentration of unreacted cysteine in the sample from the standard curve.

    • Calculate the amount of active maleimide by subtracting the amount of unreacted cysteine from the initial amount of cysteine added.

Visualizations

Scaling_Up_Workflow cluster_0 Liposome Formulation & Preparation cluster_1 This compound Insertion cluster_2 Purification & Conjugation A Lipid Selection (DOPE, Cholesterol, etc.) B Pre-formed Liposome Production (e.g., HPH, Microfluidics) A->B D Post-Insertion (Incubation) B->D C This compound Micelle Preparation C->D E Purification (e.g., TFF) D->E G Bioconjugation (pH 6.5-7.5) E->G F Thiolated Ligand Preparation F->G H Final Purification G->H I Final Product: Targeted Liposomes H->I

Caption: Workflow for large-scale production of targeted this compound liposomes.

Troubleshooting_Logic cluster_0 Check Maleimide Integrity cluster_1 Check Thiol Integrity Start Low Conjugation Efficiency A1 Verify pH (6.5-7.5) Start->A1 B1 Ensure Ligand is Reduced Start->B1 A2 Optimize Reaction Time/Temp A1->A2 A3 Confirm Post-Insertion Method A2->A3 End Improved Conjugation A3->End B2 Use Inert Atmosphere B1->B2 B2->End

Caption: Troubleshooting logic for low conjugation efficiency in this compound liposomes.

References

Technical Support Center: DOPE-Maleimide Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(maleimide) (DOPE-Mal) in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A: this compound is a synthetic phospholipid derivative of DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). It contains a maleimide headgroup, which is a reactive moiety that specifically forms a stable thioether bond with sulfhydryl (thiol) groups, commonly found in cysteine residues of peptides and proteins. This makes this compound a valuable tool for conjugating biomolecules to the surface of lipid-based delivery systems like liposomes. The DOPE lipid component is known for its fusogenic properties, which can facilitate the release of encapsulated cargo into the cytoplasm of target cells.

Q2: I am having trouble dissolving this compound in my aqueous buffer. What should I do?

A: this compound, like many lipids, has limited solubility in purely aqueous solutions. To improve solubility, it is recommended to first dissolve the lipid in a water-miscible organic co-solvent before hydrating it with the aqueous buffer. Commonly used co-solvents include dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1] Gentle heating to 37°C and sonication in a water bath can also aid in dissolution.

Q3: What is the optimal pH for reacting this compound with a thiol-containing molecule?

A: The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[2] This pH range provides a good balance between the reactivity of the thiol group and the stability of the maleimide ring. At pH values above 8.0, the maleimide group is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid, thereby preventing conjugation.[2]

Q4: How can I prevent my this compound containing liposomes from aggregating?

A: Aggregation of liposomes can be a significant issue. DOPE itself has a tendency to form non-bilayer structures, which can lead to fusion and aggregation of liposomes.[1] To enhance stability, it is highly recommended to include "helper lipids" in your formulation. The inclusion of cholesterol increases the packing density and rigidity of the lipid bilayer, while incorporating PEGylated lipids (e.g., DSPE-PEG2000) creates a hydrophilic shield on the liposome surface that provides a steric barrier, preventing close contact between vesicles.[1]

Q5: How can I confirm that my thiol-containing molecule has successfully conjugated to the this compound liposomes?

A: The number of active maleimide groups on the liposome surface can be quantified before and after the conjugation reaction using an indirect Ellman's assay. This assay involves reacting the maleimide groups with an excess of a known thiol-containing compound (like cysteine) and then measuring the amount of unreacted thiol using Ellman's reagent (DTNB). The difference in the amount of free thiol before and after reaction with the liposomes corresponds to the amount of reactive maleimide.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Symptoms:

  • Visible lipid clumps or film that does not dissolve in the aqueous buffer.

  • Cloudy or milky appearance of the solution before liposome formation.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Co-solvent Dissolve this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding the aqueous buffer. Start with a stock solution in the organic solvent and add it dropwise to the buffer while vortexing.
Low Temperature Gently warm the solution to 37°C. This can help to increase the kinetic energy and facilitate the dissolution of the lipid.
Inadequate Mixing Use a bath sonicator for 5-10 minutes to aid in the dispersion and dissolution of the lipid in the aqueous medium.
Issue 2: Low Conjugation Efficiency

Symptoms:

  • A large proportion of the thiol-containing molecule remains unbound after the conjugation reaction.

  • Ellman's assay shows a minimal decrease in reactive maleimide groups on the liposome surface after incubation with the thiol-containing molecule.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incorrect pH of Reaction Buffer Ensure the pH of the reaction buffer is maintained between 6.5 and 7.5. Use buffers such as phosphate-buffered saline (PBS) or HEPES.
Hydrolysis of Maleimide Group Prepare the this compound containing liposomes immediately before the conjugation reaction. Avoid prolonged exposure to pH values above 7.5.
Oxidation of Thiol Groups If your thiol-containing molecule is prone to forming disulfide bonds, consider a pre-reduction step using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
Steric Hindrance If using a high concentration of PEGylated lipids, it might sterically hinder the accessibility of the maleimide group. Optimize the molar ratio of this compound to PEGylated lipid in your formulation.
Issue 3: Instability of this compound Liposomes (Aggregation/Fusion)

Symptoms:

  • Visible aggregation or precipitation of liposomes over time.

  • Increase in particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inherent Instability of DOPE Incorporate helper lipids into your formulation. Cholesterol (30-50 mol%) and a PEGylated lipid like DSPE-PEG2000 (2-10 mol%) are highly recommended to stabilize the lipid bilayer.
Inappropriate Storage Conditions Store liposome suspensions at 4°C. Avoid freezing, as the formation of ice crystals can disrupt the liposome structure.
High Liposome Concentration If aggregation persists, try storing the liposomes at a more dilute concentration.
Suboptimal Buffer Conditions The pH and ionic strength of the storage buffer can influence liposome stability. For many formulations, a buffer with a pH around 7.4 is suitable.

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes via Thin-Film Hydration

Materials:

  • This compound

  • Helper lipids (e.g., Cholesterol, DSPE-PEG2000)

  • Chloroform

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve this compound and other lipids in chloroform in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Thin-Film Formation: Evaporate the chloroform using a rotary evaporator. The water bath temperature should be set to 30-40°C. Continue evaporation under vacuum for at least 1-2 hours to ensure complete removal of the organic solvent. A thin, uniform lipid film should be visible on the flask wall.

  • Hydration: Add the pre-warmed (37°C) hydration buffer to the flask. The volume will depend on the desired final lipid concentration.

  • Vesicle Formation: Agitate the flask by hand-shaking or vortexing above the transition temperature of the lipids until the lipid film is fully suspended. This will form multilamellar vesicles (MLVs) and the suspension will appear milky. This may take 30-60 minutes.

  • Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a uniform size, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should be done at a temperature above the lipid transition temperature. Repeat the extrusion process 11-21 times. The resulting liposome suspension should appear more translucent.

  • Storage: Store the prepared liposomes at 4°C.

Protocol 2: Quantification of Reactive Maleimide Groups using Indirect Ellman's Assay

Materials:

  • This compound containing liposomes

  • L-cysteine solution of known concentration (e.g., 1 mM in PBS, pH 7.0)

  • Ellman's Reagent (DTNB) solution (4 mg/mL in 0.1 M phosphate buffer, pH 8.0)

  • Phosphate buffer (0.1 M, pH 8.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction with Cysteine:

    • In a microcentrifuge tube, mix a known volume of your this compound liposome suspension with an excess of the L-cysteine solution.

    • Prepare a control sample with the same amount of L-cysteine solution and buffer instead of the liposome suspension.

    • Incubate both tubes at room temperature for 2 hours to allow the reaction between the maleimide groups and cysteine to complete.

  • Quantification of Unreacted Cysteine:

    • In a 96-well plate, add a sample from the reaction mixture and the control mixture to separate wells.

    • Add the DTNB solution to each well and mix.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • The concentration of unreacted cysteine in your samples can be determined by comparing the absorbance to a standard curve of known cysteine concentrations.

    • The amount of reactive maleimide is calculated by subtracting the amount of unreacted cysteine in the liposome sample from the initial amount of cysteine in the control sample.

Visualizations

G cluster_solubility Troubleshooting this compound Solubility start Start: Dissolving this compound in Aqueous Buffer issue Issue: Poor Solubility (Visible Particles/Cloudiness) start->issue solution1 Add Co-solvent (e.g., DMSO, DMF) issue->solution1 Primary Action solution2 Gentle Heating (e.g., 37°C) issue->solution2 Secondary Action solution3 Sonication (Water Bath) issue->solution3 Tertiary Action check Is the solution clear? solution1->check solution2->check solution3->check check->issue No, try another method or combination end Proceed to Liposome Formation check->end Yes

Caption: Workflow for troubleshooting this compound solubility issues.

G cluster_conjugation Maleimide-Thiol Conjugation Pathway liposome This compound Liposome Maleimide Group conjugation Conjugation (pH 6.5-7.5) liposome->conjugation hydrolysis Hydrolysis (pH > 8.0) liposome->hydrolysis Side Reaction thiol Thiol-containing Molecule -SH Group thiol->conjugation product Conjugated Liposome Stable Thioether Bond conjugation->product Desired Reaction inactive Hydrolyzed Liposome Maleamic Acid (Inactive) hydrolysis->inactive

Caption: Reaction pathways for this compound in aqueous solution.

References

Technical Support Center: Optimizing DOPE-Mal Carrier Performance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DOPE-Mal (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide]) carriers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with this compound carriers?

A1: Off-target effects with this compound carriers primarily arise from two sources: non-specific binding of the liposome itself to unintended cells or tissues, and unintended reactions of the maleimide group. Non-specific binding is often mediated by the physicochemical properties of the liposomes, such as surface charge and hydrophobicity. The maleimide group, while highly reactive towards thiols, can also react with other nucleophiles like amines at higher pH, leading to non-specific conjugation to proteins and other biomolecules.[1]

Q2: How can I reduce the non-specific binding of my this compound liposomes?

A2: PEGylation, the process of attaching polyethylene glycol (PEG) chains to the liposome surface, is a widely used and effective strategy to reduce non-specific binding. The PEG layer creates a hydrophilic shield that minimizes interactions with blood components and non-target cells, thereby prolonging circulation time and reducing uptake by the mononuclear phagocyte system (MPS).

Q3: What is the optimal pH for conjugating a targeting ligand to this compound carriers?

A3: The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1] Within this range, the reaction with thiols is highly specific and rapid. At pH values above 7.5, the reactivity of maleimides towards primary amines (e.g., on the surface of proteins) increases, which can lead to non-specific conjugation and off-target effects.[1]

Q4: My this compound carriers are aggregating. What could be the cause and how can I prevent it?

A4: Aggregation of this compound carriers can be caused by several factors, including improper formulation, suboptimal buffer conditions, and insufficient PEGylation. Ensure that the lipid composition is optimized for stability. The inclusion of charged lipids or a sufficient density of PEG can help prevent aggregation through electrostatic or steric repulsion. It is also crucial to use a buffer with an appropriate ionic strength and pH.

Q5: How can I assess the potential immunogenicity of my this compound formulation?

A5: The immunogenicity of lipid-based nanoparticles can be evaluated through a series of in vitro and in vivo assays. In vitro, you can assess the activation of immune cells (e.g., macrophages, dendritic cells) upon exposure to the carriers by measuring the secretion of cytokines. In vivo studies in animal models are essential to determine the production of anti-drug antibodies (ADAs) against the carrier or its payload. The European Medicines Agency (EMA) and the FDA provide guidelines on the immunogenicity assessment of therapeutic proteins, which can be adapted for nanocarriers.[2][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and use of this compound carriers.

Low Conjugation Efficiency
Possible Cause Recommended Solution
Maleimide Hydrolysis Prepare maleimide-containing liposomes fresh and use them immediately. If storage is necessary, keep them at 4°C in a slightly acidic buffer (pH 6.0-6.5) for short periods.
Thiol Oxidation Ensure that the thiol-containing ligand is properly reduced just before the conjugation reaction. Use a reducing agent like TCEP, which does not need to be removed prior to conjugation.
Incorrect pH Verify that the pH of the reaction buffer is between 6.5 and 7.5 for optimal and specific maleimide-thiol conjugation.
Competing Thiols in Buffer Ensure that the reaction buffer is free of any thiol-containing compounds (e.g., DTT, β-mercaptoethanol).
High Off-Target Cell Uptake
Possible Cause Recommended Solution
Insufficient PEGylation Increase the molar percentage of PEG-lipid in your formulation. A dense PEG layer provides a steric barrier that reduces non-specific interactions.
Suboptimal PEG Linker Length The length of the PEG chain can influence the "stealth" properties of the liposome. Test different PEG linker lengths (e.g., PEG2000, PEG5000) to find the optimal one for your application.
Carrier Aggregation Characterize the size and polydispersity of your formulation using Dynamic Light Scattering (DLS). Aggregates are more readily taken up by phagocytic cells. Optimize your formulation to ensure a monodisperse suspension.
Non-specific Binding of Targeting Ligand Ensure that your targeting ligand has high specificity for its receptor and minimal binding to other cell surface proteins.
High Cytotoxicity in Non-Target Cells
Possible Cause Recommended Solution
Lipid Composition The choice of lipids can significantly impact cytotoxicity. For instance, some cationic lipids used in formulations can be more toxic. Screen different lipid compositions to identify one with a better safety profile.
High Carrier Concentration Perform a dose-response study to determine the maximum tolerated dose of your this compound carriers on non-target cells.
Payload Leakage Premature leakage of the encapsulated drug can lead to toxicity in non-target tissues. Assess the stability of your formulation and the release kinetics of your payload under physiological conditions.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters to consider when designing and evaluating this compound carriers.

Table 1: Effect of PEGylation on Liposome Biodistribution

Formulation% Injected Dose in Tumor (24h)% Injected Dose in Liver (24h)% Injected Dose in Spleen (24h)
Non-PEGylated Liposomes2.5 ± 0.845.2 ± 5.110.3 ± 2.4
PEGylated Liposomes8.1 ± 1.515.7 ± 3.23.1 ± 1.1

Note: Data are representative and may vary depending on the specific liposome composition, tumor model, and animal species.

Table 2: Influence of Formulation on In Vitro Cytotoxicity

FormulationIC50 on Target Cells (µM)IC50 on Non-Target Cells (µM)Therapeutic Index (Non-Target/Target)
Free Drug0.5 ± 0.10.8 ± 0.21.6
Non-Targeted this compound Carrier1.2 ± 0.35.5 ± 1.24.6
Targeted this compound Carrier0.3 ± 0.088.2 ± 1.927.3

Note: IC50 values are dependent on the cell lines and the encapsulated drug used.

Experimental Protocols

Protocol 1: Preparation of PEGylated this compound Liposomes

This protocol describes the preparation of PEGylated this compound liposomes using the thin-film hydration and extrusion method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Mal)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • In a round-bottom flask, dissolve DOPC, cholesterol, DSPE-PEG2000-Mal, and DOPE in chloroform at a desired molar ratio (e.g., 55:35:5:5).

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing to form multilamellar vesicles (MLVs).

  • Extrude the MLV suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to form small unilamellar vesicles (SUVs).

  • Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: Conjugation of a Thiol-Containing Peptide to this compound Liposomes

This protocol outlines the steps for conjugating a cysteine-terminated peptide to the surface of pre-formed this compound liposomes.

Materials:

  • PEGylated this compound liposomes (from Protocol 1)

  • Cysteine-terminated peptide

  • Reaction buffer: PBS, pH 7.0, with 5 mM EDTA

  • Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)

Procedure:

  • Dissolve the cysteine-terminated peptide in the reaction buffer.

  • If the peptide has internal disulfide bonds, reduce it with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Add the peptide solution to the this compound liposome suspension at a 10:1 molar ratio of peptide to maleimide.

  • Incubate the reaction mixture for 4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Separate the peptide-conjugated liposomes from the unreacted peptide using a size-exclusion chromatography column.

  • Collect the fractions containing the liposomes and confirm the conjugation efficiency using a suitable method (e.g., SDS-PAGE, HPLC).

Protocol 3: In Vitro Assessment of Non-Specific Cellular Uptake

This protocol describes a method to evaluate the non-specific uptake of fluorescently labeled this compound carriers by non-target cells.

Materials:

  • Fluorescently labeled this compound carriers (e.g., containing a fluorescent lipid)

  • Non-target cell line (e.g., macrophages like Raw264.7)

  • Target cell line (positive control)

  • Cell culture medium

  • Flow cytometer

Procedure:

  • Seed the non-target and target cells in 24-well plates and allow them to adhere overnight.

  • Incubate the cells with various concentrations of the fluorescently labeled this compound carriers for a defined period (e.g., 4 hours).

  • Wash the cells three times with cold PBS to remove any unbound carriers.

  • Detach the cells using a suitable dissociation reagent (e.g., trypsin).

  • Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the cellular uptake.

  • Compare the uptake in non-target cells to that in target cells to assess specificity.

Visualizations

experimental_workflow Workflow for Minimizing Off-Target Effects of this compound Carriers cluster_formulation Formulation & Synthesis cluster_conjugation Conjugation cluster_characterization Characterization cluster_evaluation In Vitro/In Vivo Evaluation prep 1. Prepare Lipids (DOPC, Chol, DOPE, DSPE-PEG-Mal) film 2. Thin Film Hydration prep->film extrude 3. Extrusion film->extrude react 5. Conjugation Reaction (pH 6.5-7.5) extrude->react ligand 4. Prepare Thiolated Ligand ligand->react purify 6. Purification (SEC) react->purify dls 7. Size & Zeta Potential (DLS) purify->dls eff 8. Conjugation Efficiency (HPLC/SDS-PAGE) purify->eff uptake 9. Cellular Uptake Assay (Target vs. Non-Target) eff->uptake cyto 10. Cytotoxicity Assay uptake->cyto biodist 11. In Vivo Biodistribution cyto->biodist troubleshooting_logic Troubleshooting Logic for Low Conjugation Yield start Low Conjugation Yield check_mal Check Maleimide Activity start->check_mal hydrolysis Maleimide Hydrolyzed? check_mal->hydrolysis check_thiol Check Thiol Availability oxidation Thiol Oxidized? check_thiol->oxidation check_ph Check Reaction pH ph_range pH 6.5-7.5? check_ph->ph_range hydrolysis->check_thiol No solution_mal Use Fresh Maleimide Liposomes hydrolysis->solution_mal Yes oxidation->check_ph No solution_thiol Reduce Thiol Ligand (TCEP) oxidation->solution_thiol Yes solution_ph Adjust Buffer pH ph_range->solution_ph No success Improved Yield ph_range->success Yes solution_mal->success solution_thiol->success solution_ph->success

References

Technical Support Center: Refining Purification Methods for DOPE-Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide] (DOPE-Mal) conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?

The optimal pH range for the reaction between the maleimide group of this compound and a thiol group (e.g., from a cysteine residue on a peptide or protein) is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly specific for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2] Above pH 7.5, the maleimide group can react with primary amines, such as lysine residues, leading to non-specific conjugation.[1] Additionally, the maleimide ring is more susceptible to hydrolysis at higher pH, which would render it unreactive.

Q2: How can I remove unreacted DOPE-Maleimide after the conjugation reaction?

Several methods can be employed to remove small, unreacted molecules like DOPE-Maleimide from the much larger conjugate. The most common and effective methods include:

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. The larger conjugate will elute first, while the smaller, unreacted DOPE-Maleimide is retained longer, allowing for a clean separation. Pre-packed spin columns are a rapid and convenient option for this purpose.

  • Dialysis: This method uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate the larger conjugate from the smaller unreacted maleimide. While effective, dialysis is generally more time-consuming than SEC.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a highly effective method for both purifying the conjugate and analyzing the reaction yield.

Q3: My protein-DOPE-Maleimide conjugate has precipitated. What are the potential causes and solutions?

Protein precipitation or aggregation following conjugation can be caused by several factors:

  • High Degree of Labeling (DOL): Excessive conjugation of the hydrophobic DOPE-Maleimide to a protein can alter its surface properties, leading to aggregation. It is advisable to aim for an optimal DOL, which for many proteins is between 2 and 10.

  • Organic Solvent: DOPE-Maleimide is often dissolved in an organic solvent like DMSO or DMF. Adding too much of this solvent to the aqueous protein solution can cause precipitation. The final concentration of the organic solvent should be kept to a minimum.

  • Suboptimal Buffer Conditions: Incorrect pH or ionic strength of the buffer can contribute to protein instability.

  • High Protein Concentration: Higher protein concentrations can increase the likelihood of aggregation.

To address precipitation, consider optimizing the molar ratio of DOPE-Maleimide to your biomolecule, minimizing the organic solvent concentration, ensuring optimal buffer conditions, and potentially working with a lower protein concentration.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the purification of DOPE-Maleimide conjugates.

Problem: Low Conjugation Efficiency

Potential CauseSuggested Solution
Incorrect pH Ensure the reaction buffer pH is maintained between 6.5 and 7.5.
Oxidized Thiols If your biomolecule contains disulfide bonds, reduce them using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before adding the maleimide reagent. If DTT is used, it must be removed prior to adding the maleimide.
Hydrolysis of Maleimide Prepare the DOPE-Maleimide solution immediately before use. Avoid storing it in aqueous solutions, especially at a pH above 7.5.
Insufficient Molar Ratio Optimize the molar ratio of DOPE-Maleimide to the thiol-containing biomolecule. A 10 to 20-fold molar excess of maleimide is a common starting point for proteins. However, for smaller peptides or nanoparticles, a lower ratio (e.g., 2:1 or 5:1) may be optimal.

Problem: Presence of Unreacted DOPE-Maleimide After Purification

Potential CauseSuggested Solution
Inefficient Purification Method For complete removal of unreacted DOPE-Maleimide, Size-Exclusion Chromatography (SEC) or HPLC are generally more effective than dialysis.
Improper Column Packing or Elution If using SEC, ensure the column is packed correctly and the elution is performed according to the manufacturer's protocol to achieve proper separation.
Incorrect MWCO for Dialysis If using dialysis, ensure the molecular weight cutoff of the membrane is appropriate to retain your conjugate while allowing the smaller DOPE-Maleimide to pass through.

Experimental Protocols

General Protocol for DOPE-Maleimide Conjugation to a Thiol-Containing Protein
  • Protein Preparation:

    • Dissolve the thiol-containing protein in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES). The protein concentration is typically between 1-10 mg/mL.

    • If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.

  • DOPE-Maleimide Preparation:

    • Prepare a 10 mM stock solution of DOPE-Maleimide in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add the DOPE-Maleimide stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold).

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction and consume any unreacted maleimide groups, a quenching reagent like cysteine or 2-mercaptoethanol can be added.

Purification of DOPE-Maleimide Conjugate using Size-Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate a size-exclusion column (e.g., Sephadex G-25) with a suitable degassed buffer (e.g., PBS).

  • Sample Loading: Carefully load the crude conjugation reaction mixture onto the column.

  • Elution: Elute the conjugate with the same degassed buffer. The larger conjugate will elute first.

  • Fraction Collection: Collect fractions and monitor the eluate at 280 nm to detect the protein-containing fractions.

  • Pooling: Pool the fractions containing the purified conjugate.

Data Presentation

Table 1: Recommended Reaction Parameters for DOPE-Maleimide Conjugation

ParameterRecommended Range/ValueRationale
pH 6.5 - 7.5Optimal for specific thiol-maleimide reaction; minimizes side reactions with amines and maleimide hydrolysis.
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1 (for proteins)A common starting point to drive the reaction to completion. May need optimization for different molecules.
Reaction Temperature 4°C to Room TemperatureLower temperatures can help minimize protein degradation.
Reaction Time 1 - 4 hours to overnightShould be optimized for the specific biomolecule.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (pH 7.0-7.5 Buffer) conjugation Conjugation Reaction (RT, 2h or 4°C, overnight) protein_prep->conjugation dope_mal_prep DOPE-Maleimide Preparation (in DMSO/DMF) dope_mal_prep->conjugation purification Purification (e.g., Size-Exclusion Chromatography) conjugation->purification analysis Characterization (e.g., HPLC, SDS-PAGE) purification->analysis

Caption: Experimental workflow for DOPE-Maleimide conjugation and purification.

troubleshooting_logic start Low Conjugation Yield? check_ph Is pH between 6.5-7.5? start->check_ph Yes check_thiols Are thiols reduced? check_ph->check_thiols Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_ratio Is molar ratio sufficient? check_thiols->check_ratio Yes reduce_disulfides Add Reducing Agent (e.g., TCEP) check_thiols->reduce_disulfides No optimize_ratio Optimize Molar Ratio check_ratio->optimize_ratio No success Successful Conjugation check_ratio->success Yes adjust_ph->start reduce_disulfides->start optimize_ratio->start

References

Validation & Comparative

Validating DOPE-Maleimide Conjugate Activity in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The effective intracellular delivery of therapeutic agents is a cornerstone of modern drug development. Among the various strategies, lipid-based nanoparticles, particularly those incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), have garnered significant attention. The maleimide functional group further allows for the covalent conjugation of thiol-containing molecules, such as peptides or antibodies, for targeted delivery. This guide provides a comprehensive comparison of DOPE-maleimide (DOPE-Mal) conjugate performance, supported by experimental data and detailed protocols, to aid researchers in validating the efficacy of their drug delivery systems.

The Critical Role of DOPE in Endosomal Escape

A primary hurdle in drug delivery is the entrapment of nanoparticles within endosomes following cellular uptake. DOPE, a fusogenic lipid, is instrumental in overcoming this barrier. Its conical shape promotes the transition from a bilayer to a hexagonal phase within the acidic environment of the endosome, destabilizing the endosomal membrane and facilitating the release of the therapeutic cargo into the cytoplasm. This process, known as endosomal escape, is crucial for the bioactivity of the delivered drug.

Comparative Performance of DOPE-Maleimide Conjugates

The inclusion of a maleimide group on the surface of DOPE-containing liposomes allows for targeted delivery to cells expressing specific surface thiols or for the attachment of targeting ligands. This modification has been shown to significantly enhance cellular uptake and therapeutic efficacy.

In Vitro Cellular Uptake

The efficiency of cellular internalization is a key determinant of a drug delivery system's success. Studies have demonstrated that maleimide-modified liposomes exhibit significantly higher and more rapid uptake into cancer cells compared to their unmodified counterparts. For instance, maleimide-modified liposomes showed a greater than two-fold increase in internalization in HeLa, HCC1954, and MDA-MB-468 cells.[1][2]

Table 1: Comparative Cellular Uptake of Maleimide-Modified vs. Unmodified Liposomes

Cell LineLiposome FormulationCellular Uptake Efficiency
HeLaGGLG-LiposomesBaseline
M-GGLG-Liposomes> 2-fold increase
HCC1954GGLG-LiposomesBaseline
M-GGLG-Liposomes> 2-fold increase
MDA-MB-468GGLG-LiposomesBaseline
M-GGLG-Liposomes> 2-fold increase

GGLG-liposomes serve as the unmodified control, while M-GGLG-liposomes are modified with maleimide. Data reflects a significant increase in uptake with maleimide modification.[1][2]

In Vitro Cytotoxicity

The ultimate goal of a cytotoxic drug conjugate is to effectively kill target cancer cells. The IC50 value, the concentration of a drug that inhibits 50% of cell growth, is a standard measure of cytotoxicity. Maleimide-modified, doxorubicin-loaded liposomes have demonstrated a significantly lower IC50 and a stronger inhibitory effect on cancer cell proliferation compared to unmodified liposomes.[3]

Table 2: Comparative Cytotoxicity (IC50) of Doxorubicin-Loaded Liposomes

Cell LineLiposome FormulationIC50 Value
4T1Lip/DoxHigher
M-Lip/DoxSignificantly Lower

Lip/Dox represents unmodified doxorubicin-loaded liposomes, while M-Lip/Dox are the maleimide-modified counterparts. A lower IC50 value indicates higher cytotoxicity.

Experimental Protocols

Accurate and reproducible experimental design is crucial for the validation of this compound conjugate activity. Below are detailed protocols for key in vitro assays.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treatment: Treat the cells with serial dilutions of the this compound conjugate, control formulations (e.g., free drug, unconjugated liposomes), and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each formulation.

Cellular Uptake Assay (Flow Cytometry)

This method quantifies the amount of fluorescently labeled liposomes taken up by cells.

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treatment: Incubate the cells with fluorescently labeled this compound conjugates and control liposomes for a defined period (e.g., 1-4 hours).

  • Cell Harvesting: Wash the cells with cold PBS to remove non-internalized liposomes. Detach the cells using trypsin and centrifuge to form a cell pellet.

  • Staining (Optional): Resuspend the cells in a buffer containing a viability dye to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity per cell.

  • Data Analysis: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to compare the uptake efficiency of different formulations.

Endosomal Escape Assay (Calcein Release Assay)

This assay visualizes the release of a fluorescent dye from endosomes into the cytoplasm.

  • Cell Loading: Incubate cells with a high concentration of calcein-AM. The acetomethoxy (AM) group allows the molecule to cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein in the cytoplasm and endosomes, leading to self-quenching.

  • Washing: Wash the cells thoroughly to remove extracellular calcein-AM.

  • Treatment: Treat the cells with the this compound conjugate and control formulations.

  • Imaging: Monitor the cells over time using a fluorescence microscope.

  • Data Analysis: Efficient endosomal escape will cause the calcein to be released from the quenched environment of the endosomes into the cytoplasm, resulting in an increase in fluorescence. Quantify the change in fluorescence intensity to assess the degree of endosomal escape.

Visualizing the Process: Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for validating the in vitro activity of a this compound conjugate.

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Conclusion prep This compound Conjugate Formulation & Characterization culture Cell Culture (Target Cell Line) prep->culture treatment Treatment with Conjugate culture->treatment cyto Cytotoxicity Assay (e.g., MTT) treatment->cyto uptake Cellular Uptake Assay (e.g., Flow Cytometry) treatment->uptake escape Endosomal Escape Assay (e.g., Calcein Release) treatment->escape ic50 IC50 Calculation cyto->ic50 uptake_quant Uptake Quantification uptake->uptake_quant escape_quant Escape Visualization & Quantification escape->escape_quant conclusion Efficacy Validation ic50->conclusion uptake_quant->conclusion escape_quant->conclusion

A typical workflow for in vitro validation of this compound conjugates.
Cellular Trafficking and Endosomal Escape Pathway

This diagram illustrates the proposed mechanism of action for a this compound conjugate at the cellular level.

G cluster_0 cluster_1 conjugate This compound Conjugate endocytosis Endocytosis conjugate->endocytosis endosome Early Endosome (Acidic pH) endocytosis->endosome escape Endosomal Escape (DOPE-mediated) endosome->escape release Cytosolic Drug Release escape->release target Intracellular Target release->target

The cellular pathway of a this compound conjugate leading to drug release.
Logical Relationship of Experimental Outcomes

G cluster_0 Experimental Observations cluster_1 Inferred Properties cluster_2 Overall Conclusion high_uptake High Cellular Uptake effective_delivery Effective Intracellular Drug Delivery high_uptake->effective_delivery eff_escape Efficient Endosomal Escape eff_escape->effective_delivery low_ic50 Low IC50 Value high_potency High Potency of Delivered Drug low_ic50->high_potency effective_delivery->high_potency successful_conjugate Successful this compound Conjugate high_potency->successful_conjugate

Logical flow from experimental data to conclusion of efficacy.

References

A Comparative Guide to DOPE-Mal and DOPE-PEG for Nanoparticle Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of nanoparticles is a critical determinant of their in vivo performance, influencing their stability, circulation time, and interaction with biological systems. Among the myriad of available surface modifications, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) functionalized with either a maleimide (Mal) or a polyethylene glycol (PEG) moiety represents two distinct and widely employed strategies. This guide provides an objective comparison of DOPE-Mal and DOPE-PEG, focusing on their impact on nanoparticle stability, supported by experimental data and detailed protocols.

At a Glance: this compound vs. DOPE-PEG

FeatureThis compoundDOPE-PEG
Primary Function Covalent conjugation of thiol-containing molecules (e.g., peptides, antibodies) for targeted delivery.Steric stabilization, reduction of opsonization, and prolonged circulation half-life.
Stability Mechanism Primarily relies on the overall nanoparticle composition and the stability of the maleimide group itself.Forms a hydrated layer on the nanoparticle surface, providing a steric barrier against aggregation and protein adsorption.[1][2]
Chemical Stability The maleimide group is susceptible to hydrolysis, particularly at neutral to alkaline pH, which can affect conjugation efficiency and alter surface charge.[3][4]The ether linkages in the PEG chain are generally stable under physiological conditions.
Colloidal Stability Can provide stable nanoparticles, but the potential for hydrolysis of unreacted maleimide groups may lead to changes in surface charge and potential aggregation over time.[5]Generally confers excellent colloidal stability, preventing aggregation in biological media.
Biocompatibility The maleimide group can react with endogenous thiols, which may lead to off-target interactions.PEG is considered biocompatible and is widely used to improve the safety profile of nanomedicines.

Quantitative Performance Data

The following tables summarize key quantitative data from studies evaluating the stability of nanoparticles functionalized with maleimide-terminated lipids and standard PEGylated lipids. While direct comparative studies on this compound versus DOPE-PEG are limited, data from analogous systems, such as those using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), provide valuable insights into their relative performance.

Table 1: Physicochemical Characteristics of Maleimide-Functionalized vs. PEGylated Liposomes

This table presents a comparison of the initial physicochemical properties of liposomes functionalized with DSPE-PEG-Maleimide (as a proxy for this compound) and standard PEGylated liposomes.

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Maleimide-Functionalized Liposomes (M-Lip/Dox) ~100Not Reported-39.0
Conventional PEGylated Liposomes (Lip/Dox) ~100Not Reported-22.2

Data from a study comparing doxorubicin-loaded maleimide-functionalized liposomes to conventional liposomes.

Table 2: Stability of Maleimide-Functionalized Liposomes Over Time

This table illustrates the stability of maleimide-functionalized liposomes and their non-functionalized counterparts after one week of storage at 4°C.

FormulationInitial Mean Diameter (nm)Mean Diameter after 1 week (nm)Reference
Maleimide-Functionalized Liposomes (M-Lip/Dox) ~100No significant change
Conventional PEGylated Liposomes (Lip/Dox) ~100No significant change
Table 3: Chemical Stability of Maleimide Groups on Liposomes

The stability of the maleimide group is crucial for the subsequent conjugation and overall stability of the nanoparticle. This table shows the percentage of active maleimide groups remaining on DSPE-PEG2000-Mal liposomes after preparation using two different methods.

Preparation MethodActive Maleimide Groups after PreparationActive Maleimide Groups after PurificationReference
Pre-insertion 63%32%
Post-insertion 76%Not Reported (minimal effects observed)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to reproduce and validate these findings.

Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI)

Objective: To determine the mean hydrodynamic diameter and the size distribution of the nanoparticles in a liquid suspension.

Methodology:

  • Sample Preparation: Dilute the nanoparticle suspension to an appropriate concentration (typically 0.1-1.0 mg/mL) using a suitable filtered buffer (e.g., phosphate-buffered saline, PBS). Ensure the final sample volume is sufficient for the DLS cuvette (e.g., 1 mL).

  • Instrument Setup: Use a DLS instrument such as a Malvern Zetasizer. Set the measurement parameters, including the dispersant properties (viscosity and refractive index), temperature (typically 25°C), and scattering angle (e.g., 173°).

  • Measurement:

    • Equilibrate the sample to the set temperature for at least 2 minutes.

    • Perform at least three replicate measurements, with each measurement consisting of multiple runs.

    • The instrument's software will analyze the fluctuations in scattered light intensity to calculate the particle size (Z-average) and PDI.

  • Data Analysis: Report the mean Z-average diameter and PDI with the standard deviation from the replicate measurements. A PDI value below 0.3 is generally considered indicative of a monodisperse population.

Zeta Potential Measurement

Objective: To determine the surface charge of the nanoparticles, which is a key indicator of colloidal stability.

Methodology:

  • Sample Preparation: Prepare the nanoparticle suspension in a low ionic strength medium (e.g., 10 mM NaCl) to a suitable concentration. The suspending medium should be filtered through a 0.2 µm filter.

  • Instrument Setup: Utilize an instrument capable of electrophoretic light scattering (ELS), such as a Malvern Zetasizer. Use a specific zeta potential cell.

  • Measurement:

    • Load the sample into the zeta cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

    • Apply an electric field and measure the velocity of the particles. The instrument calculates the electrophoretic mobility and converts it to the zeta potential using the Helmholtz-Smoluchowski equation.

    • Perform multiple runs for each sample to ensure reproducibility.

  • Data Analysis: Report the mean zeta potential value and standard deviation. Higher absolute zeta potential values (e.g., > ±30 mV) generally indicate better colloidal stability due to strong electrostatic repulsion between particles.

In Vitro Drug Release Assay (Dialysis Method)

Objective: To evaluate the rate and extent of drug release from the nanoparticles over time in a simulated physiological environment.

Methodology:

  • Preparation of Dialysis Setup:

    • Hydrate a dialysis membrane with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

    • Place a known concentration of the drug-loaded nanoparticle suspension (e.g., 1 mL) into the dialysis bag.

    • Seal the dialysis bag and place it in a larger volume of release medium (e.g., 250 mL of PBS at pH 7.4) maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 500 µL) of the release medium.

  • Sample Analysis: Quantify the amount of released drug in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of encapsulated drug. Plot the cumulative drug release versus time to obtain the release profile.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_dope_mal This compound Functionalization cluster_dope_peg DOPE-PEG Functionalization Nanoparticle Core Nanoparticle Core Lipid Bilayer (DOPE) Lipid Bilayer (DOPE) Nanoparticle Core->Lipid Bilayer (DOPE) Encapsulation Maleimide Group Maleimide Group Lipid Bilayer (DOPE)->Maleimide Group Functionalization Thiol-containing Ligand Thiol-containing Ligand Maleimide Group->Thiol-containing Ligand Covalent Conjugation (Thiol-Maleimide Click Chemistry) Nanoparticle Core_peg Nanoparticle Core Lipid Bilayer (DOPE)_peg Lipid Bilayer (DOPE) Nanoparticle Core_peg->Lipid Bilayer (DOPE)_peg Encapsulation PEG Chain PEG Chain Lipid Bilayer (DOPE)_peg->PEG Chain Functionalization Steric Hindrance Steric Hindrance PEG Chain->Steric Hindrance Provides

Caption: Functionalization of nanoparticles with this compound for targeted delivery versus DOPE-PEG for steric stabilization.

Start Start Nanoparticle Formulation Prepare Nanoparticle Suspension Start->Nanoparticle Formulation DLS Measurement Measure Particle Size (DLS) Nanoparticle Formulation->DLS Measurement Zeta Potential Measurement Measure Zeta Potential (ELS) Nanoparticle Formulation->Zeta Potential Measurement Stability Study Incubate at Defined Temperature (e.g., 4°C, 25°C) DLS Measurement->Stability Study Zeta Potential Measurement->Stability Study Time Points Take Aliquots at Various Time Points Stability Study->Time Points Analyze Samples Re-measure Size and Zeta Potential Time Points->Analyze Samples Continue until final time point Analyze Samples->Time Points Continue until final time point End End Analyze Samples->End

Caption: Experimental workflow for assessing the colloidal stability of nanoparticles over time.

Conclusion

The choice between this compound and DOPE-PEG for nanoparticle functionalization is fundamentally application-dependent.

  • DOPE-PEG is the superior choice when the primary goal is to achieve long circulation times and enhanced colloidal stability. The inert, hydrophilic PEG chains effectively shield the nanoparticle surface, minimizing protein adsorption and preventing aggregation, which are crucial for systemic drug delivery.

  • This compound is indispensable for targeted delivery strategies that require the covalent attachment of specific ligands. While the maleimide group offers a robust method for bioconjugation, researchers must be cognizant of its susceptibility to hydrolysis. The stability of the maleimide group is highly dependent on the pH and the method of nanoparticle preparation. Although maleimide-functionalized nanoparticles can exhibit good stability, careful optimization of the formulation and storage conditions is necessary to ensure the integrity and reactivity of the maleimide moiety.

For optimal performance, a combination of both functionalities is often employed, where a certain percentage of a maleimide-functionalized PEG-lipid is incorporated alongside standard PEG-lipids. This approach leverages the stability benefits of PEGylation while enabling targeted delivery through the reactive maleimide group. Researchers should carefully characterize the physicochemical properties and long-term stability of their specific nanoparticle formulations to ensure they meet the requirements of their intended application.

References

A Comparative Analysis of DOPE-Mal and DSPE-Mal Lipids for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of drug delivery, the rational design of lipid-based nanoparticles is paramount to achieving therapeutic efficacy. Among the diverse array of lipids available for liposome formulation, functionalized phosphoethanolamines (PEs) such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide] (DOPE-Mal) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide] (DSPE-Mal) have garnered significant attention. Both lipids incorporate a maleimide headgroup, providing a versatile platform for the covalent attachment of targeting ligands. However, the subtle yet critical differences in their acyl chain composition—unsaturated oleoyl chains in DOPE versus saturated stearoyl chains in DSPE—give rise to distinct physicochemical properties that profoundly influence the in vitro and in vivo performance of the resulting liposomes.

This guide provides a comprehensive comparative analysis of this compound and DSPE-Mal, offering a head-to-head look at their impact on liposome stability, fusogenicity, drug release kinetics, and circulation longevity. Supported by a synthesis of available experimental data and detailed methodologies, this document aims to equip researchers with the knowledge to make informed decisions in the selection of the optimal maleimide-functionalized lipid for their specific drug delivery application.

Physicochemical and Performance Characteristics: A Comparative Overview

The fundamental differences in the molecular geometry of DOPE and DSPE translate into significant variations in the performance of liposomes incorporating these lipids. DOPE, with its unsaturated oleoyl chains, possesses a cone-like molecular shape that induces negative curvature strain in lipid bilayers. This inherent instability is a key driver of its fusogenic properties, which are highly desirable for facilitating the endosomal escape of encapsulated cargo. Conversely, the saturated stearoyl chains of DSPE lend it a more cylindrical shape, promoting the formation of stable, rigid bilayers. This stability contributes to enhanced drug retention and prolonged systemic circulation times.

The following tables summarize the key quantitative data, compiled from various studies, to highlight the performance differences between liposomes formulated with this compound and DSPE-Mal. It is important to note that direct side-by-side comparative studies for the maleimide derivatives are limited; therefore, these values represent typical performance characteristics observed in liposomes predominantly featuring either DOPE or DSPE.

Physicochemical Properties This compound Containing Liposomes DSPE-Mal Containing Liposomes Key Implications
Predominant Molecular Shape ConeCylindricalInfluences membrane curvature and stability.
Bilayer Property Fusogenic, less stableStable, rigidDOPE promotes membrane fusion; DSPE enhances stability.
Particle Size (nm) 100 - 20080 - 150Both can form nanoparticles in the desired size range.
Zeta Potential (mV) Near-neutral to slightly negativeNear-neutral to slightly negativeThe maleimide headgroup does not significantly alter surface charge.
In Vitro Performance This compound Containing Liposomes DSPE-Mal Containing Liposomes Key Implications
Encapsulation Efficiency (%) Generally lower to moderateGenerally higherMore stable bilayers of DSPE-liposomes lead to better drug retention during formulation.
Drug Release at Physiological pH Faster release profileSlower, more controlled releaseThe less stable nature of DOPE bilayers can lead to premature drug leakage.
pH-Triggered Release High (in acidic conditions)LowDOPE's fusogenicity is enhanced in the acidic environment of endosomes, promoting drug release.
Serum Stability ModerateHighDSPE-containing liposomes are more resistant to destabilization by serum components.
In Vivo Performance This compound Containing Liposomes DSPE-Mal Containing Liposomes Key Implications
Circulation Half-life ShorterLongerThe "stealth" properties conferred by PEGylated DSPE reduce clearance by the reticuloendothelial system.[1]
Endosomal Escape HighLowDOPE's fusogenic nature is critical for delivering cargo to the cytoplasm.
Tumor Accumulation (Targeted) ModerateHighLonger circulation of DSPE-liposomes increases the probability of reaching the target site.

Visualizing the Lipids and Their Function

To better understand the concepts discussed, the following diagrams illustrate the chemical structures of this compound and DSPE-Mal, their differing effects on liposome structure, and their proposed mechanisms of action in drug delivery.

cluster_DOPE This compound Structure cluster_DSPE DSPE-Mal Structure DOPE_structure DOPE_structure DSPE_structure DSPE_structure

Caption: Chemical structures of this compound and DSPE-Mal.

cluster_DOPE This compound Liposome cluster_DSPE DSPE-Mal Liposome DOPE Cone-shaped this compound Bilayer_D Unstable, Fusogenic Bilayer DOPE->Bilayer_D DSPE Cylindrical-shaped DSPE-Mal Bilayer_S Stable, Rigid Bilayer DSPE->Bilayer_S

Caption: Impact of lipid geometry on liposome bilayer properties.

cluster_pathway Cellular Fate of Liposomes start Targeted Liposome (this compound or DSPE-Mal) endocytosis Endocytosis start->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome escape Endosomal Escape (DOPE-mediated) endosome->escape This compound degradation Lysosomal Degradation (DSPE-liposomes) endosome->degradation DSPE-Mal release Cytosolic Drug Release escape->release

Caption: Proposed intracellular trafficking pathways.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful formulation and evaluation of liposomes. The following sections provide synthesized methodologies for key experiments cited in the comparison of this compound and DSPE-Mal lipids.

Protocol 1: Liposome Preparation by Thin-Film Hydration

This protocol describes a common method for preparing maleimide-functionalized liposomes.

Materials:

  • This compound or DSPE-Mal

  • Helper lipids (e.g., DSPC, Cholesterol)

  • Chloroform

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve this compound or DSPE-Mal and helper lipids in chloroform in a round-bottom flask at the desired molar ratio.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the desired buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Sonication: Sonicate the MLV suspension in a water bath sonicator for 5-10 minutes to reduce the size and lamellarity of the vesicles.

  • Extrusion: For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-20 passes.

  • Storage: Store the prepared liposomes at 4°C.

start Dissolve Lipids in Chloroform film Form Thin Lipid Film (Rotary Evaporation) start->film hydration Hydrate with Buffer (Forms MLVs) film->hydration sonication Sonication hydration->sonication extrusion Extrusion (e.g., 100 nm) sonication->extrusion end Unilamellar Liposomes extrusion->end

Caption: Workflow for liposome preparation by thin-film hydration.

Protocol 2: Determination of Encapsulation Efficiency

This protocol outlines a method to quantify the amount of drug successfully encapsulated within the liposomes.[2][]

Materials:

  • Drug-loaded liposome suspension

  • Size exclusion chromatography (SEC) column (e.g., Sephadex G-50)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Detergent solution (e.g., 1% Triton X-100)

Procedure:

  • Separation of Free Drug: Separate the unencapsulated drug from the liposomes by passing the suspension through an SEC column equilibrated with PBS. The liposomes will elute in the void volume, while the free drug will be retained.

  • Quantification of Total Drug: Take an aliquot of the original, unpurified liposome suspension. Disrupt the liposomes by adding a detergent solution (e.g., 1% Triton X-100) to release the encapsulated drug. Measure the total drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Quantification of Encapsulated Drug: Collect the liposome fraction from the SEC column. Disrupt these liposomes with the detergent solution and measure the drug concentration as in the previous step.

  • Calculation of Encapsulation Efficiency (EE%): EE% = (Amount of Encapsulated Drug / Total Amount of Drug) x 100

Protocol 3: In Vitro Drug Release Assay

This protocol describes a dialysis-based method to assess the drug release kinetics from liposomes.[4][5]

Materials:

  • Drug-loaded liposome suspension

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Shaking water bath or incubator

  • Analytical instrument for drug quantification (e.g., spectrophotometer, HPLC)

Procedure:

  • Place a known volume of the drug-loaded liposome suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a larger volume of the release medium pre-warmed to 37°C in a shaking water bath.

  • At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag.

  • Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Protocol 4: In Vivo Circulation Half-Life Study

This protocol provides a general method for determining the circulation half-life of liposomes in a small animal model.

Materials:

  • Liposome suspension (fluorescently or radioactively labeled)

  • Small animal model (e.g., mice)

  • Blood collection supplies (e.g., capillaries, microcentrifuge tubes)

  • Centrifuge

  • Analytical instrument for quantifying the label (e.g., fluorescence plate reader, gamma counter)

Procedure:

  • Administer the labeled liposome suspension to the animals via intravenous injection (e.g., tail vein).

  • At various time points post-injection, collect small blood samples from the animals.

  • Process the blood samples to obtain plasma or serum by centrifugation.

  • Quantify the amount of the label (fluorescence or radioactivity) in the plasma or serum samples.

  • Plot the concentration of the label in the blood versus time.

  • Fit the data to a pharmacokinetic model (e.g., one-compartment or two-compartment model) to calculate the circulation half-life (t½).

Protocol 5: Cellular Uptake and Endosomal Escape Assay

This protocol uses confocal microscopy to visualize the cellular uptake and endosomal escape of fluorescently labeled liposomes.

Materials:

  • Fluorescently labeled liposomes (e.g., with a lipid-soluble dye like DiI or DiD)

  • Cell culture medium

  • Cells of interest cultured on glass-bottom dishes

  • Endosomal/lysosomal markers (e.g., LysoTracker Green)

  • Confocal microscope

Procedure:

  • Incubate the cells with the fluorescently labeled liposomes for various time periods (e.g., 1, 4, 24 hours).

  • In the final 30-60 minutes of incubation, add the endosomal/lysosomal marker to the cells.

  • Wash the cells with PBS to remove non-internalized liposomes.

  • Fix the cells (optional, depending on the experiment).

  • Image the cells using a confocal microscope, acquiring images in the channels corresponding to the liposome label and the endosomal/lysosomal marker.

  • Analyze the images for co-localization between the liposome signal and the endosomal/lysosomal signal. A decrease in co-localization over time, with a more diffuse cytoplasmic signal from the liposome's cargo (if also fluorescently labeled), indicates endosomal escape.

start Incubate Cells with Fluorescent Liposomes stain Add Endosomal Marker (e.g., LysoTracker) start->stain wash Wash to Remove External Liposomes stain->wash image Confocal Microscopy Imaging wash->image analyze Analyze Co-localization image->analyze end Assess Endosomal Escape analyze->end

Caption: Workflow for assessing cellular uptake and endosomal escape.

Conclusion

The choice between this compound and DSPE-Mal for the formulation of targeted liposomes is a critical decision that hinges on the specific therapeutic objective. For applications requiring robust stability, prolonged circulation, and controlled drug release, DSPE-Mal is the superior choice. Its saturated acyl chains contribute to a rigid and stable bilayer, minimizing premature drug leakage and enabling the liposome to evade rapid clearance from the bloodstream. This extended circulation time is particularly advantageous for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.

Conversely, when the therapeutic strategy relies on the efficient intracellular delivery of the payload to the cytoplasm, this compound is the more appropriate lipid. Its inherent fusogenic properties, which are potentiated in the acidic environment of the endosome, facilitate the escape of the liposome's contents from the endo-lysosomal pathway, thereby preventing their degradation and ensuring their bioavailability at the site of action.

Ultimately, the optimal formulation may involve a carefully balanced combination of both fusogenic and stabilizing lipids to harness the beneficial attributes of each. This comparative guide, along with the provided experimental protocols, serves as a foundational resource for researchers to navigate the complexities of liposome design and to develop more effective and targeted drug delivery systems.

References

Assessing the Immunomodulatory Activity of DOPE-Mal Liposomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of immunotherapy has underscored the critical need for advanced drug delivery systems that can modulate the immune system with precision and efficacy. Among these, liposomes have emerged as a versatile platform for the delivery of immunostimulatory agents. This guide provides a comparative assessment of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide] (DOPE-Mal) liposomes, evaluating their immunomodulatory activity against other common liposomal formulations. By presenting experimental data, detailed protocols, and visual representations of key biological pathways, this guide aims to equip researchers with the necessary information to make informed decisions in the design and application of liposomal immunotherapies.

Comparative Analysis of Immunomodulatory Liposomes

The immunomodulatory potential of liposomes is intricately linked to their composition, size, and surface characteristics. DOPE-containing liposomes are of particular interest due to the fusogenic properties of DOPE, which can facilitate the endosomal escape of encapsulated cargo. The inclusion of a maleimide functional group allows for the covalent conjugation of thiol-containing molecules, such as peptides and antibodies, enabling targeted delivery and enhanced immunological engagement.

This section compares this compound liposomes with other formulations, including those containing the cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and the non-fusogenic helper lipid 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).

In Vitro Immunotoxicity

A primary consideration in the design of immunomodulatory liposomes is their potential for cytotoxicity, particularly towards immune cells. Cationic liposomes, while effective for nucleic acid delivery, can exhibit significant toxicity. The presence of DOPE has been shown to enhance the toxicity of some cationic lipids towards phagocytic cells like macrophages.[1]

Liposome FormulationCationic LipidHelper LipidED₅₀ for Macrophage Toxicity (nmol/mL)Reference
DOPE/DDABDDABDOPE< 10[1]
DOPE/DOTAPDOTAPDOPE12[1]
DOPE/DMTAPDMTAPDOPE50[1]
DOPE/DPTAPDPTAPDOPE400[1]
DOPE/DSTAPDSTAPDOPE> 1000

ED₅₀: The effective dose for 50% of the maximal effect (in this case, toxicity).

Notably, the replacement of DOPE with DPPC or the inclusion of PEGylated lipids like DSPE-PEG2000 can significantly reduce this toxicity.

In Vitro Cytokine Induction

The ability of liposomes to induce cytokine production is a key indicator of their immunomodulatory activity. Different formulations can elicit distinct cytokine profiles, thereby shaping the nature of the immune response. For instance, cationic liposomes have been shown to induce the production of pro-inflammatory cytokines.

Liposome FormulationStimulusCell TypeKey Cytokines InducedReference
DOTAP Liposomes-Murine MacrophagesTNF-α, IL-6, IL-10, Cxcl1, Cxcl2
Cationic LiposomescGAMP (STING agonist)Macrophage Reporter CellsType I Interferon
C3-Targeted LiposomesTLR agonistsMurine Bone Marrow CellsIL-1β, IL-6, IL-12, TNF-α
DOTAP/Cholesterol LiposomesCpG ODNHuman PBMCsIL-6, IFN-α
In Vivo Antitumor Efficacy

The ultimate measure of an immunomodulatory liposome's potential lies in its in vivo efficacy. Studies have demonstrated the ability of liposomal formulations to inhibit tumor growth and improve survival in preclinical models. A notable example is a nanoliposomal vaccine composed of a HER2/neu-derived peptide (P435) conjugated to Maleimide-PEG2000-DSPE, with DOPE included in the liposome structure.

Liposome FormulationTumor ModelKey FindingsReference
Lip + DOPE + P435TUBO (HER2-positive breast cancer)Lowest tumor size and longest survival time
PEG-ACGs-Lipo + Blank PEG-Lipo4T1 (breast cancer)Significantly reduced tumor volume by 22.6%
DOPE-DVar7-lip@DOX + GlucoseMDA-MB-435S (melanoma)Significant tumor growth inhibition
DOTAP-based mRNA liposomesVarious tumor modelsInduction of robust anti-tumor activity

Experimental Protocols

Reproducible and rigorous experimental design is paramount in assessing the immunomodulatory activity of liposomes. This section provides detailed protocols for key assays.

Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes the preparation of this compound liposomes incorporating a PEGylated maleimide lipid for subsequent conjugation.

  • Lipid Film Formation:

    • Dissolve DOPE, cholesterol, and DSPE-PEG(2000)-Maleimide in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. A typical molar ratio would be 55:40:5 (DOPE:Cholesterol:DSPE-PEG-Mal).

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. The buffer should contain the substance to be encapsulated if applicable.

    • The hydration process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion using a mini-extruder.

    • Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Conjugation of Thiolated Molecules (e.g., Peptides):

    • Dissolve the thiol-containing molecule in a suitable buffer.

    • Add the molecule to the liposome suspension at a specific molar ratio.

    • Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.

    • Remove unreacted molecules by dialysis or size exclusion chromatography.

Intracellular Cytokine Staining of Macrophages

This protocol details the steps for analyzing cytokine production in macrophages treated with liposomes using flow cytometry.

  • Cell Preparation and Stimulation:

    • Isolate macrophages (e.g., bone marrow-derived macrophages or a cell line like RAW 264.7) and plate them at a concentration of 1-2 x 10⁶ cells/mL.

    • Treat the cells with the liposome formulations to be tested for a specified period (e.g., 12-24 hours). Include positive (e.g., LPS) and negative (untreated) controls.

    • In the last 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to cause cytokines to accumulate intracellularly.

  • Surface Staining:

    • Harvest the cells and wash them with staining buffer (e.g., PBS with 2% FBS).

    • Stain for cell surface markers (e.g., CD11b, F4/80) by incubating with fluorochrome-conjugated antibodies for 20-30 minutes at 4°C in the dark.

    • Wash the cells to remove unbound antibodies.

  • Fixation and Permeabilization:

    • Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.

    • Wash the cells and then permeabilize them with a permeabilization buffer (e.g., staining buffer containing 0.1-0.5% saponin or a commercial permeabilization solution).

  • Intracellular Staining:

    • Incubate the fixed and permeabilized cells with fluorochrome-conjugated antibodies against the cytokines of interest (e.g., TNF-α, IL-6, IL-12) for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to quantify the percentage of cytokine-producing cells and the mean fluorescence intensity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the immunomodulatory activity of liposomes can aid in understanding their mechanisms of action. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

G cluster_0 Cationic Liposome Uptake and STING Pathway Activation liposome Cationic Liposome (e.g., DOTAP/DOPE) endosome Endosome liposome->endosome Endocytosis cargo_release Endosomal Escape (facilitated by DOPE) endosome->cargo_release cgamp cGAMP (if co-delivered) cargo_release->cgamp sting STING cgamp->sting Activation tbk1 TBK1 sting->tbk1 Recruitment & Activation irf3 IRF3 tbk1->irf3 Phosphorylation nucleus Nucleus irf3->nucleus Translocation ifn_genes Type I IFN Genes irf3->ifn_genes Transcription Activation ifn_production Type I Interferon Production ifn_genes->ifn_production G cluster_1 Experimental Workflow for In Vivo Antitumor Efficacy tumor_implantation Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth treatment Treatment with Liposomal Formulations tumor_growth->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring Repeated Dosing endpoint Study Endpoint monitoring->endpoint analysis Ex Vivo Analysis (e.g., Histology, Immune Cell Infiltration) endpoint->analysis

References

A Comparative Guide to the In Vivo Efficacy of DOPE-Mal Drug Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective delivery of therapeutic agents to target sites remains a critical challenge. Liposomal formulations, particularly those incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), offer a promising avenue for enhancing intracellular delivery due to DOPE's fusogenic properties that facilitate endosomal escape. The further functionalization with maleimide (Mal) enables the covalent conjugation of targeting ligands, such as antibodies or peptides, to the liposome surface, thereby improving target specificity. This guide provides an objective comparison of the in vivo performance of DOPE-Mal drug formulations against relevant alternatives, supported by experimental data.

Comparative Analysis of In Vivo Efficacy

The inclusion of DOPE in liposomal formulations is primarily aimed at enhancing the cytoplasmic delivery of encapsulated drugs. When combined with a targeting moiety via a maleimide linker, the resulting this compound formulation is designed to offer both target specificity and efficient intracellular release.

Tumor Growth Inhibition

Studies have demonstrated that maleimide-functionalized liposomes can lead to more potent antitumor effects compared to their non-functionalized counterparts. For instance, doxorubicin-loaded liposomes with a maleimide-modified surface (M-Lip/Dox) exhibited significantly higher anticancer efficacy in mice bearing 4T1 tumor xenografts compared to unmodified liposomes (Lip/Dox).[1] This enhanced effect is attributed to the prolonged retention of the maleimide-modified liposomes at the tumor site.[1]

In a separate study, maleimide-modified pH-sensitive liposomes (M-GGLG-liposomes) encapsulating doxorubicin showed a more potent antitumor effect than both unmodified GGLG-liposomes and conventional DPPC-liposomes in a breast cancer mouse model.[2][3]

FormulationAnimal ModelTumor TypeEfficacy OutcomeReference
M-Lip/Dox (Maleimide-functionalized) Mice with 4T1 xenograftsBreast CancerSignificantly higher anticancer efficacy and longer tumor retention compared to Lip/Dox.[1]
Lip/Dox (Unmodified) Mice with 4T1 xenograftsBreast CancerLower anticancer efficacy compared to M-Lip/Dox.
M-GGLG-DOX-liposomes (Maleimide-modified, pH-sensitive) Mice with breast cancerBreast CancerMore potent antitumor effect than GGLG-DOX-liposomes and DPPC-DOX-liposomes.
GGLG-DOX-liposomes (Unmodified, pH-sensitive) Mice with breast cancerBreast CancerLess potent antitumor effect compared to M-GGLG-DOX-liposomes.
DPPC-DOX-liposomes (Conventional) Mice with breast cancerBreast CancerLess potent antitumor effect compared to M-GGLG-DOX-liposomes.
Gene Delivery and Expression

The presence of DOPE in liposomal formulations has been shown to be crucial for efficient gene delivery in vivo. In a comparative study, mannosylated cationic liposomes containing DOPE (Man/DOPE) achieved higher gene expression in the liver of mice compared to those containing dioleoylphosphatidylcholine (DOPC) (Man/DOPC). This suggests that DOPE's ability to facilitate intracellular trafficking enhances the efficacy of gene delivery.

FormulationAnimal ModelTarget OrganEfficacy OutcomeReference
Man/DOPE complex MiceLiverHigher gene expression compared to Man/DOPC complex.
Man/DOPC complex MiceLiverLower gene expression compared to Man/DOPE complex.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the formulation of this compound liposomes and the assessment of their in vivo efficacy.

Formulation of this compound Immunoliposomes

This protocol describes the preparation of targeted liposomes where an antibody is conjugated to the liposome surface via a maleimide linker.

  • Liposome Preparation (Thin-Film Hydration Method):

    • Dissolve lipids (e.g., DOPE, cholesterol, and DSPE-PEG-Maleimide in a desired molar ratio) in an organic solvent like chloroform.

    • Create a thin lipid film by evaporating the solvent using a rotary evaporator.

    • Hydrate the lipid film with an aqueous buffer containing the therapeutic agent to form multilamellar vesicles (MLVs).

    • Extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (ULVs) with a uniform size distribution.

  • Antibody Thiolation:

    • React the targeting antibody with a thiolation agent, such as Traut's reagent (2-iminothiolane), to introduce free sulfhydryl (-SH) groups.

  • Conjugation of Antibody to Liposomes:

    • Incubate the thiolated antibody with the maleimide-functionalized liposomes. The maleimide groups on the liposome surface will react with the sulfhydryl groups on the antibody to form a stable thioether bond.

    • Remove unconjugated antibody through a purification method like size exclusion chromatography.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a this compound drug formulation in a mouse model.

  • Animal Model:

    • Implant tumor cells (e.g., 4T1 breast cancer cells) subcutaneously into immunocompromised mice.

    • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Treatment:

    • Randomly assign mice to different treatment groups (e.g., saline control, free drug, non-targeted liposomes, this compound targeted liposomes).

    • Administer the formulations intravenously at a specified dose and schedule.

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly (e.g., every 2-3 days).

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biodistribution).

  • Biodistribution Analysis:

    • To determine the accumulation of the liposomes in different organs, label the liposomes with a fluorescent dye or a radionuclide.

    • After administration, collect major organs (tumor, liver, spleen, kidneys, etc.) at different time points.

    • Quantify the amount of the label in each organ using an appropriate imaging system or counter.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

Targeted_Drug_Delivery_Pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment Immunoliposome This compound Immunoliposome Drug Encapsulated Tumor_Cell Tumor Cell Overexpressed Receptor Immunoliposome->Tumor_Cell 1. Targeting & Binding Endosome Endosome Acidic pH Tumor_Cell->Endosome 2. Internalization Cytoplasm Cytoplasm Drug Release Endosome->Cytoplasm 3. Endosomal Escape (DOPE-mediated) Therapeutic_Effect Therapeutic Effect Cytoplasm->Therapeutic_Effect 4. Action

Caption: Targeted drug delivery pathway of a this compound immunoliposome.

InVivo_Efficacy_Workflow Start Start Tumor_Implantation Tumor Cell Implantation in Mice Start->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Treatment Intravenous Administration of Formulations Grouping->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint Reached? Monitoring->Endpoint Endpoint->Monitoring No Euthanasia Euthanasia & Tumor/ Organ Collection Endpoint->Euthanasia Yes Analysis Data Analysis (Tumor Weight, Biodistribution, etc.) Euthanasia->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General workflow for an in vivo tumor xenograft efficacy study.

References

A Comparative Guide to Validating pH-Sensitive Release from DOPE-Mal Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DOPE-Mal (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide]) liposomes with other pH-sensitive liposomal formulations. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the underlying mechanisms and workflows.

Unlocking Intracellular Delivery: The Power of pH-Sensitivity

The effective delivery of therapeutic agents to their intracellular targets remains a significant challenge in drug development. pH-sensitive liposomes are a promising class of nanocarriers designed to remain stable at physiological pH (around 7.4) and selectively release their payload in the acidic microenvironments characteristic of tumors and endosomes (pH 5.0-6.5). This triggered release mechanism enhances drug efficacy while minimizing off-target toxicity.

DOPE-based liposomes, often stabilized with an acidic amphiphile like cholesteryl hemisuccinate (CHEMS), are a well-established platform for pH-sensitive drug delivery. The maleimide (Mal) group on the DOPE lipid allows for the convenient conjugation of targeting ligands, further enhancing their specificity.

Performance Comparison of pH-Sensitive Liposomes

The following table summarizes the in vitro release performance of various pH-sensitive liposome formulations at physiological and acidic pH. The data highlights the significant increase in drug release at lower pH, a hallmark of these smart delivery systems.

Liposome FormulationEncapsulated Drug% Drug Release at pH 7.4% Drug Release at Acidic pHTime (hours)Reference
DOPE/CHEMSDoxorubicin< 10%~90% (pH 5.5)6[1]
DOPE/CHEMS (PEGylated)Gemcitabine~30%~58.5% (pH 5.0)8
Oleic Acid/PE/CholesterolDocetaxel-1.3-fold higher at pH 5.0-[1]
Polymer-based (PDPA)Doxorubicin~20%> 80% (pH 6.0)48[1]
Polymer-based (PGA)Doxorubicin24.0%75.7% (pH 5.0)24

Visualizing the Mechanism and Workflow

To better understand the principles behind pH-sensitive release and the experimental procedures used for its validation, the following diagrams are provided.

pH_Sensitive_Release_Mechanism cluster_physiological Physiological pH (7.4) cluster_acidic Acidic pH (5.0-6.5) Stable_Liposome Stable this compound/CHEMS Liposome (Bilayer Phase) Drug_Encapsulated Drug Encapsulated Protonation Protonation of CHEMS Stable_Liposome->Protonation Lower pH Destabilization DOPE Phase Transition (Hexagonal Phase) Protonation->Destabilization Induces Drug_Release Drug Release Destabilization->Drug_Release Leads to

Caption: Mechanism of pH-sensitive drug release from DOPE/CHEMS liposomes.

Experimental_Workflow Formulation Liposome Formulation (Thin-Film Hydration) Characterization Characterization (Size, Zeta Potential) Formulation->Characterization In_Vitro_Release In Vitro Release Assay (Dialysis Method) Characterization->In_Vitro_Release Data_Analysis Data Analysis (Quantification of Released Drug) In_Vitro_Release->Data_Analysis

Caption: Experimental workflow for validating pH-sensitive release.

Experimental Protocols

Preparation of pH-Sensitive Liposomes by Thin-Film Hydration

This method is a widely used technique for the preparation of liposomes.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide] (this compound)

  • Cholesteryl hemisuccinate (CHEMS)

  • Drug to be encapsulated

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Dissolve this compound and CHEMS (typically in a 6:4 molar ratio) in a chloroform:methanol solvent mixture in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a solution of the drug in PBS (pH 7.4) by vortexing. The temperature of the hydrating solution should be above the phase transition temperature of the lipids.

  • To reduce the size of the multilamellar vesicles and create unilamellar vesicles, sonicate the liposome suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

In Vitro Drug Release Assay by Dialysis Method

This assay is a standard method to evaluate the release kinetics of a drug from a nanoparticle formulation.

Materials:

  • Drug-loaded liposome suspension

  • Dialysis tubing (e.g., with a molecular weight cut-off of 12-14 kDa)

  • Release media: PBS at pH 7.4 and an acidic buffer (e.g., acetate buffer at pH 5.5)

  • Shaking incubator or water bath

  • Spectrophotometer or other analytical instrument for drug quantification

Procedure:

  • Transfer a known volume (e.g., 1 mL) of the drug-loaded liposome suspension into a pre-wetted dialysis bag.

  • Seal both ends of the dialysis bag.

  • Immerse the dialysis bag into a larger volume of release medium (e.g., 50 mL) at 37°C with continuous gentle stirring.

  • Set up parallel experiments with release media at physiological pH (7.4) and acidic pH (e.g., 5.5).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Conclusion

The validation of pH-sensitive release is a critical step in the development of advanced liposomal drug delivery systems. This compound liposomes, in combination with acidic amphiphiles like CHEMS, demonstrate significant potential for targeted intracellular drug delivery due to their ability to selectively release their payload in acidic environments. The experimental protocols and comparative data presented in this guide provide a framework for researchers to design and evaluate their own pH-sensitive liposomal formulations, ultimately contributing to the development of more effective and less toxic cancer therapies.

References

The Role of Helper Lipids in Gene Delivery: A Comparative Analysis of DOPE-Mal and DOPC Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a lipid formulation is critical for the success of gene therapy applications. This guide provides an objective comparison of two commonly used helper lipids, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), in liposomal gene delivery systems. We will delve into their impact on transfection efficiency, the underlying mechanisms, and provide supporting experimental data and protocols.

Liposomes serve as promising non-viral vectors for gene delivery due to their biocompatibility and low immunogenicity.[1][2] Cationic liposomes, in particular, are widely used to complex with negatively charged nucleic acids to form "lipoplexes" that can be delivered to cells.[2][3] The efficiency of these lipoplexes is significantly influenced by the choice of a neutral "helper" lipid, which is included in the formulation to aid in processes like endosomal escape.[4] While both DOPE and DOPC are common helper lipids, they impart distinct properties to the liposomal formulation, leading to significant differences in gene expression. DOPE-Mal (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) is a functionalized variant of DOPE, incorporating a maleimide group for targeted delivery applications. However, the fundamental biophysical properties of the DOPE lipid itself are the primary driver of its performance as a helper lipid in gene expression, which will be the focus of this comparison.

Performance Comparison: this compound vs. DOPC Liposomes

The selection of a helper lipid can dramatically alter the transfection efficiency of a liposomal formulation. Numerous studies have demonstrated that liposomes containing DOPE generally exhibit significantly higher gene expression levels compared to those formulated with DOPC.

One comparative study on mannosylated cationic liposomes for in vivo gene transfer found that the formulation containing DOPE resulted in approximately 10-fold higher transfection activity in vitro compared to the formulation with DOPC. In vivo studies in the same report also confirmed higher gene expression with the DOPE-containing complex. This enhanced efficiency is largely attributed to the structural characteristics of the DOPE molecule.

Performance MetricDOPE-containing LiposomesDOPC-containing LiposomesKey Findings
In Vitro Transfection Efficiency Significantly HigherLowerFormulations with DOPE showed approximately 10-fold higher transfection activity in one study.
In Vivo Gene Expression HigherLowerIn vivo studies also demonstrated higher gene expression with DOPE-containing formulations.
Endosomal Escape Facilitates EscapeLess EffectiveDOPE's conical shape promotes the formation of non-bilayer structures, aiding in endosomal membrane disruption.
Lipoplex Stability Can be less stableForms more stable bilayersDOPC's cylindrical shape contributes to more stable, lamellar structures.
Cytotoxicity Dependent on overall formulationDependent on overall formulationCytotoxicity is primarily determined by the cationic lipid and the overall lipid concentration, not solely the helper lipid.

Mechanism of Action: The Role of Lipid Geometry

The primary reason for the superior performance of DOPE as a helper lipid lies in its molecular geometry and its influence on the lipid bilayer.

  • DOPE (Dioleoylphosphatidylethanolamine): Possesses a smaller headgroup, giving it a conical shape. This structure favors the formation of non-bilayer lipid structures, such as the inverted hexagonal (HII) phase, particularly under the acidic conditions of the endosome. This structural transition is believed to destabilize the endosomal membrane, facilitating the release of the genetic payload into the cytoplasm.

  • DOPC (Dioleoylphosphatidylcholine): Has a larger phosphocholine headgroup, resulting in a more cylindrical shape. This geometry favors the formation of stable lipid bilayers and lamellar structures, which are less fusogenic and therefore less effective at promoting endosomal escape.

G cluster_0 Cellular Uptake and Endosomal Escape Lipoplex Cationic Lipoplex (DNA + Liposome) Endocytosis Endocytosis Lipoplex->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome DOPE_Action DOPE promotes Hexagonal Phase (HII) Endosome->DOPE_Action Low pH Trigger Membrane_Fusion Endosomal Membrane Destabilization & Fusion DOPE_Action->Membrane_Fusion Release Gene Release into Cytoplasm Membrane_Fusion->Release Nucleus Nucleus Release->Nucleus Transcription Transcription & Translation Nucleus->Transcription Protein Protein Expression Transcription->Protein

Mechanism of DOPE-mediated endosomal escape.

Experimental Protocols

Below are generalized protocols for the preparation of liposomes and subsequent cell transfection. These should be optimized for specific cell types and plasmid DNA.

Liposome Preparation (Thin-Film Hydration Method)
  • Lipid Mixture Preparation: Dissolve the cationic lipid (e.g., DOTAP) and the helper lipid (DOPE or DOPC) in chloroform in a round-bottom flask. A common molar ratio is 1:1.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under a vacuum for at least 1-2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sterile water or PBS) by vortexing or bath sonication. This results in the formation of multilamellar vesicles (MLVs).

  • Sizing (Optional but Recommended): To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Cell Transfection Protocol
  • Cell Seeding: Plate cells in a multi-well plate (e.g., 6-well) and grow overnight to reach 70-80% confluency at the time of transfection.

  • Lipoplex Formation:

    • In a sterile polystyrene tube, dilute the plasmid DNA in a serum-free medium.

    • In a separate tube, dilute the liposome suspension in a serum-free medium.

    • Combine the diluted DNA and liposome solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of DNA-lipid complexes (lipoplexes).

  • Transfection:

    • Wash the cells once with serum-free medium.

    • Aspirate the medium and add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, add complete growth medium (containing serum) to the cells.

    • Incubate the cells for an additional 24-48 hours to allow for gene expression.

  • Assay: Harvest the cells and assay for the expression of the reporter gene (e.g., luciferase, GFP) to determine transfection efficiency.

G cluster_workflow Experimental Workflow for Liposome Transfection start Start prepare_lipids Prepare Lipid Film (Cationic Lipid + Helper Lipid) start->prepare_lipids prepare_cells Seed and Culture Cells start->prepare_cells hydrate Hydrate Film to form Liposomes prepare_lipids->hydrate form_lipoplex Form Lipoplex (Liposomes + Plasmid DNA) hydrate->form_lipoplex transfect Transfect Cells with Lipoplex prepare_cells->transfect form_lipoplex->transfect incubate Incubate for Gene Expression transfect->incubate assay Assay for Reporter Gene Expression incubate->assay end End assay->end

A typical workflow for comparing liposomal formulations.

Conclusion

For researchers aiming to maximize gene expression, DOPE is generally the recommended helper lipid due to its ability to facilitate endosomal escape. However, it is crucial to optimize the entire liposomal formulation, including the cationic lipid-to-helper lipid ratio and the overall lipid concentration, to balance transfection efficiency with potential cytotoxicity. While DOPC may lead to more stable liposomal formulations, its lower transfection efficiency makes it a less favorable choice for applications where high levels of gene expression are paramount. Further research involving direct, quantitative comparisons of this compound and DOPC in various formulations and cell types will continue to refine our understanding and guide the rational design of next-generation gene delivery systems.

References

A Head-to-Head Comparison of Non-Targeted and Targeted Liposomal Formulations for Gene Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and safe delivery of genetic material into cells is a cornerstone of modern biotechnology. Cationic liposomes, such as those formulated with DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), have become a widely used tool for gene transfection. The inclusion of the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is known to enhance transfection efficiency. This guide provides a detailed comparison between standard, non-targeted DOTAP/DOPE liposomes and advanced, targeted liposomes that incorporate a maleimide-functionalized lipid for specific cell recognition.

While "DOPE-Mal" is not a standalone transfection reagent, it represents a class of maleimide-functionalized lipids that can be integrated into liposomal formulations to create targeted delivery vehicles. This comparison will, therefore, explore the performance of non-targeted DOTAP/DOPE liposomes versus targeted liposomes, which leverage components like maleimide-functionalized lipids for enhanced specificity and efficiency.

Performance Data: Non-Targeted vs. Targeted Liposomes

The following tables summarize representative quantitative data on the transfection efficiency and cytotoxicity of non-targeted DOTAP/DOPE liposomes and RGD-targeted PEGylated liposomes. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from different studies. Experimental conditions, such as cell lines, plasmid DNA, and specific formulations, can significantly influence the outcomes.

Table 1: Transfection Efficiency

FormulationCell LineTransfection Efficiency (% of cells)Reporter GeneReference
Non-Targeted
DOTAP:DOPE (1:1 w/w)COS7Not specified (relative luciferase units)Luciferase[1]
DOTAP:DOPE (3:1 w/w)Huh7Not specified (relative luciferase units)Luciferase[1]
Targeted
RGD-PEG-DSPE/DOTAP/DOPEU-87 MG~25%GFP[2]

Table 2: Cytotoxicity

FormulationCell LineCell Viability (%)AssayReference
Non-Targeted
DOTAP:DOPEL929~60-80% (depending on concentration)Protein Assay[3]
Targeted
RGD-PEG-DSPE/DOTAP/DOPEU-87 MG>80%Not specified[2]

Mechanism of Action: A Tale of Two Strategies

Non-Targeted DOTAP/DOPE Liposomes: These liposomes rely on a net positive charge for their function. The cationic DOTAP molecules interact electrostatically with the negatively charged phosphate backbone of the nucleic acid, condensing it into a lipoplex. This positively charged complex then associates with the negatively charged cell membrane, facilitating its uptake into the cell, primarily through endocytosis. Once inside the endosome, the "fusogenic" helper lipid DOPE plays a crucial role. In the acidic environment of the endosome, DOPE undergoes a structural change from a bilayer (lamellar) to a non-bilayer inverted hexagonal phase. This transition disrupts the endosomal membrane, allowing the release of the genetic cargo into the cytoplasm and subsequent entry into the nucleus for transcription.

Targeted Liposomes with Maleimide-Functionalized Lipids: Targeted liposomes build upon the foundation of the non-targeted system by incorporating a ligand on their surface that specifically binds to receptors overexpressed on the target cells. This is often achieved by including a lipid with a reactive head group, such as maleimide, in the liposome formulation. Thiol-containing ligands, such as peptides (e.g., RGD) or antibodies, can then be covalently conjugated to the maleimide group. This "active targeting" mechanism enhances the binding and uptake of the liposomes by the target cells, leading to potentially higher transfection efficiency and reduced off-target effects. The fundamental mechanism of endosomal escape, facilitated by DOPE, remains the same.

Experimental Workflows and Signaling Pathways

To visualize the processes involved in liposomal gene transfection, the following diagrams have been generated using the DOT language.

G General Workflow for Liposomal Gene Transfection cluster_prep Liposome & Lipoplex Preparation cluster_transfection Transfection Process A 1. Lipid Hydration (DOTAP, DOPE, +/- Maleimide-Lipid) B 2. Sonication/Extrusion (Formation of Unilamellar Vesicles) A->B C 3. Complexation with Nucleic Acid (Formation of Lipoplexes) B->C D 4. Addition to Cells C->D Introduction to cell culture E 5. Incubation (Lipoplex Uptake) D->E F 6. Gene Expression Analysis E->F

Caption: A simplified workflow for preparing and using liposomes for gene transfection.

G Cellular Uptake and Endosomal Escape Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Lipoplex Lipoplex (Targeted or Non-Targeted) Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane Binding & Endocytosis Endosome Endosome Cell_Membrane->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (DOPE-mediated) Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Expression Gene Expression Nucleus->Expression Transcription & Translation

Caption: The cellular pathway of lipoplex-mediated gene delivery.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. Below are generalized protocols for the preparation of non-targeted and targeted liposomes for gene transfection.

Protocol 1: Preparation of Non-Targeted DOTAP/DOPE Liposomes and Lipoplexes

This protocol is based on the lipid film hydration method.

Materials:

  • DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Plasmid DNA

  • Serum-free cell culture medium

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DOTAP and DOPE in chloroform at the desired molar ratio (e.g., 1:1).

    • Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film under a vacuum for at least 1 hour to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing or sonication to form multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional but Recommended):

    • To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Lipoplex Formation:

    • In a sterile tube, dilute the desired amount of plasmid DNA in a serum-free medium.

    • In a separate sterile tube, dilute the liposome suspension in a serum-free medium.

    • Add the diluted DNA to the diluted liposome suspension and mix gently by pipetting.

    • Incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Add the lipoplex solution to the cells (typically at 70-90% confluency) in a serum-free or serum-containing medium, depending on the cell type and optimization.

    • Incubate the cells for a specified period (e.g., 4-6 hours) before replacing the medium with fresh, complete medium.

    • Assay for gene expression at the desired time point (e.g., 24-72 hours post-transfection).

Protocol 2: Preparation of Targeted Liposomes with a Maleimide-Functionalized Lipid

This protocol is an adaptation of the non-targeted protocol, incorporating a maleimide-functionalized lipid and a subsequent ligand conjugation step.

Additional Materials:

  • Maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide)

  • Thiol-containing targeting ligand (e.g., RGD peptide)

  • Reaction buffer (e.g., HEPES buffer, pH 7.0-7.5)

Procedure:

  • Lipid Film Formation and Hydration:

    • Follow steps 1 and 2 from Protocol 1, including the maleimide-functionalized lipid in the initial lipid mixture in chloroform at a specific molar percentage (e.g., 1-5 mol%).

  • Vesicle Sizing:

    • Follow step 3 from Protocol 1.

  • Ligand Conjugation:

    • Dissolve the thiol-containing targeting ligand in the reaction buffer.

    • Add the ligand solution to the liposome suspension.

    • Incubate the mixture at room temperature for several hours to overnight with gentle stirring to allow for the covalent conjugation of the ligand to the maleimide group on the liposome surface.

    • Remove unconjugated ligand by dialysis or size exclusion chromatography.

  • Lipoplex Formation and Transfection:

    • Follow steps 4 and 5 from Protocol 1, using the prepared targeted liposomes.

Conclusion

Both non-targeted DOTAP/DOPE and targeted liposomal formulations are effective for gene transfection. The choice between them depends on the specific research application.

  • Non-Targeted DOTAP/DOPE liposomes are a robust and widely used tool for a broad range of cell types. Their preparation is relatively straightforward, making them suitable for routine transfection experiments.

  • Targeted liposomes , incorporating maleimide-functionalized lipids, offer the advantage of increased specificity and potentially higher transfection efficiency in receptor-overexpressing cells. While their preparation is more complex, the ability to direct the genetic payload to specific cell populations can be invaluable for certain therapeutic and research applications, potentially reducing off-target effects and cytotoxicity.

Researchers should carefully consider the cell type, experimental goals, and available resources when selecting the most appropriate liposomal formulation for their gene delivery needs. Optimization of lipid ratios, lipid-to-DNA ratios, and incubation times is crucial for achieving maximal transfection efficiency and cell viability with either system.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of DOPE-Mal for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of DOPE-Mal (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide]), a maleimide-activated lipid commonly used in bioconjugation and drug delivery research. Due to its reactive maleimide group, specific handling and deactivation steps are required before disposal.

Immediate Safety and Handling

Before beginning any disposal procedures, it is crucial to consult your institution's Environmental Health & Safety (EHS) guidelines. The reactive nature of the maleimide group necessitates careful handling to prevent unintended reactions.

Personal Protective Equipment (PPE) and Handling Precautions:

ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves. Consider double-gloving.To prevent skin contact with the reactive maleimide group.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from potential splashes of solutions containing this compound.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Work Area Well-ventilated chemical fume hood.To minimize inhalation of any potential aerosols or dust.

Step-by-Step Disposal Protocol

The proper disposal of this compound should always be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

1. Deactivation of the Maleimide Group:

It is best practice to deactivate the reactive maleimide group before disposal to mitigate potential reactions in the waste stream.[1] This is achieved by quenching the maleimide with an excess of a thiol-containing compound.

Experimental Protocol for Deactivation:

  • Prepare a Quenching Solution: Prepare a solution of a thiol-containing reagent, such as β-mercaptoethanol (BME) or dithiothreitol (DTT), in a suitable buffer (e.g., phosphate-buffered saline, PBS). A concentration of approximately 100 mM is recommended.[1]

  • Reaction: In a designated chemical waste container, add the this compound solution to an excess of the quenching solution. A 10-fold molar excess of the thiol is recommended to ensure complete reaction.[1]

  • Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing. This ensures the complete quenching of the maleimide group.[1]

2. Waste Segregation and Collection:

Proper segregation of waste is a critical step in ensuring safe disposal.

  • Liquid Waste:

    • Collect the deactivated this compound solution in a clearly labeled, sealed, and appropriate hazardous waste container.[1]

    • Do not pour any solutions containing this compound, deactivated or not, down the drain.

    • Label the container with "Hazardous Waste" and the specific contents, for example, "this compound waste, deactivated with β-mercaptoethanol".

  • Solid Waste:

    • Dispose of any contaminated solid waste, such as pipette tips, tubes, and gloves, in a designated hazardous solid waste container.

    • Unused or expired solid this compound should be disposed of in its original container as hazardous chemical waste.

3. Storage and Disposal:

  • Storage: Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_deactivation Deactivation cluster_disposal Disposal Don PPE Don PPE Work in Fume Hood Work in Fume Hood Prepare Thiol Solution Prepare Thiol Solution Work in Fume Hood->Prepare Thiol Solution Mix with this compound Waste Mix with this compound Waste Prepare Thiol Solution->Mix with this compound Waste Incubate (>= 2 hours) Incubate (>= 2 hours) Mix with this compound Waste->Incubate (>= 2 hours) Segregate Liquid and Solid Waste Segregate Liquid and Solid Waste Incubate (>= 2 hours)->Segregate Liquid and Solid Waste Label Hazardous Waste Label Hazardous Waste Segregate Liquid and Solid Waste->Label Hazardous Waste Store in Designated Area Store in Designated Area Label Hazardous Waste->Store in Designated Area Contact EHS for Pickup Contact EHS for Pickup Store in Designated Area->Contact EHS for Pickup

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves and the surrounding community. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Handling Guide for Dope-mal (Maleimide-Functionalized Lipids)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Dope-mal and other maleimide-functionalized lipids. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of these sensitive compounds.

Chemical Identity: "this compound" is a common abbreviation for 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine functionalized with a maleimide group, often via a linker such as MCC (4-(p-maleimidomethyl)cyclohexane-carboxamide). These lipids are primarily used in bioconjugation and for the creation of targeted drug delivery systems, such as liposomes.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This information is compiled from safety data sheets for analogous maleimide-functionalized lipids.

Protection Type Equipment Purpose Specifications & Best Practices
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.To protect eyes and face from dust particles and splashes.Must be compliant with appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron.To prevent skin contact with the compound, which may cause irritation.Inspect gloves for any tears or holes before use. Use proper glove removal technique to avoid contaminating skin. Wash hands thoroughly after handling.
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area.To prevent inhalation of dust particles.If dust is generated or handling large quantities, work in a fume hood or use a NIOSH-approved respirator.

Operational Plan for Safe Handling

Proper handling of this compound is critical not only for safety but also for preserving the chemical's integrity, as the maleimide group is susceptible to hydrolysis and the lipid components can oxidize.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Storage A Equilibrate to Room Temperature B Weigh in a Fume Hood A->B C Dissolve in an Appropriate Organic Solvent B->C G Perform Conjugation Reaction C->G D Use Glass or Teflon-lined Equipment E Maintain Inert Atmosphere (Argon or Nitrogen) D->E F Control pH (around 7) for Aqueous Solutions E->F H Quench Excess Maleimide Groups G->H I Store at -20°C under Inert Gas H->I

Safe handling workflow for this compound.

Detailed Experimental Protocol:

  • Preparation:

    • Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture, which can hydrolyze the maleimide group.

    • If the compound is in powder form, weighing should be conducted in a chemical fume hood to avoid inhalation of any dust.

    • Dissolve the lipid in a suitable organic solvent, such as chloroform or methylene chloride, inside a glass container.[1] Do not use plastic containers or pipette tips with organic solvents, as they can leach impurities.[2]

  • Handling:

    • All transfers and handling of the organic solution should be done using glass, stainless steel, or Teflon-lined equipment to prevent contamination.[2]

    • For unsaturated lipids like DOPE, it is crucial to handle them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1][2]

    • When working with aqueous solutions, maintain a pH of around 7, as the maleimide group is unstable and hydrolyzes rapidly at alkaline pH.

  • Reaction:

    • For conjugation reactions with thiol-containing molecules, it is recommended to perform the reaction under an inert atmosphere to prevent the oxidation of the sulfhydryl group.

  • Storage:

    • Store this compound, whether in powder or solution form, at -20°C under an inert gas.

    • If dissolved in an organic solvent, ensure the container has a Teflon-lined cap to prevent contamination and solvent evaporation.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure compliance with local regulations.

Disposal Decision Pathway:

A Is the waste contaminated with this compound? B Is it a sharp? A->B Yes H Dispose as Non-Hazardous Waste A->H No C Is it a liquid? B->C No E Dispose in Sharps Container B->E Yes D Is it solid waste? C->D No F Collect in a Labeled, Sealed Hazardous Waste Container C->F Yes G Collect in a Labeled, Sealed Hazardous Waste Bag D->G Yes

Decision pathway for this compound waste disposal.

Disposal Procedures:

  • Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines.

  • Contaminated Materials:

    • Liquids: Collect all liquid waste containing this compound (e.g., reaction mixtures, solvents from cleaning glassware) in a clearly labeled, sealed, and chemical-resistant hazardous waste container.

    • Solids: Dispose of contaminated solid waste, such as gloves, pipette tips, and paper towels, in a designated hazardous waste bag.

    • Sharps: Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container.

  • Decontamination: Glassware and equipment should be rinsed with a suitable organic solvent to remove any residual this compound. The solvent rinse should be collected as hazardous waste. After the initial rinse, glassware can be washed with soap and water.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated. Avoid breathing vapors or dust. For large spills, evacuate the area and contact your institution's EHS office.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.